molecular formula C7H3ClFNO2S B1465913 3-Cyano-5-fluorobenzene-1-sulfonyl chloride CAS No. 1261644-49-8

3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1465913
CAS No.: 1261644-49-8
M. Wt: 219.62 g/mol
InChI Key: ZQEROTOETXELJU-UHFFFAOYSA-N
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Description

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClFNO2S and its molecular weight is 219.62 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyano-5-fluorobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-5-fluorobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyano-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-5(4-10)1-6(9)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEROTOETXELJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261644-49-8
Record name 3-cyano-5-fluorobenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. The document delves into its chemical identity, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the essential knowledge for utilizing this versatile reagent. The CAS number for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is 1261644-49-8.[1]

Introduction: A Versatile Scaffold in Drug Discovery

3-Cyano-5-fluorobenzene-1-sulfonyl chloride has emerged as a significant reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctionalized aromatic ring, featuring a sulfonyl chloride, a cyano group, and a fluorine atom, offers a powerful platform for creating diverse molecular architectures with desirable pharmacological properties. The electron-withdrawing nature of the cyano and fluoro groups enhances the reactivity of the sulfonyl chloride moiety, making it an efficient partner in the formation of sulfonamides – a critical functional group in a vast array of therapeutic agents.

The strategic incorporation of the 3-cyano-5-fluorophenyl motif has been particularly noted in the development of negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5), highlighting its potential in targeting central nervous system disorders.[2][3] This guide will explore the synthesis of this key intermediate and its subsequent application in the construction of biologically active sulfonamides.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is paramount for its safe handling, storage, and effective use in synthesis.

PropertyValueSource
CAS Number 1261644-49-8[1]
Molecular Formula C₇H₃ClFNO₂S[1][4]
Molecular Weight 219.62 g/mol [1][4]
Appearance Solid or liquid[4]
Purity Typically ≥95%[4]
Storage Inert atmosphere, 2-8°C[4]

Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

The most logical and widely applicable synthetic route to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is via a Sandmeyer-type reaction, starting from the readily available 3-amino-5-fluorobenzonitrile. This classical transformation in organic chemistry provides a reliable method for the introduction of a sulfonyl chloride group onto an aromatic ring.

Reaction Rationale and Mechanism

The Sandmeyer reaction proceeds through a diazonium salt intermediate, which is then catalytically converted to the desired sulfonyl chloride. The key steps involve:

  • Diazotization: The primary aromatic amine (3-amino-5-fluorobenzonitrile) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst (e.g., copper(I) chloride). The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.

The overall transformation is a robust and scalable method for the synthesis of aryl sulfonyl chlorides.

Synthesis_Workflow Start 3-Amino-5-fluorobenzonitrile Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt 3-Cyano-5-fluorobenzene- diazonium chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (SO₂, CuCl) Diazonium_Salt->Sandmeyer Product 3-Cyano-5-fluorobenzene-1-sulfonyl chloride Sandmeyer->Product

Synthesis workflow for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.
Detailed Experimental Protocol (Adapted from a similar procedure)

The following protocol is adapted from a general procedure for the synthesis of a similar cyanobenzenesulfonyl chloride and should be optimized for the specific substrate.[5]

Materials:

  • 3-Amino-5-fluorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Acetic Acid

  • tert-Butyl methyl ether

  • Water

  • Brine

  • Silica Gel (for column chromatography)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Diazotization:

    • Dissolve 3-amino-5-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 10-15 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, add copper(I) chloride to a solution of acetic acid that has been pre-saturated with sulfur dioxide.

    • Stir this solution at 0°C for 10 minutes.

    • Slowly add the previously prepared diazonium salt solution to the copper(I) chloride/SO₂ mixture, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour.

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into ice water.

    • Extract the product with tert-butyl methyl ether.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Applications in Medicinal Chemistry: Synthesis of Sulfonamides

The primary application of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in drug discovery is as a precursor for the synthesis of 3-cyano-5-fluorobenzenesulfonamides. The sulfonamide functional group is a key structural motif in a wide range of clinically used drugs.

General Reaction with Primary Amines

3-Cyano-5-fluorobenzene-1-sulfonyl chloride readily reacts with primary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Sulfonamide_Formation Sulfonyl_Chloride 3-Cyano-5-fluorobenzene-1-sulfonyl chloride Reaction Reaction (Base, Solvent) Sulfonyl_Chloride->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Sulfonamide 3-Cyano-5-fluoro-N-alkyl/aryl- benzenesulfonamide Reaction->Sulfonamide

General scheme for the synthesis of sulfonamides.
Role in the Development of mGlu5 Negative Allosteric Modulators

As previously mentioned, the 3-cyano-5-fluorophenyl moiety is a common structural feature in several potent mGlu5 negative allosteric modulators.[2][3] The synthesis of these compounds often involves the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with a suitable amine-containing fragment to introduce the key sulfonamide linkage. This highlights the importance of the title compound in generating novel drug candidates for neurological and psychiatric disorders.

Spectroscopic Characterization

While specific, publicly available spectra for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride are limited, the expected spectroscopic features can be inferred from analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group being significantly downfield. The carbon of the cyano group will also have a characteristic chemical shift.

  • FT-IR: The infrared spectrum will show characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹), and a sharp absorption for the C≡N stretching of the cyano group (around 2230 cm⁻¹).

Safety and Handling

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Likely to be corrosive and an irritant to the skin, eyes, and respiratory system. May react with water.

  • Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[4]

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its efficient synthesis via the Sandmeyer reaction and its utility in the preparation of biologically active sulfonamides, particularly in the context of CNS targets like mGlu5, underscore its importance. This guide provides the foundational knowledge necessary for the safe and effective utilization of this key chemical intermediate in the pursuit of novel therapeutic agents.

References

  • Lindsley, C. W., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 20(15), 4390-4394. Available at: [Link]

  • PubMed. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats. Retrieved from [Link]

  • Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
  • Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
  • Google Patents. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.
  • PubMed. (2018). Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-cyano-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8), a highly reactive and versatile building block for researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide expert insight into its reactivity, detail a robust synthetic protocol, and discuss its applications in the development of novel chemical entities.

Core Chemical and Physical Properties

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound featuring a sulfonyl chloride moiety activated by two potent electron-withdrawing groups: a nitrile (-CN) and a fluorine (-F) atom. This unique substitution pattern dictates its physical properties and significantly enhances its chemical reactivity.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 1261644-49-8[1]
Molecular Formula C₇H₃ClFNO₂S[1]
Molecular Weight 219.62 g/mol
IUPAC Name 3-cyano-5-fluorobenzenesulfonyl chloride[2]
Physical Form Solid or liquid
Purity (Typical) ≥95%
Storage Conditions Inert atmosphere, 2-8°C

Note: Experimental data for melting point and boiling point are not consistently reported in publicly available literature. The physical state as "Solid or liquid" suggests a low melting point.

The Chemistry of a Highly Activated Sulfonyl Chloride: Reactivity Profile

The cornerstone of this reagent's utility is the sulfonyl chloride (-SO₂Cl) functional group. The electrophilicity of the sulfur atom is substantially increased by the inductive and mesomeric effects of the meta-positioned cyano and fluoro substituents. This heightened electrophilicity makes it an exceptionally efficient partner in nucleophilic substitution reactions, most notably in the formation of sulfonamides.

Mechanism of Sulfonamide Formation

The reaction with primary or secondary amines to form sulfonamides is the most common and valuable transformation of this reagent. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center.

Causality Insight: The electron-withdrawing cyano and fluoro groups create a significant partial positive charge (δ+) on the sulfur atom. This potent electrophilic center is highly susceptible to attack by the lone pair of electrons on a nucleophilic amine. The subsequent departure of the chloride ion is rapid and irreversible, driving the reaction to completion, often under mild conditions. This high reactivity is a key advantage, allowing for efficient coupling with a wide range of amines, including those with lower nucleophilicity.

Reagents [label=<

3-Cyano-5-fluorobenzene- 1-sulfonyl chloride

];

Plus1 [label="+"]; Amine [label=<

Primary/Secondary Amine

];

Arrow [label=<

Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, THF)

];

Product [label=<

N-substituted-3-cyano- 5-fluorobenzenesulfonamide

];

Plus2 [label="+"]; Byproduct [label="Base·HCl"];

{rank=same; Reagents; Plus1; Amine; Arrow; Product; Plus2; Byproduct;} }

Caption: General reaction scheme for sulfonamide synthesis.

Other Nucleophilic Reactions

While amine coupling is predominant, the reagent also reacts efficiently with other nucleophiles:

  • Alcohols: In the presence of a base, it reacts with alcohols to form stable sulfonate esters.

  • Water: The compound is moisture-sensitive and will hydrolyze to the corresponding 3-cyano-5-fluorobenzenesulfonic acid. This necessitates handling under anhydrous conditions to maintain reagent integrity.

Synthesis Protocol: A Validated Approach

While multiple routes to arylsulfonyl chlorides exist, the Sandmeyer reaction offers a reliable and scalable method starting from the corresponding aromatic amine.[3] This protocol describes the synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride from commercially available 3-Amino-5-fluorobenzonitrile.

Trustworthiness Pillar: This protocol is adapted from well-established and repeatedly validated Sandmeyer-type procedures for preparing arylsulfonyl chlorides with electron-withdrawing groups.[4] Each step is designed to ensure complete conversion and facilitate purification, providing a self-validating workflow.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sulfonyl Chloride Formation cluster_workup Step 3: Work-up & Isolation start 3-Amino-5-fluorobenzonitrile step1 Dissolve in HCl/Acetic Acid Cool to -5°C to 0°C start->step1 step2 Add aq. Sodium Nitrite (NaNO₂) Maintain T < 0°C step1->step2 diazonium In situ formation of 3-Cyano-5-fluorobenzenediazonium chloride step2->diazonium step3 Add diazonium salt slurry to SO₂/CuCl solution Maintain T < 30°C diazonium->step3 Transfer so2_prep Prepare saturated solution of SO₂ in Acetic Acid with catalytic CuCl so2_prep->step3 product_crude Crude Product Mixture step3->product_crude step4 Quench with Ice Water product_crude->step4 Transfer step5 Extract with Organic Solvent (e.g., DCM) step4->step5 step6 Wash, Dry (Na₂SO₄), and Concentrate step5->step6 final_product 3-Cyano-5-fluorobenzene-1-sulfonyl chloride step6->final_product

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology:
  • Diazotization:

    • To a mechanically stirred mixture of concentrated hydrochloric acid and glacial acetic acid, add 3-Amino-5-fluorobenzonitrile (1.0 equiv). Cool the resulting slurry to between -5°C and 0°C using an ice-salt or acetone/dry ice bath.

    • Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine slurry, ensuring the internal temperature does not rise above 0°C.

    • After the addition is complete, stir the resulting diazonium salt slurry for an additional 30-45 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate, larger vessel, bubble sulfur dioxide (SO₂) gas through glacial acetic acid until a saturated solution is obtained.

    • Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 equiv) to the SO₂ solution. Continue bubbling SO₂ until the suspension turns from a yellow-green to a blue-green color.

    • Cool this solution to approximately 10°C in an ice bath.

    • Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution in portions. Significant foaming will occur; control the addition rate to maintain the reaction temperature below 30°C.

  • Work-up and Isolation:

    • Once the addition is complete, pour the reaction mixture into a large volume of ice water (1:1 v/v).

    • Stir until the ice has melted, and transfer the mixture to a separatory funnel.

    • Extract the aqueous phase with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes).

    • Combine the organic extracts and wash successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

    • The product can be further purified by vacuum distillation or recrystallization if necessary.

Applications in Drug Discovery and Materials Science

The structural motifs present in 3-Cyano-5-fluorobenzene-1-sulfonyl chloride make it a valuable reagent for introducing a 3-cyano-5-fluorophenylsulfonyl group into target molecules. This moiety can impart desirable pharmacological or material properties.

  • Medicinal Chemistry: The sulfonamide group is a privileged scaffold in drug design, acting as a bioisostere for amides and carboxylic acids and often improving pharmacokinetic properties. The cyano and fluoro groups can serve as hydrogen bond acceptors or engage in other non-covalent interactions within a biological target's active site. While specific drugs incorporating this exact fragment are not widely documented, related structures are listed as potential building blocks for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, which are investigated for treating inflammatory disorders like asthma and allergic rhinitis.[5]

  • Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers and liquid crystals. The introduction of the sulfonyl group can enhance thermal stability and modify surface properties.[6]

Safety and Handling

As a highly reactive electrophile, 3-Cyano-5-fluorobenzene-1-sulfonyl chloride requires careful handling.

  • Hazard Classification: It is classified as corrosive and harmful. It can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Handling Precautions: Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C) to prevent decomposition from moisture.

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a potent and versatile chemical intermediate. Its heightened reactivity, driven by dual electron-withdrawing substituents, makes it an ideal choice for the efficient synthesis of complex sulfonamides and other derivatives. The robust and scalable Sandmeyer synthesis provides a reliable route for its preparation, enabling its use in demanding research and development environments. For scientists engaged in the fields of drug discovery and advanced materials, this reagent represents a powerful tool for molecular innovation.

References

3-Cyano-5-fluorobenzene-1-sulfonyl chloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Abstract: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key bifunctional building block in contemporary drug discovery and materials science. Its precise molecular architecture dictates its reactivity and utility as an intermediate. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound, intended for researchers, chemists, and quality control specialists. We will move beyond simple data reporting to explain the causal logic behind the analytical strategy, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical workflow.

Foundational Strategy: A Multi-Pronged Approach

The structure elucidation of any novel or synthesized compound cannot rely on a single analytical technique. Each method provides a unique piece of the structural puzzle, and their combined power lies in corroboration. For a molecule like 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, with its distinct functional groups—a sulfonyl chloride, a cyano group, and a fluorine substituent on an aromatic ring—a synergistic application of NMR, IR, and MS is essential for definitive confirmation.[1][2][3] Our approach is not merely to collect spectra, but to use the predicted structure to anticipate spectral features and then verify them experimentally.

The logical workflow for this elucidation process is outlined below. It begins with the most fundamental information (molecular formula) and progressively builds a detailed picture of atomic connectivity and spatial arrangement.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Connectivity & Stereochemistry MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms Elemental Comp. NMR Nuclear Magnetic Resonance (NMR) IR->NMR Confirms Functional Groups H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR Structure Final Confirmed Structure H_NMR->Structure Confirms Connectivity & Isomerism C_NMR->Structure Confirms Connectivity & Isomerism F_NMR->Structure Confirms Connectivity & Isomerism

Caption: Logical workflow for structure elucidation.

Molecular Blueprint: The Target Structure

Before delving into the analytical techniques, let's visualize the molecule . The systematic IUPAC name, 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, defines the precise arrangement of substituents on the benzene ring.

Caption: Structure of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

The molecule possesses a C₇H₃ClFNO₂S formula, yielding a molecular weight of approximately 219.62 g/mol .[4] All three substituents (-SO₂Cl, -CN, -F) are strongly electron-withdrawing, which will significantly deshield the aromatic protons and carbons, a key feature to look for in the NMR spectra.

Mass Spectrometry: The Molecular Weight and Elemental Gatekeeper

Mass spectrometry serves as the first critical checkpoint, providing the molecular weight and vital clues about the elemental composition, particularly the presence of chlorine.

Causality of Technique: We choose MS at the outset to confirm that the compound in hand has the correct molecular mass and contains the expected halogen. The characteristic isotopic pattern of chlorine provides a definitive signature that is difficult to misinterpret.

Expected Fragmentation Pattern: Electron Ionization (EI) would likely induce fragmentation through several predictable pathways. The most diagnostic fragmentations would be the loss of the chlorine radical and the sulfur dioxide molecule.[2]

m/z Value Proposed Fragment Key Diagnostic Feature
219/221[M]⁺Molecular ion peak. The ~3:1 intensity ratio of the M to M+2 peak is definitive proof of one chlorine atom.
184[M - Cl]⁺Loss of the chlorine radical from the sulfonyl chloride group.
155/157[M - SO₂]⁺Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.
120[C₆H₃F(CN)]⁺Loss of the entire sulfonyl chloride group.
Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) approach is well-suited for this analysis, providing separation from any potential impurities before mass analysis.[5][6]

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 50 °C for 1 minute, then ramp at 25 °C/min to 300 °C and hold for 3 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Ion Source Temperature: 200 °C.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze its mass spectrum, paying close attention to the molecular ion and the isotopic cluster at m/z 219/221.

Infrared Spectroscopy: Identifying the Functional Groups

IR spectroscopy acts as a rapid and effective method to confirm the presence of the key functional groups predicted by the structure.

Causality of Technique: Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its bond vibrational energy. This allows for a quick and non-destructive confirmation of the -SO₂Cl, -C≡N, and aromatic C-F moieties.

Expected Characteristic Absorption Bands:

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
2230 - 2245C≡N stretchCyanoMedium, Sharp
1375 - 1410S=O asymmetric stretchSulfonyl ChlorideStrong
1170 - 1205S=O symmetric stretchSulfonyl ChlorideStrong
1000 - 1300C-F stretchAryl FluorideStrong
> 3000C-H stretchAromaticMedium to Weak
1400 - 1600C=C stretchAromatic RingVariable

References for IR data:[1][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern, convenient method that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks. Compare the observed frequencies with the expected values.

NMR Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides the most detailed picture, confirming the carbon skeleton, the substitution pattern of the benzene ring, and the through-bond and through-space relationships between atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.[2][3]

¹H NMR Spectroscopy: The Aromatic Proton Environment

Causality of Technique: The 1,3,5-trisubstituted pattern leaves three protons on the aromatic ring. Their chemical shifts and coupling patterns are uniquely dictated by their positions relative to the three different electron-withdrawing groups.

Predicted Spectrum:

  • H2: Positioned between the -SO₂Cl and -F groups. Expected to be the most deshielded proton. It will be split by H4 (meta-coupling, ⁴JHH) and H6 (meta-coupling, ⁴JHH), and also by the fluorine (⁴JHF). This will likely appear as a triplet of doublets or a complex multiplet.

  • H4: Positioned between the -F and -CN groups. It will be split by H2 (meta-coupling, ⁴JHH) and H6 (para-coupling, ⁵JHH, may be close to 0 Hz), and by the fluorine (ortho-coupling, ³JHF). This will likely appear as a doublet of doublets.

  • H6: Positioned between the -CN and -SO₂Cl groups. It will be split by H2 (meta-coupling, ⁴JHH) and H4 (para-coupling, ⁵JHH), and by the fluorine (meta-coupling, ⁴JHF). This will likely appear as a triplet or a multiplet.

Proton Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H28.2 - 8.5t (or m)⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7
H48.0 - 8.3t (or m)⁴JHH ≈ 2-3, ³JHF ≈ 8-10
H68.4 - 8.7t (or m)⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7
¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Technique: Due to the molecule's asymmetry, all six aromatic carbons are chemically non-equivalent and should produce six distinct signals. The powerful diagnostic feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus.

Predicted Spectrum:

  • C1 (C-SO₂Cl): Downfield shift due to the strongly withdrawing sulfonyl chloride group. Will show a small ³JCF coupling.

  • C3 (C-F): Will exhibit a very large one-bond coupling to fluorine (¹JCF), which is unmistakable.

  • C5 (C-CN): The carbon of the cyano group itself will appear around 115-120 ppm. The aromatic carbon attached to it (C5) will have a characteristic shift and will show a ³JCF coupling.

  • C2, C4, C6: These carbons bearing protons will appear in the typical aromatic region and will each show different C-F coupling constants (²JCF, ³JCF, ⁴JCF).

Carbon Predicted δ (ppm) Predicted C-F Coupling (JCF) Key Feature
C-F160 - 165¹J ≈ 240-260 HzVery large one-bond coupling
C-SO₂Cl145 - 150³J ≈ 3-5 HzDownfield shift
C-CN115 - 120³J ≈ 3-5 Hz
C-H120 - 140²J ≈ 20-25 Hz, ⁴J ≈ 1-3 HzVarious two- and four-bond couplings
-C≡N114 - 118⁴J ≈ 1-3 HzQuaternary carbon signal
¹⁹F NMR Spectroscopy: The Fluorine Probe

Causality of Technique: ¹⁹F NMR is highly sensitive and provides a clean window to observe the fluorine's environment. The chemical shift and coupling to nearby protons confirm its position on the ring.

Predicted Spectrum:

  • A single resonance is expected.

  • The signal will be split by the two ortho-protons (H2, H4) with a typical ³JHF of 8-10 Hz, and by the para-proton (H6) with a ⁵JHF that may be too small to resolve.

  • The expected multiplicity is a triplet (if ³JHF(F-H2) ≈ ³JHF(F-H4)) or a doublet of doublets. The chemical shift for an aryl fluoride is typically between -100 and -120 ppm relative to CFCl₃.[9][10]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover the aromatic region.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed to obtain a good signal-to-noise ratio for the quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This is crucial to observe the splitting pattern from the aromatic protons.

  • Data Processing: Process all spectra using appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra (¹H and ¹³C to the residual solvent peak, ¹⁹F to an external or internal standard). Integrate the ¹H signals and measure all relevant coupling constants.

Synthesis of Evidence: The Final Verdict

The conclusive identification of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is achieved when all pieces of spectroscopic data converge on the same structure, leaving no ambiguity.

G Structure 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride MS MS Data m/z 219/221 (3:1) Confirms C₇H₃ClFNO₂S Structure->MS IR IR Data ν(CN) ~2240 cm⁻¹ ν(SO₂) ~1380, 1180 cm⁻¹ Confirms Functional Groups Structure->IR NMR NMR Data ¹J(CF) ~250 Hz ¹⁹F triplet at ~ -110 ppm 3 distinct ¹H signals Confirms 1,3,5-Substitution Structure->NMR

Caption: Convergence of multi-technique data for structure confirmation.

  • MS established the correct molecular formula and confirmed the presence of a single chlorine atom.

  • IR confirmed the presence of the sulfonyl chloride, cyano, and aryl fluoride functional groups.

  • NMR provided the definitive proof of the 1,3,5-substitution pattern on the aromatic ring through the unique chemical shifts, multiplicities, and especially the characteristic C-F and H-F coupling constants.

This rigorous, self-validating process ensures the highest degree of confidence in the structural assignment, a critical requirement for any research, development, or manufacturing endeavor involving this versatile chemical intermediate.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Available at: [Link]

  • Mackenzie, S. et al. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. ACS Publications. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Available at: [Link]

  • PubMed. (2014). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available at: [Link]

  • The Royal Society of Chemistry. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • University of California, Santa Barbara. 19F NMR Reference Standards. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic properties, stemming from the presence of electron-withdrawing cyano and fluoro groups, render it an invaluable building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel pharmaceuticals.

Physicochemical Properties and Molecular Identification

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a solid at room temperature with a molecular weight of 219.62 g/mol .[1][2] Its chemical formula is C₇H₃ClFNO₂S, and it is registered under CAS Number 1261644-49-8.[1][2][3] The presence of both a highly reactive sulfonyl chloride group and a synthetically versatile cyano group on a fluorinated benzene ring makes it a compound of significant interest for chemical diversification.

Table 1: Key Physicochemical Data for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

PropertyValueSource(s)
Molecular Weight 219.62 g/mol [2]
Chemical Formula C₇H₃ClFNO₂S[1][3]
CAS Number 1261644-49-8[1][2][3]
Physical Form Solid[1]
Purity (Typical) ≥95%[1][2]
InChI Key ZQEROTOETXELJU-UHFFFAOYSA-N[1]

Synthesis and Spectroscopic Characterization

The synthesis of 3-cyano-5-fluorobenzene-1-sulfonyl chloride can be achieved through established methods for the preparation of aryl sulfonyl chlorides. A common and effective strategy involves the diazotization of 3-amino-5-fluorobenzonitrile followed by a copper-catalyzed sulfochlorination.

Synthetic Workflow

Synthesis_Workflow A 3-Amino-5-fluorobenzonitrile B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C 3-Cyano-5-fluorobenzene-1-sulfonyl chloride B->C  SO₂, CuCl₂  AcOH

Caption: Synthetic pathway for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Experimental Protocol
  • Diazotization: 3-Amino-5-fluorobenzonitrile is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfochlorination: A solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C. A catalytic amount of copper(II) chloride is added. The previously prepared cold diazonium salt solution is then added slowly to the sulfur dioxide solution. The reaction is allowed to proceed with stirring, and nitrogen gas evolution is observed.

  • Work-up and Purification: Upon completion of the reaction, the mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure 3-cyano-5-fluorobenzene-1-sulfonyl chloride.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of 7.5-8.5 ppm, exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic region around 115-120 ppm.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift influenced by the other substituents on the aromatic ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the cyano group (C≡N stretch) around 2230 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the sulfonyl chloride group (S=O) at approximately 1370 cm⁻¹ and 1180 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ), along with a characteristic isotopic pattern for the presence of chlorine.

Reactivity and Chemical Logic

The reactivity of 3-cyano-5-fluorobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

Sulfonamide Formation

The reaction with amines is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is often a non-protic organic solvent like dichloromethane or tetrahydrofuran.

Sulfonamide_Formation cluster_0 Reaction Conditions A 3-Cyano-5-fluorobenzene-1-sulfonyl chloride C 3-Cyano-5-fluorophenyl Sulfonamide A->C B Primary or Secondary Amine (R¹R²NH) B->C D Base (e.g., Et₃N) DCM or THF Room Temperature

Caption: General scheme for the synthesis of sulfonamides.

This robust and high-yielding reaction is a cornerstone of its application in medicinal chemistry, allowing for the facile introduction of the 3-cyano-5-fluorophenylsulfonyl moiety into various molecular scaffolds.

Applications in Drug Development

The 3-cyano-5-fluorophenyl motif has been identified as a key pharmacophore in several classes of biologically active molecules. Its incorporation can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Negative Allosteric Modulators of mGlu5

A prominent application of 3-cyano-5-fluorobenzene-1-sulfonyl chloride is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[4] mGlu5 is a G-protein coupled receptor that is a validated target for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and substance use disorders. The 3-cyano-5-fluorophenyl group has been shown to be a common structural feature in several potent mGlu5 NAMs.[4] The sulfonamide linkage provides a stable and synthetically accessible connection to explore diverse chemical space on the amine portion of the molecule.

Broader Medicinal Chemistry Applications

Beyond mGlu5 NAMs, the sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[5][6][7] The unique substitution pattern of 3-cyano-5-fluorobenzene-1-sulfonyl chloride offers medicinal chemists a valuable tool to fine-tune the electronic and steric properties of lead compounds, potentially improving their biological activity and drug-like properties. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor and provide a point for further chemical modification.

Handling, Safety, and Storage

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed, in contact with skin, or if inhaled.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements


DangerH302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] It should be stored under an inert atmosphere and at a refrigerated temperature (2-8 °C).[2]

In case of exposure:

  • Skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.

In all cases of exposure, seek immediate medical attention.

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a highly valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, coupled with the desirable properties imparted by the 3-cyano-5-fluorophenyl moiety, makes it a strategic choice for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the research and development of next-generation pharmaceuticals.

References

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3567-3585.
  • American Elements. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. [Link]

  • American Elements. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride Safety Data Sheet. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Khan, K. M., et al. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 26(2), 392.
  • Nacsa, E. D., & Lambert, T. H. (2016). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
  • Khan, K. M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Current Organic Chemistry, 29(1), 1-2.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Govek, S. P., et al. (2008). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & medicinal chemistry letters, 18(20), 5539–5542.

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3-Cyano-5-fluorobenzene-1-sulfonyl chloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Abstract

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a pivotal building block in contemporary drug discovery and development. Its trifunctional nature—bearing a reactive sulfonyl chloride, an electron-withdrawing nitrile, and a metabolically stable fluorine atom—makes it a highly sought-after intermediate for synthesizing complex sulfonamides and other pharmacologically active agents. This guide provides a comprehensive overview of the most robust and scientifically sound pathway for its synthesis: a modern iteration of the Sandmeyer reaction. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and explain the critical causality behind each procedural choice, ensuring both reproducibility and safety.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of aryl sulfonyl chlorides is a cornerstone of medicinal chemistry, primarily as precursors to sulfonamides, a privileged functional group in pharmaceuticals.[1][2] While several general methods exist, their applicability to a highly functionalized, electron-deficient substrate like 3-cyano-5-fluorobenzene-1-sulfonyl chloride varies significantly.

  • Direct Chlorosulfonation: This classical approach involves reacting an aromatic ring with chlorosulfonic acid. However, it is often aggressive and suffers from poor regioselectivity, particularly with deactivated rings, making it unsuitable for this target.[3]

  • Oxidation of Thiol Precursors: While effective, this route necessitates the prior synthesis of the corresponding 3-cyano-5-fluorothiophenol, adding steps and potentially introducing incompatible reagents.

  • Organometallic Intermediates: The reaction of Grignard or organolithium reagents with a sulfur dioxide equivalent can yield sulfonyl chlorides.[3][4] However, generating such an organometallic from a starting material containing an electrophilic nitrile group (e.g., 3-bromo-5-fluorobenzonitrile) is synthetically challenging and prone to side reactions.

Considering these limitations, the Sandmeyer-type reaction emerges as the superior strategy. This pathway begins with the readily available and inexpensive starting material, 3-amino-5-fluorobenzonitrile.[5][6] The transformation proceeds via a diazonium salt intermediate, which is then converted to the target sulfonyl chloride. Recent advancements in this methodology, particularly the use of stable sulfur dioxide surrogates, have rendered it safer, more scalable, and highly efficient.[7][8][9]

The Core Pathway: A Modern Sandmeyer Chlorosulfonylation

The selected synthesis is a two-stage, one-pot process that leverages modern reagents to maximize yield, safety, and operational simplicity. It circumvents the need to handle hazardous gaseous sulfur dioxide and avoids the isolation of potentially unstable diazonium salt intermediates.

Mechanistic Principles

Stage 1: In Situ Diazotization The process begins with the diazotization of the primary aromatic amine, 3-amino-5-fluorobenzonitrile.[10] In an acidic medium, an organic nitrite, such as tert-butyl nitrite, generates a nitrosonium ion (NO⁺). This potent electrophile attacks the nitrogen of the amine, initiating a cascade that, after a series of proton transfers and water elimination, yields the aryl diazonium salt intermediate. Maintaining low temperatures during this stage is critical to prevent premature decomposition of this energetic species.

Stage 2: Copper-Catalyzed Chlorosulfonylation The diazonium salt is immediately intercepted in a copper-catalyzed reaction. A stable, solid sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)), releases SO₂ in a controlled manner.[4][8] A copper catalyst, typically CuCl₂, facilitates a single-electron transfer (SET) process, generating an aryl radical and dinitrogen gas. This radical adds to the sulfur dioxide, and subsequent oxidation and reaction with a chloride source (from HCl and the sulfonyl chloride group) furnishes the final 3-cyano-5-fluorobenzene-1-sulfonyl chloride product.[2][11] This modern approach is inherently safer as the highly energetic diazonium intermediate is consumed as it is formed, preventing its accumulation.[7][9]

Synthesis Pathway Diagram

Synthesis_Pathway Start 3-Amino-5-fluorobenzonitrile Intermediate In situ generated Aryl Diazonium Salt Start->Intermediate Diazotization Reagents t-BuONO, DABSO CuCl₂, HCl (aq) Acetonitrile (MeCN) Product 3-Cyano-5-fluorobenzene-1-sulfonyl chloride Intermediate->Product Chlorosulfonylation (-N₂ gas)

Caption: Sandmeyer-type synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from state-of-the-art methodologies for Sandmeyer chlorosulfonylation and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[8][9]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
3-Amino-5-fluorobenzonitrile136.135.00 g36.7 mmol1.0
DABSO240.285.30 g22.0 mmol0.6
Copper(II) Chloride (anhydrous)134.45247 mg1.84 mmol0.05
Acetonitrile (MeCN)-185 mL--
Hydrochloric Acid (37% aq.)-6.1 mL73.4 mmol2.0
tert-Butyl Nitrite (90%)103.124.7 mL40.4 mmol1.1

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-5-fluorobenzonitrile (1.0 eq), DABSO (0.6 eq), and copper(II) chloride (0.05 eq).

  • Solvent & Acid Addition: Add acetonitrile (to achieve a 0.2 M concentration) and 37% aqueous hydrochloric acid (2.0 eq). Stir the resulting suspension at room temperature (approx. 20-25°C).

  • Diazotization: Slowly add tert-butyl nitrite (1.1 eq) dropwise via the dropping funnel over a period of 15-20 minutes. A mild exotherm and gas evolution (N₂) will be observed. Maintain the temperature below 30°C, using a cool water bath if necessary.

  • Reaction Drive: After the addition is complete, remove any cooling bath and allow the reaction mixture to stir at room temperature for 16-18 hours to ensure complete conversion.

  • Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous solution of sulfamic acid to quench any residual nitrite.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and add 150 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated aqueous sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the 3-cyano-5-fluorobenzene-1-sulfonyl chloride as a solid.

Product Characterization & Data

PropertyValue
Chemical Formula C₇H₃ClFNO₂S
Molecular Weight 219.62 g/mol
Appearance White to off-white solid
Purity (Typical) >95%
Storage Conditions Inert atmosphere, 2-8°C

Data sourced from commercial suppliers.[12]

Trustworthiness & Causality: The "Why" Behind the Protocol

  • Why DABSO? Gaseous SO₂ is toxic, difficult to handle, and requires specialized equipment. DABSO is a stable, crystalline solid that serves as a safe and convenient "slow-release" source of SO₂, dramatically improving the process safety and scalability of the reaction.[4][7]

  • Why tert-Butyl Nitrite? Traditional diazotization with sodium nitrite and aqueous acid requires careful pre-formation of the diazonium salt at low temperatures. Using an organic-soluble nitrite like t-BuONO allows for the in situ generation of the diazonium species under milder conditions, which is immediately consumed, preventing its accumulation and enhancing safety.[8]

  • Why a Copper Catalyst? The conversion of the diazonium salt to the sulfonyl chloride is not spontaneous. The copper(I)/copper(II) catalytic cycle is essential for the single-electron transfer needed to generate the aryl radical, which is the key intermediate that reacts with SO₂.[2][11]

  • Why Low Temperature for Diazotization? Aryl diazonium salts, while more stable than their alkyl counterparts, are still thermally sensitive and can decompose uncontrollably at elevated temperatures. Dropwise addition of the nitrite and initial cooling help manage the reaction exotherm.

  • Why a Sulfamic Acid Quench? Excess nitrites can lead to unwanted side reactions during workup. Sulfamic acid (H₂NSO₃H) reacts rapidly and selectively with nitrous acid to produce nitrogen gas, water, and bisulfate, effectively neutralizing the reactive species.

This guide outlines a robust, safe, and reproducible synthesis for 3-cyano-5-fluorobenzene-1-sulfonyl chloride, grounded in modern chemical principles. By understanding the causality behind each step, researchers can confidently implement and adapt this protocol for the advancement of their research and development objectives.

References

  • Sulfonyl chloride synthesis by chlorosulfonation . Organic Chemistry Portal. [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . Organic Letters, 26, 5951-5955. [Link]

  • General procedure for the synthesis of sulfonyl chloride (2a and 2b) . Bio-protocol. [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst . Max-Planck-Gesellschaft. [Link]

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. (2016).
  • Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. [Link]

  • Luchyk, D., Kurpil, B., & Savateev, A. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst . ACS Organic & Inorganic Au, 1(1), 18-24. [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . Organic Letters. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . National Center for Biotechnology Information (PMC). [Link]

  • Dunn, P. J., et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. [Link]

  • Synthesis of sulfonyl chloride substrate precursors . [Link]

  • Grignard reagent with sulfur dioxide . Chemistry Stack Exchange. [Link]

  • Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur . LookChem. [Link]

  • 3-Amino-5-fluorobenzonitrile . Dana Bioscience. [Link]

  • 3-Amino-5-fluorobenzonitrile . PubChem, National Institutes of Health. [Link]

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride . American Elements. [Link]

  • 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride . PubChem, National Institutes of Health. [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides.
  • 3-Bromo-5-fluorobenzonitrile . PubChem, National Institutes of Health. [Link]

  • Diazotisation . Organic Chemistry Portal. [Link]

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An In-Depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key trifunctional reagent whose unique electronic and structural properties make it a valuable building block in modern medicinal chemistry. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and core reactivity. Furthermore, it details its strategic application in drug development, particularly in the synthesis of kinase inhibitors, supported by field-proven experimental protocols and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Introduction: Strategic Importance in Synthesis

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is an aromatic organic compound featuring three distinct functional groups: a sulfonyl chloride, a cyano (nitrile) group, and a fluorine atom. This strategic arrangement of electron-withdrawing groups on the benzene ring renders the sulfonyl chloride moiety a highly reactive electrophile, ideal for forming stable sulfonamide linkages.[1][2] The presence of fluorine can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in pharmaceutical design.[3] Consequently, this reagent has become a cornerstone for synthesizing complex molecules, particularly in the development of targeted therapeutics like kinase inhibitors.[4][5]

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical reagent is paramount for scientific integrity and reproducibility.

  • IUPAC Name: 3-cyano-5-fluorobenzenesulfonyl chloride[6][7]

  • CAS Number: 1261644-49-8[6][7][8]

  • Molecular Formula: C₇H₃ClFNO₂S[6][8]

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below is consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 219.62 g/mol [8]
Appearance Solid or liquid[7]
Purity ≥95%[7][8]
Storage Temperature 2-8°C, under inert atmosphere[7][9]
InChI Key ZQEROTOETXELJU-UHFFFAOYSA-N[7][8]

Synthesis and Manufacturing

While multiple synthetic routes to aryl sulfonyl chlorides exist, a common and effective method for preparing 3-Cyano-5-fluorobenzene-1-sulfonyl chloride proceeds from the corresponding aniline derivative, 3-amino-5-fluorobenzonitrile, via a diazotization-sulfonylation reaction, a variant of the Sandmeyer reaction.[10]

Causality Behind the Method: This method is favored due to the ready availability of the aniline precursor and the reliable nature of diazonium salt chemistry. The process involves converting the primary amine into a diazonium salt, which is an excellent leaving group (N₂ gas). This intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to install the sulfonyl chloride group.[10]

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product A 3-Amino-5-fluorobenzonitrile B Step 1: Diazotization A->B  NaNO₂, aq. HCl  0-5 °C C Step 2: Sulfonylation B->C  SO₂, CuCl  Acetic Acid D 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride C->D  Workup &  Purification

A generalized workflow for the synthesis of the title compound.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group.[1]

Electrophilic Nature: The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aromatic ring.[2] This makes it a prime target for nucleophilic attack.

Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols, to displace the chloride ion, which is an excellent leaving group.[1][11] The reaction with amines to form sulfonamides is particularly significant in drug discovery.[12][13][14]

Reaction Mechanism: The reaction typically proceeds via a nucleophilic substitution pathway. The amine's nitrogen atom attacks the electrophilic sulfur atom, leading to a transient intermediate that collapses to form the stable sulfonamide bond and releases hydrogen chloride (HCl).[12]

Role of Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential in the reaction mixture. Its primary role is to neutralize the HCl byproduct generated during the reaction.[12] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Application in Drug Development: Synthesis of Kinase Inhibitors

Aryl sulfonamides are a critical pharmacophore in a multitude of therapeutic agents, including kinase inhibitors.[4] The RAS-RAF-MEK-ERK signaling pathway is a key regulator of cell growth, and its mutation is implicated in many cancers.[5] 3-Cyano-5-fluorobenzene-1-sulfonyl chloride serves as an ideal starting material for building inhibitors that target kinases within this cascade.[15]

MEK_Inhibitor_Synthesis cluster_reagents Core Reagents cluster_reaction Key Reaction cluster_product Inhibitor Scaffold Reagent1 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride Reaction Sulfonamide Bond Formation Reagent1->Reaction Reagent2 Aniline Derivative (e.g., 4-phenoxyaniline) Reagent2->Reaction  Pyridine (Base)  DCM (Solvent)  0°C to RT Product N-(4-phenoxyphenyl)-3-cyano- 5-fluorobenzenesulfonamide (Kinase Inhibitor Precursor) Reaction->Product

Synthesis of a kinase inhibitor scaffold via sulfonamide formation.
Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a representative synthesis of an N-aryl sulfonamide, a common core structure in kinase inhibitors, using 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Objective: To synthesize N-(4-methoxyphenyl)-3-cyano-5-fluorobenzenesulfonamide.

Materials:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)

  • 4-methoxyaniline (p-anisidine) (1.05 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxyaniline (1.05 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon base and sulfonyl chloride addition.

  • Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The slow addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess pyridine, followed by water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acid, and finally with brine (1x).[12]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with an appropriate gradient of Ethyl Acetate/Hexanes to yield the pure sulfonamide product.[12]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[12]

Safety and Handling

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[16][17][18] It is harmful if swallowed or inhaled.[9] Contact with water may liberate toxic gas.[18]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, impervious gloves, and a lab coat.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere to prevent hydrolysis.[7] Store locked up.[16][17]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[16][17][18]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[16][17][18]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16][17][18]

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a powerful and versatile reagent for advanced organic synthesis. Its trifunctional nature provides chemists with a platform to construct complex molecular architectures with desirable pharmaceutical properties. A thorough understanding of its reactivity, particularly the formation of sulfonamides, combined with rigorous adherence to safety protocols, enables its effective application in the discovery and development of novel therapeutics.

References

  • Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

  • Sulfonyl halide. Wikipedia. Available at: [Link]

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. International Union of Pure and Applied Chemistry (IUPAC). Available at: [Link]

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. American Elements. Available at: [Link]

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. Sigma-Aldrich (Chinese). Available at: [Link]

  • Thermophysical Properties of 3-Cyano-4-fluorobenzenesulfonyl chloride. Chemcasts. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]

  • 3-FLUOROBENZENESULFONYL CHLORIDE. Career Henan Chemical Co. Available at: [Link]

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed. Available at: [Link]

  • Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key intermediate in modern medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic core, featuring a sulfonyl chloride, a nitrile, and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, detailed protocols for its handling and key reactions, and insights into its applications in drug discovery and materials science. The strategic positioning of its functional groups allows for selective and sequential transformations, making it a valuable building block for the synthesis of targeted therapeutic agents and functional materials.

Introduction: A Versatile Building Block

In the landscape of drug discovery and development, the demand for novel molecular scaffolds with tunable physicochemical and pharmacological properties is ever-present. Aryl sulfonyl chlorides are a well-established class of reagents, primarily utilized for the synthesis of sulfonamides, a privileged functional group in a multitude of approved drugs. The introduction of additional functionalities onto the aryl ring significantly enhances the synthetic utility of these reagents. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8) has emerged as a particularly interesting building block due to the orthogonal reactivity of its three functional groups.

The electron-withdrawing nature of the cyano and sulfonyl chloride groups, coupled with the electronic influence of the fluorine atom, modulates the reactivity of the aromatic ring and the sulfonyl chloride moiety. This intricate electronic interplay provides opportunities for selective chemical modifications, enabling chemists to explore a wider chemical space in their quest for new bioactive molecules. This guide will delve into the fundamental properties of this reagent, providing a technical foundation for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The foundation of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride's utility lies in its distinct molecular architecture. The arrangement of the sulfonyl chloride, cyano, and fluoro substituents on the benzene ring dictates its reactivity and physical characteristics.

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edge [color="#202124"]; "C1"--"C4"; "C1"--"C5"; "C4"--"C2"; "C2"--"C6"; "C6"--"C3"; "C3"--"C5"; "C1"--"S"; "S"--"Cl" [color="#EA4335"]; "S"--"O1" [style=double, color="#34A853"]; "S"--"O2" [style=double, color="#34A853"]; "C5"--"F" [color="#4285F4"]; "C2"--"C7"; "C7"--"N" [style=triple, color="#FBBC05"]; }

Caption: Molecular structure of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

A comprehensive summary of the key physicochemical properties of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, experimentally determined values for melting point, boiling point, and density are not consistently reported in the literature for this specific isomer. The data presented here is a consolidation of available information from various sources.

PropertyValueSource(s)
Chemical Formula C₇H₃ClFNO₂S[1][2]
Molecular Weight 219.62 g/mol
CAS Number 1261644-49-8[1][2]
IUPAC Name 3-cyano-5-fluorobenzene-1-sulfonyl chloride
Physical Form Solid or liquid
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, 2-8°C

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be complex due to the disubstituted aromatic ring. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the cyano, fluoro, and sulfonyl chloride groups.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the sulfonyl chloride group will be significantly deshielded. The carbon atoms attached to the fluorine and cyano groups will also exhibit characteristic chemical shifts and C-F coupling.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹ for asymmetric and symmetric SO₂ stretching, respectively). A sharp absorption band around 2230 cm⁻¹ will indicate the presence of the nitrile (C≡N) group. The C-F stretching vibration will appear in the region of 1250-1000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

Chemical Properties and Reactivity

The synthetic utility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride stems from the reactivity of its sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides.

digraph "Sulfonylation_Reaction" { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"];

"Reagent" [label="3-Cyano-5-fluorobenzene-\n1-sulfonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine" [label="Primary or Secondary Amine\n(R-NH₂ or R₂NH)"]; "Base" [label="Base\n(e.g., Pyridine, Triethylamine)"]; "Product" [label="Sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="HCl"];

"Reagent" -> "Product" [label="Reaction"]; "Amine" -> "Product"; "Base" -> "Product" [style=dashed, label="Catalyst/HCl scavenger"]; "Product" -> "Byproduct" [style=invis]; }

Caption: General reaction scheme for the synthesis of sulfonamides.

The presence of the electron-withdrawing cyano and fluoro groups on the aromatic ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, potentially increasing its reactivity compared to unsubstituted benzenesulfonyl chloride. However, these groups also influence the regioselectivity of any further reactions on the aromatic ring.

Key Reactions:

  • Sulfonamide Formation: The most prominent reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is its reaction with primary and secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

  • Hydrolysis: Like other sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid (3-cyano-5-fluorobenzenesulfonic acid). Therefore, it is crucial to handle and store the reagent under anhydrous conditions.

Experimental Protocols

The following protocols provide a general framework for the handling and use of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. It is essential to adapt these procedures to the specific requirements of the reaction and to consult relevant safety data sheets before commencing any experimental work.

General Handling and Storage

Expertise & Experience: Due to its moisture sensitivity and corrosive nature, proper handling techniques are paramount to ensure the integrity of the reagent and the safety of the researcher.

Trustworthiness: This protocol outlines standard laboratory procedures for handling air- and moisture-sensitive reagents.

  • Storage: Store 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Use dry glassware and solvents to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol for Sulfonamide Synthesis

Expertise & Experience: This protocol is a standard method for the synthesis of sulfonamides from sulfonyl chlorides. The choice of base and solvent can be critical and may need to be optimized for specific substrates. Pyridine often serves as both a base and a solvent, while triethylamine is a non-nucleophilic base commonly used in solvents like dichloromethane or tetrahydrofuran.

Trustworthiness: This is a well-established and widely used method in organic synthesis.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

  • Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride makes it a valuable precursor for the synthesis of a diverse range of compounds with potential biological activity.

  • Scaffold for Bioactive Molecules: The sulfonamide moiety derived from this reagent can serve as a central scaffold for building libraries of compounds for high-throughput screening. The cyano and fluoro groups provide additional points for diversification, allowing for the fine-tuning of a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a sulfonamide group, which can act as a hydrogen bond donor and acceptor, facilitating binding to the target protein. The cyano and fluoro substituents can be strategically employed to occupy specific pockets in the kinase active site, thereby improving binding affinity and selectivity.

  • Probes for Chemical Biology: The reactivity of the sulfonyl chloride allows for its conjugation to various biomolecules, making it a useful tool for the development of chemical probes to study biological processes.

Safety and Handling

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a hazardous substance and must be handled with appropriate precautions.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H314 Causes severe skin burns and eye damage
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its unique combination of a reactive sulfonyl chloride group with cyano and fluoro substituents on an aromatic ring provides a powerful tool for the synthesis of novel and complex molecules. A thorough understanding of its physical and chemical properties, coupled with adherence to safe handling protocols, will enable its effective application in the pursuit of new therapeutic agents and advanced materials.

References

Sources

3-Cyano-5-fluorobenzene-1-sulfonyl chloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Understanding the Criticality of Solubility Data

In the landscape of pharmaceutical and chemical research, the successful progression of a compound from discovery to application is profoundly influenced by its physicochemical properties. Among these, solubility stands as a cornerstone, dictating everything from reaction kinetics and purification strategies to bioavailability and formulation development. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a reactive intermediate with significant potential in the synthesis of novel therapeutic agents, is no exception. Its utility is intrinsically linked to its behavior in various solvent systems.

This guide provides a comprehensive framework for determining and understanding the solubility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. We will delve into a robust experimental protocol, grounded in established scientific principles, and explore the nuances of data analysis and interpretation. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data. By equipping researchers with this foundational knowledge, we aim to accelerate the pace of discovery and innovation.

Physicochemical Profile of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the chemical formula C₇H₃ClFNO₂S and a molecular weight of approximately 219.62 g/mol .[1][2] It is characterized by a benzene ring substituted with a cyano group, a fluorine atom, and a sulfonyl chloride functional group. The presence of the highly reactive sulfonyl chloride group makes this compound a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides, which are a cornerstone of many pharmaceutical compounds.[3]

Key Properties:

  • Appearance: Solid or liquid

  • Storage: Recommended storage is under an inert atmosphere at 2-8°C.

  • Reactivity: The sulfonyl chloride moiety is susceptible to hydrolysis and reacts with nucleophiles.[3][4] This reactivity necessitates the use of aprotic solvents for many applications and careful consideration during solubility determination.

The Imperative of Solubility Data in Research and Development

A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical parameter that informs several key stages of the research and development pipeline:

  • Reaction Condition Optimization: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. Knowing the solubility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in various solvents allows for the selection of an optimal reaction medium that ensures all reactants are in the appropriate phase.

  • Purification and Crystallization: Solubility differences are the foundation of purification techniques such as recrystallization. Precise solubility data enables the rational design of crystallization processes to achieve high purity of the final product.

  • Formulation Development: For compounds intended for biological applications, solubility in aqueous and organic media is a key determinant of bioavailability. Early-stage solubility profiling can help predict and mitigate potential formulation challenges.

  • Analytical Method Development: The choice of solvent is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for purity assessment and quantification.[5][6]

Experimental Protocol for Determining Solubility

The following protocol provides a detailed, step-by-step methodology for determining the solubility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in a range of common laboratory solvents.

Materials and Equipment

Reagents:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (purity >95%)

  • Solvents (analytical grade or higher):

    • Polar Aprotic: Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Nonpolar: Hexanes, Toluene

    • Ethers: Diethyl ether, Tetrahydrofuran (THF)

    • Chlorinated: Dichloromethane (DCM), Chloroform

    • Alcohols (for reactivity assessment): Methanol, Ethanol

    • Aqueous: Deionized water

  • Internal standard for quantitative analysis (e.g., a stable, non-reactive compound with a distinct analytical signal)

Equipment:

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, compatible with the respective solvent)

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Glass vials with screw caps

  • pH meter (for aqueous solubility)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess 3-Cyano-5-fluorobenzene-1-sulfonyl chloride prep2 Add a known volume of solvent to a vial prep1->prep2 Combine equil1 Incubate at a constant temperature with agitation prep2->equil1 equil2 Allow to settle equil1->equil2 sample1 Centrifuge to pellet undissolved solid equil2->sample1 sample2 Filter supernatant through a 0.22 µm filter sample1->sample2 sample3 Dilute the filtrate with a known volume of solvent sample2->sample3 sample4 Analyze by HPLC or GC against a calibration curve sample3->sample4

Caption: Experimental workflow for determining the solubility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.[7]

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in solubility.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to remove any fine particulate matter.

    • Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method. A dilution series may be necessary.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or GC-MS.[5][6]

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

Causality in Experimental Choices
  • Use of Excess Solute: Ensures that the solution is truly saturated at the given temperature.

  • Constant Temperature: Solubility is highly dependent on temperature; maintaining a constant temperature is critical for reproducibility.[8]

  • Agitation: Facilitates the dissolution process and helps to reach equilibrium more rapidly.

  • Centrifugation and Filtration: Removes undissolved solid, ensuring that the analyzed sample represents only the dissolved solute.

  • Use of a Calibration Curve: Provides a reliable and accurate method for quantifying the concentration of the solute in the saturated solution.[5]

Data Analysis and Presentation

Calculation of Solubility

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Where the Dilution Factor = (Volume of diluted sample) / (Volume of supernatant used for dilution)

Tabulation of Solubility Data

For clear and comparative presentation, the solubility data should be summarized in a table.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
DichloromethaneChlorinated25[Experimental Value][Calculated Value]Clear, colorless solution
AcetonitrilePolar Aprotic25[Experimental Value][Calculated Value]Clear, colorless solution
TolueneNonpolar25[Experimental Value][Calculated Value]Clear, colorless solution
Tetrahydrofuran (THF)Ether25[Experimental Value][Calculated Value]Clear, colorless solution
WaterPolar Protic25[Experimental Value][Calculated Value]Potential for hydrolysis, pH change noted
MethanolPolar Protic25[Experimental Value][Calculated Value]Potential for reaction, monitor for byproducts
Logical Relationships in Solubility

The following diagram illustrates the general factors influencing the solubility of a compound like 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

G cluster_compound Solute Characteristics cluster_solvent Solvent Characteristics compound 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride polarity Polarity compound->polarity h_bonding Hydrogen Bonding Potential compound->h_bonding molecular_size Molecular Size compound->molecular_size solvent Solvent Properties solvent_polarity Polarity solvent->solvent_polarity solvent_h_bonding Hydrogen Bonding Potential solvent->solvent_h_bonding solubility Solubility temperature Temperature temperature->solubility polarity->solubility h_bonding->solubility molecular_size->solubility solvent_polarity->solubility solvent_h_bonding->solubility

Caption: Factors influencing the solubility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically grounded protocol for the determination of the solubility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. Adherence to this methodology will yield reliable and reproducible data, which is invaluable for the effective utilization of this important synthetic intermediate. Future studies could expand upon this work by investigating solubility at different temperatures to construct a complete solubility profile, or by exploring the kinetics of dissolution in various solvents. Such data will further empower researchers to optimize processes and accelerate the development of novel chemical entities.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration - Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Measuring Solubility | Secondaire - Alloprof.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | 1261644-49-8 - Sigma-Aldrich.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CAS 1261644-49-8 - American Elements.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | 1261644-49-8 - Sigma-Aldrich.
  • CAS 351003-23-1: 3-Cyano-4-fluorobenzenesulfonyl chloride - CymitQuimica.
  • Buy 3-Cyano-4-fluorobenzenesulfonyl chloride | 351003-23-1 - Smolecule.

Sources

A Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride: Synthesis, Applications, and Commercial Sourcing for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, reactivity, and critical applications in the development of novel therapeutics. Additionally, this guide serves as a practical resource for sourcing this reagent, offering a comparative look at commercial suppliers and providing a detailed experimental protocol for its use.

Compound Profile and Physicochemical Properties

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride distinguished by the presence of electron-withdrawing cyano and fluoro groups. These features significantly influence its reactivity and impart desirable pharmacological properties to its derivatives, making it a valuable scaffold in drug design.

Key Identifiers:

  • IUPAC Name: 3-cyano-5-fluorobenzenesulfonyl chloride[1]

  • CAS Number: 1261644-49-8[2]

  • Molecular Formula: C₇H₃ClFNO₂S[3]

  • Molecular Weight: 219.62 g/mol [2][4]

The compound's properties, as aggregated from various suppliers, are summarized below.

PropertyDescriptionSource(s)
Physical Form Solid, low-melting solid, or liquid[1][2][4]
Purity Typically ≥95%[1][2][4]
Color Pale yellow to solid white/off-white
Storage Conditions Inert atmosphere, 2-8°C, moisture sensitive[1][2]
InChI Key ZQEROTOETXELJU-UHFFFAOYSA-N[1][2][4][3]

Synthesis and Reactivity

The synthesis of substituted benzenesulfonyl chlorides can be achieved through several established chemical routes. A common industrial method involves the chlorosulfonation of the corresponding benzene derivative.[5] Alternatively, they can be prepared from substituted anilines via a diazotization reaction followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[6]

The core reactivity of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is centered on the highly electrophilic sulfonyl chloride moiety. This group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[4][5][7] This reaction is fundamental to its application in medicinal chemistry. The electron-withdrawing nature of the cyano and fluoro substituents enhances the electrophilicity of the sulfur atom, making it a highly efficient reagent.

G cluster_start Starting Materials cluster_reagents Reaction Steps Aniline 3-Amino-5-fluorobenzonitrile Diazotization 1. NaNO₂, HCl (Diazotization) Aniline->Diazotization Forms diazonium salt Sulfochlorination 2. SO₂, CuCl₂ (Sulfochlorination) Diazotization->Sulfochlorination Intermediate Product 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride Sulfochlorination->Product

Caption: A plausible synthetic pathway to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Applications in Drug Discovery and Development

Substituted benzenesulfonyl chlorides are indispensable tools in pharmaceutical development, primarily for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[4][8] The specific substitution pattern of 3-cyano and 5-fluoro offers distinct advantages.

  • Bioisosteric Replacement and Metabolic Stability: The fluorine atom is often used to block metabolic oxidation sites, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2][9]

  • Modulation of Physicochemical Properties: Fluorine can also lower the pKa of nearby functional groups and increase lipophilicity, which can improve cell membrane permeability.

  • Target Engagement: The cyano group is a versatile functional group that can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a target protein's binding site. It has been incorporated into inhibitors of various enzymes, including kinases and deubiquitinases.[6][10][11]

This reagent is particularly valuable for synthesizing libraries of compounds for screening against therapeutic targets like protein kinases, which are often dysregulated in cancer and inflammatory diseases.[12] The reaction of the sulfonyl chloride with a diverse set of amines allows for the rapid generation of novel chemical entities with varied substitution patterns for structure-activity relationship (SAR) studies.[7]

G BuildingBlock 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride Reaction Sulfonamide Formation BuildingBlock->Reaction AmineLibrary Diverse Amine (R-NH₂) AmineLibrary->Reaction CompoundLibrary Sulfonamide Library Reaction->CompoundLibrary Generates diversity Screening High-Throughput Screening CompoundLibrary->Screening Hit Hit Compound Screening->Hit Identifies activity Optimization Lead Optimization Hit->Optimization Improves properties Candidate Drug Candidate Optimization->Candidate

Caption: Role of the reagent in a typical drug discovery workflow.

Commercial Suppliers

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is available from several chemical suppliers that specialize in research chemicals and building blocks for pharmaceutical synthesis. Researchers should evaluate suppliers based on purity, available quantities, lead times, and the quality of supporting documentation like Certificates of Analysis (CoA).

SupplierCAS NumberNotes
Sigma-Aldrich 1261644-49-8Offers various quantities, from mg to g scale, via Ambeed, Inc.[1][2]
American Elements 1261644-49-8Provides research and commercial quantities, with custom specs.
CymitQuimica 1261644-49-8Supplies the product under the "Indagoo" brand for lab use.[3]
Achmem 1261644-49-8Lists the compound with detailed safety and property information.

Experimental Protocol: Synthesis of a N-Aryl Sulfonamide

This protocol describes a general, reliable method for the synthesis of a sulfonamide from 3-Cyano-5-fluorobenzene-1-sulfonyl chloride and a representative primary amine.

Objective: To synthesize N-(Aryl)-3-cyano-5-fluorobenzenesulfonamide.

Materials:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq.)

  • Substituted Aniline (1.0 eq.)

  • Pyridine or Triethylamine (Et₃N) (1.2-1.5 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.

    • Rationale: Anhydrous conditions are crucial as sulfonyl chlorides react with water.[5][7] The inert atmosphere prevents side reactions.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (pyridine or Et₃N, 1.2-1.5 eq.).

    • Rationale: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. Cooling controls the exothermic reaction.

  • Reagent Addition: In a separate container, dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

    • Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Separate the organic layer.

    • Rationale: The acid wash removes the excess pyridine or triethylamine base.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Rationale: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography or recrystallization to yield the pure sulfonamide product.

Caption: Workflow for a standard sulfonamide synthesis protocol.

Safety and Handling

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.

  • Hazards: It is classified as corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[2] Upon contact with water or moisture, it can release corrosive hydrogen chloride (HCl) gas.[7]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[2][9] It should be stored away from incompatible materials such as water, strong bases, alcohols, and amines.[7]

  • Spill Management: In case of a spill, absorb with a non-combustible, inert material like dry sand or earth. Do not use water.[7] Neutralize the area with a weak base like sodium carbonate.

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a highly valuable and versatile reagent for drug discovery and medicinal chemistry. Its unique combination of a reactive sulfonyl chloride handle with cyano and fluoro substituents provides a powerful tool for synthesizing novel sulfonamides with tailored pharmacological profiles. With its ready availability from multiple commercial suppliers and straightforward reactivity, it will continue to be a key building block in the development of next-generation therapeutics. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

  • American Elements. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CAS 1261644-49-8. [Link]

  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]

  • Taylor & Francis Online. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

  • NIH National Center for Biotechnology Information. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]

  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • PubMed. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. [Link]

  • PubMed Central. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. [Link]

  • PubMed. Synthesis and biological evaluation of 4-aryl-5-cyano-2H-1,2,3-triazoles as inhibitor of HER2 tyrosine kinase. [Link]

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Methodological & Application

Application Notes & Protocols for Sulfonamide Synthesis Utilizing 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Sulfonamides in Modern Drug Discovery

The sulfonamide functional group represents a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its robust chemical stability, favorable physicochemical properties, and ability to engage in critical hydrogen bonding interactions with biological targets.[1] This moiety is present in numerous FDA-approved drugs, spanning indications from antimicrobials to anticancer agents, diuretics, and antivirals.[2][3][4] The strategic derivatization of the sulfonamide scaffold is a pivotal tactic in drug discovery, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed protocol for the synthesis of N-substituted sulfonamides using 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a versatile and reactive building block. The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the phenyl ring significantly influences the reactivity of the sulfonyl chloride group, a key consideration that will be explored. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities for pharmaceutical research.

Chemical Properties of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

A thorough understanding of the starting material is critical for successful and safe synthesis.

PropertyValue
CAS Number 1261644-49-8[5][6]
Molecular Formula C₇H₃ClFNO₂S[5][6]
Molecular Weight 219.62 g/mol [6]
Appearance Solid or liquid
Purity Typically ≥95%[6]
Storage Conditions Inert atmosphere, 2-8°C

Safety Information: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501.

  • Signal Word: Danger[7]

It is imperative to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Mechanism and Scientific Rationale

The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[8]

Causality behind Experimental Choices:

  • The Nucleophile: The amine's lone pair of electrons initiates the reaction by attacking the electrophilic sulfur atom of the sulfonyl chloride. The nucleophilicity of the amine is a critical factor; primary amines are generally more reactive than secondary amines.[2][9]

  • The Electrophile: The sulfur atom in 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the cyano and fluoro substituents on the aromatic ring. This enhanced electrophilicity can lead to faster reaction rates compared to less substituted sulfonyl chlorides.

  • The Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is therefore essential to neutralize the HCl as it is formed, driving the reaction to completion.[8]

  • The Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure that the sulfonyl chloride does not hydrolyze, a common side reaction.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with a representative primary amine (e.g., benzylamine).

Materials:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Flash column chromatography setup

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Base: Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. Rationale: The dropwise addition helps to control any exotherm and minimize side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed. Expert Tip: The high reactivity of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride may lead to a shorter reaction time compared to less activated analogs.

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess pyridine, followed by water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acidic impurities, and finally with brine (1x).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water) to afford the pure sulfonamide.[8]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Workup & Isolation cluster_purification Purification reagents Dissolve Amine (1.0 eq) in Anhydrous DCM cool Cool to 0°C reagents->cool base Add Pyridine (2.0 eq) cool->base sulfonyl_chloride Add 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride (1.0 eq) dropwise base->sulfonyl_chloride stir Warm to RT, Stir 2-4h sulfonyl_chloride->stir tlc Monitor by TLC stir->tlc dilute Dilute with DCM tlc->dilute wash Sequential Washes: 1. 1M HCl 2. H₂O 3. Sat. NaHCO₃ 4. Brine dilute->wash dry Dry (MgSO₄), Filter wash->dry evap Concentrate in vacuo dry->evap purify Flash Chromatography or Recrystallization evap->purify product Pure Sulfonamide purify->product

Caption: A standard workflow for the synthesis of sulfonamides.

Expected Results and Characterization

The reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with various amines is expected to proceed in good to excellent yields, facilitated by the electron-deficient nature of the sulfonyl chloride.

Hypothetical Yield and Purity Data:

EntryAmineYield (%)Purity (%) (by LCMS)
1Benzylamine92>98
2Morpholine95>99
3Aniline85>97
4tert-Butylamine78>96

Analytical Characterization:

The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.

    • ¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and an N-H stretching band for secondary sulfonamides around 3300-3200 cm⁻¹.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Poorly nucleophilic amine.1. Use fresh sulfonyl chloride and ensure anhydrous conditions.2. Ensure at least 2 equivalents of base are used.3. For weakly nucleophilic amines, consider a stronger base (e.g., DBU) or higher reaction temperatures.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products (e.g., disulfonamide from a primary amine).3. Hydrolysis of sulfonyl chloride.1. Extend the reaction time or gently heat.2. Use a slight excess of the amine (1.1-1.2 eq).3. Ensure all glassware is flame-dried and solvents are anhydrous.
Difficulty Removing Pyridine Incomplete neutralization during acid wash.Ensure thorough and repeated washing with 1M HCl. Check the pH of the aqueous layer to confirm it is acidic.

Conclusion

The synthesis of sulfonamides using 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a robust and efficient method for generating novel, functionalized molecules for drug discovery and development. The protocol outlined herein, grounded in established chemical principles, provides a reliable framework for researchers. The electron-withdrawing substituents on the aryl ring enhance the reactivity of the sulfonyl chloride, often leading to high yields and clean reactions. Adherence to anhydrous conditions and proper purification techniques are paramount for obtaining high-purity final compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • Roy, K. K., & De, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-218.
  • Semantic Scholar. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9254–9258.
  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1229, 129821.
  • Thieme. (2024).
  • Sigma-Aldrich. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.
  • Otsuka Pharmaceutical Co., Ltd. (2010). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synlett, 2010(12), 1835-1838.
  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(7), 4129-4138.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 324-330.
  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25867–25877.
  • PubMed Central (PMC). (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(11), 2265–2280.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Macmillan Group - Princeton University. (2023).
  • PubMed Central (PMC). (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(1), 189-191.
  • BenchChem. (2025).
  • UCL Discovery. (2016). The Synthesis of Functionalised Sulfonamides.
  • American Elements. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.
  • CymitQuimica. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (Chinese).
  • ResearchGate. (2019). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Career Henan Chemical Co. (n.d.). 3-FLUOROBENZENESULFONYL CHLORIDE.
  • Achmem. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.
  • PubMed Central (PMC). (2014). Sandmeyer Chlorosulfonylation of (Hetero)

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Application Notes & Protocols for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. It serves as a versatile building block for introducing a uniquely functionalized aryl sulfonamide moiety into potential therapeutic agents. We will explore the synergistic roles of the cyano, fluoro, and sulfonyl chloride groups, offering insights into the rationale behind its use. This guide includes detailed, field-proven protocols for the synthesis of sulfonamides, safety and handling procedures, and characterization guidelines to ensure reliable and reproducible results in a research setting.

The Strategic Value of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS: 1261644-49-8) is a sophisticated chemical intermediate designed for modern drug discovery programs.[1][2][3] Its utility is not merely as a synthetic handle but as a carefully orchestrated combination of functional groups, each contributing distinct and valuable properties to a target molecule. Understanding these contributions is key to leveraging this reagent effectively.

Physicochemical Properties
PropertyValueReference
CAS Number 1261644-49-8[1][3]
Molecular Formula C₇H₃ClFNO₂S[1][2]
Molecular Weight 219.62 g/mol [1][3]
Appearance Solid[1]
Storage Inert atmosphere, 2-8°C, moisture sensitive[4]
The Trifecta of Functionality: Rationale for Use

The power of this reagent lies in the interplay between its three key functional groups. The strategic placement of the electron-withdrawing cyano and fluoro groups meta to the sulfonyl chloride anchor provides a unique electronic and steric profile.

  • The Sulfonyl Chloride (-SO₂Cl): The Reactive Anchor. This is the primary reactive site of the molecule. As a potent electrophile, it readily reacts with primary and secondary amines to form highly stable sulfonamide linkages.[5][6][7] This reaction is one of the most robust and reliable methods for constructing the sulfonamide scaffolds prevalent in a vast array of approved drugs, including antibiotics, diuretics, and enzyme inhibitors.[5]

  • The Fluorine (-F) Atom: The Metabolic and Binding Modulator. The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[8][9] Its presence here offers several distinct advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism at that position, which can increase a drug's half-life and bioavailability.[8]

    • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's binding pocket, potentially increasing target potency and selectivity.[10]

    • Lipophilicity Tuning: Fluorine substitution generally increases the lipophilicity of a molecule, which can modulate its ability to cross cell membranes and other biological barriers.[9][10]

  • The Cyano (-C≡N) Group: The Versatile Polar Feature. The cyano group is more than just a placeholder; it is a key modulating element.

    • Polar Interactions: As a strong hydrogen bond acceptor, the nitrile nitrogen can form critical interactions with receptor targets.[11]

    • Electronic Withdrawal: It significantly influences the electron density of the aromatic ring, which can affect the reactivity of the sulfonyl chloride and the pKa of the resulting sulfonamide.

    • Metabolic Handle: While generally stable, the cyano group can be a site for metabolism, potentially being hydrolyzed in vivo to a primary amide or a carboxylic acid, offering a pathway for prodrug design or metabolic clearance.[11]

G cluster_molecule 3-Cyano-5-fluorobenzene-1-sulfonyl chloride cluster_features Strategic Functional Groups cluster_roles Roles in Medicinal Chemistry mol F Fluorine (-F) mol->F CN Cyano (-C≡N) mol->CN SO2Cl Sulfonyl Chloride (-SO₂Cl) mol->SO2Cl Role_F • Increases metabolic stability • Modulates lipophilicity • Enhances protein binding F->Role_F Role_CN • Potent H-bond acceptor • Modulates electronics • Potential metabolic site CN->Role_CN Role_SO2Cl • Reactive electrophile • Forms stable sulfonamides • Reliable chemical handle SO2Cl->Role_SO2Cl

Key functional groups and their strategic roles.

Core Application: General Protocol for Sulfonamide Synthesis

The reaction of 3-cyano-5-fluorobenzene-1-sulfonyl chloride with a primary or secondary amine is the cornerstone of its application. The following protocol provides a robust, self-validating framework for this transformation.

Causality Behind the Protocol: The protocol is designed for efficiency and control. The reaction is typically run at a reduced temperature initially to manage the exothermicity of the sulfonylation. A tertiary amine base (like triethylamine or DIPEA) is crucial; it acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the reactant amine (which would render it non-nucleophilic) and drives the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

Materials and Reagents
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

  • Primary or secondary amine of interest (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Appropriate solvent system for TLC and column chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine of interest (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This step is critical to control the reaction rate and minimize potential side reactions.

  • Base Addition: Add the tertiary amine base (e.g., TEA, 1.5 eq) dropwise to the stirred solution.

  • Reagent Addition: In a separate vial, dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-16 hours).

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess tertiary amine base), saturated NaHCO₃ (to remove any remaining HCl), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

G start Start: Reactants setup 1. Dissolve amine in anhydrous DCM under N₂ start->setup cool 2. Cool to 0°C setup->cool base 3. Add tertiary amine base (e.g., TEA) cool->base reagent 4. Add sulfonyl chloride solution dropwise base->reagent react 5. Stir at 0°C, then warm to RT. Monitor by TLC. reagent->react workup 6. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) react->workup dry 7. Dry organic layer (MgSO₄) & concentrate workup->dry purify 8. Purify by Flash Column Chromatography dry->purify end End: Pure Sulfonamide purify->end

General workflow for sulfonamide synthesis.

Safety, Handling, and Storage

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.[4] Similar sulfonyl chlorides are known to be corrosive and moisture-sensitive.[12][13][14][15]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is often acceptable, but check for specific compatibility), and splash-proof safety goggles or a face shield.[12][13]

  • Moisture Sensitivity: This compound reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[13] Always store it in a tightly sealed container under an inert atmosphere (N₂ or Argon) in a cool, dry place like a desiccator.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and water.[15]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not use water to clean up a spill. Dispose of all waste in accordance with local, state, and federal regulations.

G start Handling the Reagent fume_hood Work in a Fume Hood? start->fume_hood ppe Wear Full PPE? (Gloves, Goggles, Lab Coat) fume_hood->ppe Yes stop_hood STOP! Relocate to Fume Hood fume_hood->stop_hood No proceed Proceed with Experiment ppe->proceed Yes stop_ppe STOP! Don Appropriate PPE ppe->stop_ppe No storage Store Tightly Sealed Under N₂ in a Dry Place proceed->storage After Use

Safety workflow for handling sulfonyl chlorides.

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a high-value reagent for medicinal chemists. Its pre-installed fluorine and cyano functionalities provide a streamlined route to complex sulfonamides with desirable pharmacological properties. By modulating metabolic stability, lipophilicity, and receptor binding interactions, this building block allows for the rapid generation of diverse compound libraries with a high potential for therapeutic success. The robust and reliable nature of sulfonamide formation, coupled with the strategic benefits of the fluoro and cyano groups, makes this an essential tool for modern drug discovery.

References

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Google Cloud.
  • Cyanogenic and Fluorine Compounds in Pharmaceutical Science. (2019, November 5). Chemistry Stack Exchange.
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2.
  • What is the effect of cyano group on bioactivity? (2015, February 8). ResearchGate.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie.
  • 3-Cyano-4-fluorobenzenesulfonyl chloride SDS. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - 3-Cyano-4-fluorobenzenesulfonyl chloride. (2009, August 20). Thermo Fisher Scientific.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central.
  • SAFETY DATA SHEET - 3-Cyano-4-fluorobenzenesulfonyl chloride. (2009, August 20). Fisher Scientific.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. (n.d.). Achmem.
  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). PubMed Central.
  • SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride. (2024, September 6). Sigma-Aldrich.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. (n.d.). CymitQuimica.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. (n.d.). American Elements.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | 1261644-49-8. (n.d.). Sigma-Aldrich.
  • 3-FLUOROBENZENESULFONYL CHLORIDE. (n.d.). Career Henan Chemical Co.
  • Buy 3-Cyano-4-fluorobenzenesulfonyl chloride | 351003-23-1. (n.d.). Smolecule.
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | 1261644-49-8. (n.d.). Sigma-Aldrich.
  • 3-Chloro-5-cyano-4-fluorobenzenesulfonyl chloride. (n.d.). BLD Pharm.
  • 3-Cyanobenzene-1-sulfonylchloride. (n.d.). BLD Pharm.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). University of Michigan.
  • 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE | 351003-23-1. (2025, September 25). ChemicalBook.
  • 3-cyano-2-fluorobenzene-1-sulfonyl chloride (C7H3ClFNO2S). (n.d.). PubChemLite.
  • 2-cyano-5-fluorobenzene-1-sulfonyl chloride (C7H3ClFNO2S). (n.d.). PubChemLite.
  • 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2010, August 6). ResearchGate.
  • 3-Fluorobenzenesulfonyl chloride 97 701-27-9. (n.d.). Sigma-Aldrich.
  • Papers 3-fluorobenzenesulfonyl chloride. (n.d.). Sigma-Aldrich.

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reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-Substituted 3-Cyano-5-fluorobenzylsulfonamides

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents with a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and lead optimization. The targeted reaction of specifically substituted building blocks, such as 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, with various amines allows for the precise modulation of a molecule's physicochemical properties. The electron-withdrawing nature of the cyano and fluoro substituents on the aromatic ring significantly influences the reactivity of the sulfonyl chloride and imparts unique electronic characteristics to the resulting sulfonamide products, which can enhance target binding affinity, improve metabolic stability, or alter solubility profiles.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with primary and secondary amines. It covers the underlying reaction mechanism, detailed experimental protocols for synthesis and purification, and critical application insights for leveraging this reaction in a research setting.

Section 1: Mechanistic Principles and Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic and robust nucleophilic substitution reaction.[1][5] Understanding the role of each component is crucial for optimizing reaction conditions and ensuring successful outcomes.

The Reaction Mechanism

The core of the reaction involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride anion, which is an excellent leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting amine, a step that would render it non-nucleophilic and halt the reaction.[6]

The key steps are:

  • Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic sulfur atom of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

  • Chloride Displacement: A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion (Cl⁻) to form a protonated sulfonamide.

  • Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, scavenges the proton from the nitrogen atom, yielding the final sulfonamide product and the hydrochloride salt of the base.[1][7]

The electron-withdrawing cyano (-CN) and fluoro (-F) groups on the benzene ring increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles.

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine R1R2NH (Amine) Attack Nucleophilic Attack Amine->Attack SulfonylChloride 3-CN, 5-F-Ph-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Attack Base Base (e.g., Pyridine) Elimination Chloride Elimination & Deprotonation Base->Elimination Intermediate Tetrahedral Intermediate [3-CN, 5-F-Ph-SO2(Cl)NR1R2H]+ Attack->Intermediate 1 Intermediate->Elimination 2 Sulfonamide 3-CN, 5-F-Ph-SO2NR1R2 (Sulfonamide) Elimination->Sulfonamide Salt Base-H+Cl- (Hydrochloride Salt) Elimination->Salt G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to RT, Stir 6-18h C->D E 5. Monitor by TLC D->E F 6. Aqueous Wash (HCl, H2O, NaHCO3, Brine) E->F If complete G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I 9. Characterize Product (NMR, MS, IR) H->I

Sources

Catalytic Applications of 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the catalytic applications of derivatives of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. This versatile reagent serves as a crucial building block for a class of compounds, primarily sulfonamides, that have demonstrated significant potential in various catalytic transformations. This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and mechanistic insights to facilitate the use of these compounds in novel catalytic systems.

Introduction: The Strategic Importance of Substituted Sulfonamides in Catalysis

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by the presence of electron-withdrawing cyano and fluoro groups on the benzene ring. These substituents significantly influence the electronic properties of the molecule, enhancing the electrophilicity of the sulfonyl chloride moiety. This inherent reactivity makes it an excellent precursor for the synthesis of a diverse range of sulfonamide derivatives through reactions with primary and secondary amines.

While 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is not itself a catalyst, its derivatives, particularly chiral sulfonamides, have emerged as powerful tools in the field of asymmetric catalysis. These sulfonamides can function as organocatalysts or as chiral ligands for metal-catalyzed reactions, enabling the stereoselective synthesis of complex molecules. The cyano and fluoro substituents can play a crucial role in modulating the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity.

Core Reactivity and Synthesis of Sulfonamide Derivatives

The primary application of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in a catalytic context is its conversion to sulfonamides. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by nucleophilic amines, leading to the formation of a stable sulfonamide bond with the concomitant release of hydrochloric acid.

General Protocol for the Synthesis of N-Substituted 3-Cyano-5-fluorobenzenesulfonamides

This protocol describes a general method for the synthesis of sulfonamides from 3-Cyano-5-fluorobenzene-1-sulfonyl chloride and a primary or secondary amine.

Materials:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents the reaction of the amine and other reagents with atmospheric moisture and oxygen.

  • Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and minimize side reactions.

  • Triethylamine or pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • The aqueous workup with sodium bicarbonate removes any unreacted sulfonyl chloride and acidic byproducts.

  • Purification by column chromatography is essential to obtain the sulfonamide derivative in high purity, which is critical for its subsequent use in catalysis.

Catalytic Applications in Asymmetric Synthesis: The Role of Chiral Sulfonamide Derivatives

Chiral sulfonamides derived from 3-Cyano-5-fluorobenzene-1-sulfonyl chloride can be employed as highly effective organocatalysts for a variety of asymmetric transformations. The sulfonamide moiety can act as a Brønsted acid or a hydrogen bond donor, activating the substrate and controlling the stereochemical outcome of the reaction. The presence of the cyano and fluoro groups can fine-tune the acidity and steric environment of the catalyst, leading to improved enantioselectivity.

Application Note: Proline-Derived Sulfonamide Catalysts in Asymmetric Aldol Reactions

Proline and its derivatives are well-established organocatalysts for asymmetric aldol reactions. By incorporating the 3-cyano-5-fluorobenzenesulfonyl group onto the proline scaffold, it is possible to create a new class of catalysts with enhanced performance.

Hypothetical Catalyst Synthesis Workflow:

G A 3-Cyano-5-fluorobenzene-1-sulfonyl chloride C Reaction with Base (e.g., TEA) in an inert solvent (e.g., DCM) A->C B L-Proline B->C D N-(3-Cyano-5-fluorobenzenesulfonyl)-L-proline C->D Sulfonylation

Caption: Synthesis of a proline-derived sulfonamide organocatalyst.

General Protocol for an Asymmetric Aldol Reaction Catalyzed by a Proline-Sulfonamide Derivative:

This protocol outlines a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a hypothetical N-(3-Cyano-5-fluorobenzenesulfonyl)-L-proline catalyst.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • N-(3-Cyano-5-fluorobenzenesulfonyl)-L-proline catalyst (5-20 mol%)

  • Solvent (e.g., DMSO, DMF, or chloroform)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aldehyde (1.0 equivalent) and the ketone (5-10 equivalents) in the chosen solvent, add the N-(3-Cyano-5-fluorobenzenesulfonyl)-L-proline catalyst (0.05-0.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis of a suitable derivative.

Mechanistic Rationale for Stereocontrol:

The proline-sulfonamide catalyst is believed to operate through an enamine-based catalytic cycle. The catalyst reacts with the ketone to form a chiral enamine intermediate. The sulfonamide moiety can then direct the approach of the aldehyde through hydrogen bonding, leading to a highly organized transition state that favors the formation of one enantiomer of the aldol product over the other. The electron-withdrawing nature of the 3-cyano-5-fluorobenzenesulfonyl group can enhance the acidity of the proline's carboxylic acid (if present) or the N-H proton, influencing the catalytic activity and stereoselectivity.

Data Presentation (Hypothetical):

Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
10DMSO488595:592
20DMSO249296:494
10CHCl3726590:1085

Future Outlook and Emerging Applications

The derivatives of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride represent a promising class of precursors for the development of novel catalysts. Future research in this area is likely to focus on:

  • Synthesis of Novel Chiral Ligands: The development of new chiral amines for reaction with 3-Cyano-5-fluorobenzene-1-sulfonyl chloride will lead to a wider range of sulfonamide ligands for asymmetric metal catalysis, including reactions such as hydrogenation, hydrosilylation, and cross-coupling.

  • Immobilization and Reusability: The attachment of these sulfonamide catalysts to solid supports will enable their recovery and reuse, enhancing the sustainability of the catalytic processes.

  • Broader Catalytic Scope: The exploration of these derivatives in other types of catalytic reactions, such as Michael additions, Mannich reactions, and Diels-Alder reactions, is an active area of investigation.

Logical Relationship Diagram:

G A 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (Precursor) B Reaction with Chiral Amines A->B C Chiral Sulfonamide Derivatives B->C D Organocatalysis C->D E Ligands for Metal Catalysis C->E F Asymmetric Aldol Reactions D->F G Asymmetric Hydrogenation E->G H Asymmetric Cross-Coupling E->H

Caption: Development pathway from precursor to catalytic applications.

Conclusion

References

  • Due to the lack of specific research articles detailing the catalytic applications of derivatives from 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, this reference section provides general authoritative sources on the synthesis and catalytic use of sulfonamides. The protocols and data presented in this guide are representative examples based on established principles in the field.
  • General Synthesis of Sulfonamides: For a comprehensive overview of methods for synthesizing sulfonamides from sulfonyl chlorides, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" or review articles on sulfonamide synthesis.

  • Organocatalysis by Proline Derivatives: For foundational work and reviews on the use of proline and its derivatives in asymmetric catalysis, see the publications of Benjamin List and David W.C. MacMillan. A relevant starting point would be: List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. ([Link])

  • Chiral Sulfonamides in Asymmetric Catalysis: For a broader perspective on the use of chiral sulfonamides as catalysts and ligands, a search in chemical databases such as Scopus or Web of Science with keywords like "chiral sulfonamide," "asymmetric catalysis," and "organocatalysis" will yield numerous relevant research articles. An illustrative example of the principles involved can be found in: Denmark, S. E., & Beutner, G. L. (2008). Lewis base catalysis in organic synthesis. Angewandte Chemie International Edition, 47(9), 1560-1638. ([Link])

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a highly versatile reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique trifunctionalized aromatic core, featuring a sulfonyl chloride, a cyano group, and a fluorine atom, offers a rich platform for constructing complex molecular architectures. The electron-deficient nature of the benzene ring, due to the potent electron-withdrawing effects of the cyano and sulfonyl chloride groups, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] This reactivity allows for the selective displacement of the fluorine atom by a wide array of nucleophiles, providing a robust methodology for the synthesis of diverse sulfonamide and sulfonate ester derivatives.[4][5] These structural motifs are prevalent in a multitude of clinically significant pharmaceuticals, underscoring the importance of this reagent in the synthesis of novel therapeutic agents.[6]

This guide provides a comprehensive overview of the principles and practical protocols for conducting nucleophilic substitution reactions with 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution (SNAr) reactions with 3-Cyano-5-fluorobenzene-1-sulfonyl chloride proceed via a well-established two-step addition-elimination mechanism.[7] This pathway is distinct from SN1 and SN2 reactions, which typically occur at sp3-hybridized carbon centers.[2][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the fluorine leaving group.[8] The aromatic ring's electrophilicity is significantly enhanced by the presence of the strongly electron-withdrawing cyano (-CN) and sulfonyl chloride (-SO2Cl) groups.[1][9][10] This attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized across the aromatic system and is particularly stabilized by the ortho and para electron-withdrawing groups.[3]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions.[7] The rate of this type of reaction is often dependent on the attack of the nucleophile, and the leaving group ability follows the trend F > Cl > Br > I, which is the inverse of that observed in SN2 reactions.[7]

The overall transformation results in the net substitution of the fluorine atom with the incoming nucleophile.

Visualizing the Reaction Pathway

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with amine and alcohol nucleophiles.

PART A: Synthesis of N-Substituted-3-cyano-5-(sulfamoyl)benzenesulfonamides

This protocol details a general procedure for the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
3-Cyano-5-fluorobenzene-1-sulfonyl chloride1261644-49-8≥95%Sigma-AldrichStore under inert atmosphere, 2-8°C.[11][12]
Primary or Secondary AmineVaries≥98%VariesEnsure the amine is dry.
Triethylamine (Et3N) or Pyridine121-44-8/110-86-1≥99%VariesUse as a base to scavenge HCl. Pyridine can also act as a solvent.[13]
Dichloromethane (DCM) or Acetonitrile (ACN)75-09-2/75-05-8AnhydrousVariesReaction solvent.
1 M Hydrochloric Acid (HCl)7647-01-0N/AVariesFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO3) solution144-55-8N/AVariesFor aqueous workup.
Brine (Saturated NaCl solution)7647-14-5N/AVariesFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)7487-88-9/7757-82-6N/AVariesFor drying the organic layer.
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq).

    • Dissolve the sulfonyl chloride in the chosen anhydrous solvent (DCM or ACN, approximately 10-20 mL per mmol of sulfonyl chloride).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • In a separate flask, dissolve the primary or secondary amine (1.1 eq) and the base (triethylamine or pyridine, 1.5 eq) in the same anhydrous solvent.

    • Add the amine/base solution dropwise to the cooled solution of the sulfonyl chloride over 15-30 minutes. The dropwise addition helps to control any exotherm.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

PART B: Synthesis of 3-Cyano-5-(alkoxy)benzenesulfonate Esters

This protocol outlines a general procedure for the reaction with an alcohol to yield the corresponding sulfonate ester. This reaction typically requires the in situ formation of a more nucleophilic alkoxide.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
3-Cyano-5-fluorobenzene-1-sulfonyl chloride1261644-49-8≥95%Sigma-AldrichStore under inert atmosphere, 2-8°C.[11][12]
Alcohol (Primary or Secondary)Varies≥98%VariesEnsure the alcohol is dry.
Sodium Hydride (NaH), 60% dispersion in oil7646-69-760%VariesA strong base to deprotonate the alcohol.
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)109-99-9/75-09-2AnhydrousVariesReaction solvent.
Saturated Ammonium Chloride (NH4Cl) solution12125-02-9N/AVariesFor quenching the reaction.
Step-by-Step Protocol
  • Formation of the Alkoxide:

    • To a dry, round-bottomed flask under an inert atmosphere, add the alcohol (1.1 eq) and dissolve it in anhydrous THF or DCM.

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Reaction with Sulfonyl Chloride:

    • In a separate flask, dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in the same anhydrous solvent.

    • Cool the sulfonyl chloride solution to 0 °C.

    • Slowly add the freshly prepared alkoxide solution to the sulfonyl chloride solution via cannula or dropping funnel.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cautiously quench the reaction by the slow addition of saturated NH4Cl solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Workflow Visualization

experimental_workflow cluster_amine Protocol A: Amine Nucleophile cluster_alcohol Protocol B: Alcohol Nucleophile A_start Dissolve Sulfonyl Chloride in Anhydrous Solvent A_addition Add Amine/Base Dropwise at 0°C A_start->A_addition A_reagents Prepare Amine/Base Solution A_reagents->A_addition A_reaction Stir at Room Temperature (2-16h) A_addition->A_reaction A_workup Aqueous Workup (HCl, NaHCO₃, Brine) A_reaction->A_workup A_purify Dry, Concentrate, and Purify (Chromatography) A_workup->A_purify A_product Pure Sulfonamide A_purify->A_product B_alkoxide Form Alkoxide (Alcohol + NaH) B_reaction Combine Alkoxide and Sulfonyl Chloride at 0°C B_alkoxide->B_reaction B_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent B_sulfonyl->B_reaction B_stir Stir at Room Temperature (2-16h) B_reaction->B_stir B_quench Quench with Saturated NH₄Cl B_stir->B_quench B_extract Extract and Wash B_quench->B_extract B_purify Dry, Concentrate, and Purify (Chromatography) B_extract->B_purify B_product Pure Sulfonate Ester B_purify->B_product

Caption: Experimental workflows for nucleophilic substitution.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents (moisture contamination).- Insufficiently nucleophilic amine/alcohol.- Steric hindrance.- Ensure all reagents and solvents are anhydrous.- For weakly nucleophilic amines, consider using a stronger base or higher reaction temperature.- For alcohols, ensure complete formation of the alkoxide.- For sterically hindered nucleophiles, prolong the reaction time or increase the temperature.
Multiple Products Observed by TLC/LC-MS - Reaction of the sulfonyl chloride group with the nucleophile.- Di-substitution (if the nucleophile has multiple reactive sites).- Side reactions due to excess base.- Use a non-nucleophilic base like triethylamine or DBU.- Use a protecting group strategy if the nucleophile has multiple reactive sites.- Ensure precise stoichiometry of the base.
Difficult Purification - Co-elution of product and starting material or byproducts.- Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.

Safety and Handling

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound.[14][15] It can cause severe skin burns and eye damage.[16][17] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16] Store the reagent tightly sealed under an inert atmosphere in a cool, dry place.[11]

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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  • Wikipedia. Nucleophilic aromatic substitution. [Link]

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  • Google Patents. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
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  • NIH. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. [Link]

  • NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • PubMed. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

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  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

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Application Notes and Protocols for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Modern Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of fluorine and cyano functionalities into molecular scaffolds has proven to be a highly effective approach for enhancing biological activity, metabolic stability, and overall performance of herbicides, fungicides, and insecticides.[1][2] 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8) has emerged as a pivotal building block for the synthesis of a new generation of crop protection agents. Its unique trifunctional nature—comprising a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a metabolically stabilizing fluorine atom—offers a versatile platform for the creation of diverse and highly active agrochemical candidates.[3][4]

The sulfonyl chloride moiety serves as a highly reactive electrophilic handle, readily undergoing nucleophilic substitution with a wide array of amines and phenols to form stable sulfonamides and sulfonate esters, respectively. These linkages are central to the structure of many commercial agrochemicals.[4] The strategic placement of the cyano and fluoro groups at the meta-positions of the benzene ring profoundly influences the electronic properties and bioavailability of the resulting molecules, often leading to enhanced target-site binding and improved herbicidal or fungicidal efficacy.[5][6]

This guide provides an in-depth exploration of the application of 3-cyano-5-fluorobenzene-1-sulfonyl chloride in agrochemical synthesis. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for key transformations, and discuss the characterization of the resulting products.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-cyano-5-fluorobenzene-1-sulfonyl chloride is essential for its safe and effective use in synthesis.

PropertyValueSource
CAS Number 1261644-49-8
Molecular Formula C₇H₃ClFNO₂S
Molecular Weight 219.62 g/mol
Appearance Solid or liquid
Purity Typically ≥95%
Storage Inert atmosphere, 2-8°C

Safety and Handling Precautions: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive and potentially hazardous compound. It is corrosive and an irritant to the skin, eyes, and respiratory system. It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Core Synthetic Applications in Agrochemicals

The primary utility of 3-cyano-5-fluorobenzene-1-sulfonyl chloride in agrochemical synthesis lies in its ability to serve as a precursor to two major classes of bioactive molecules: sulfonamides and sulfonate esters.

Sulfonamide Synthesis: The Gateway to Herbicidal Activity

The reaction of 3-cyano-5-fluorobenzene-1-sulfonyl chloride with primary or secondary amines is a cornerstone transformation, yielding sulfonamides that are often the core of potent herbicides.[7] Many of these herbicides function as inhibitors of crucial plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[3][8][9]

Causality Behind Experimental Choices: The choice of the amine component is critical and is typically a heterocyclic amine, such as an aminopyrazole, aminotriazole, or aminopyrimidine. These heterocycles are known to bind to the active sites of target enzymes. The 3-cyano-5-fluorophenylsulfonyl moiety modulates the overall physicochemical properties of the molecule, influencing its uptake, translocation within the plant, and binding affinity to the target enzyme. The strong electron-withdrawing nature of the cyano and fluoro groups can increase the acidity of the sulfonamide N-H proton, potentially leading to stronger interactions with the enzyme's active site.[5][6]

Caption: General workflow for sulfonamide-based agrochemical synthesis.

Detailed Protocol: Synthesis of a Representative N-(Heterocyclic)-3-cyano-5-fluorobenzenesulfonamide

This protocol provides a general yet robust method for the synthesis of a sulfonamide derived from 3-cyano-5-fluorobenzene-1-sulfonyl chloride and a representative heterocyclic amine.

Materials:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)

  • Heterocyclic amine (e.g., 3-amino-5-methyl-1H-pyrazole) (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic amine (1.0-1.2 eq) and dissolve it in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Sulfonate Ester Synthesis: A Route to Fungicidal Compounds

The reaction of 3-cyano-5-fluorobenzene-1-sulfonyl chloride with phenols or alcohols yields sulfonate esters. While less common than sulfonamides in herbicides, sulfonate esters are found in some classes of fungicides and other bioactive molecules.

Causality Behind Experimental Choices: The phenol or alcohol component is chosen based on the desired biological target. The 3-cyano-5-fluorophenylsulfonate moiety acts as a good leaving group in some biological processes or contributes to the overall molecular properties required for fungicidal activity.

Caption: General workflow for sulfonate ester-based agrochemical synthesis.

Detailed Protocol: Synthesis of a Representative 3-Cyano-5-fluorophenylsulfonate Ester

This protocol outlines a general procedure for the synthesis of a sulfonate ester from 3-cyano-5-fluorobenzene-1-sulfonyl chloride and a phenolic compound.

Materials:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)

  • Phenolic compound (e.g., 4-chlorophenol) (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenolic compound (1.0-1.2 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C. Add a solution of 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired sulfonate ester.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS, IR).

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized agrochemical candidates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Expect characteristic signals for the aromatic protons of the 3-cyano-5-fluorophenyl group and the protons of the coupled amine or phenol moiety.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: A key technique to confirm the presence and environment of the fluorine atom on the benzene ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the S=O stretches of the sulfonamide or sulfonate ester group (typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the C≡N stretch of the cyano group (around 2230-2220 cm⁻¹).

Conclusion and Future Outlook

3-Cyano-5-fluorobenzene-1-sulfonyl chloride stands as a testament to the power of rational molecular design in modern agrochemical discovery. Its unique combination of a reactive sulfonyl chloride handle and strategically placed electron-withdrawing and metabolically stabilizing groups makes it a highly valuable building block for the synthesis of next-generation herbicides and fungicides. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile reagent. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of key intermediates like 3-cyano-5-fluorobenzene-1-sulfonyl chloride in the agrochemical industry is set to increase.

References

  • PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase - MDPI. Available at: [Link]

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  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 2011, 27(1): 60-65. Available at: [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC - NIH. Available at: [Link]

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  • (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

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Application Notes & Protocols: One-Pot Synthesis of Bio-relevant Sulfonamides using 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1] Its role as a bioisostere for amides offers advantages in metabolic stability, binding interactions, and polar surface area.[2] The strategic incorporation of fluorine and a cyano group onto the aryl ring can further modulate pharmacokinetic and pharmacodynamic properties, making 3-Cyano-5-fluorobenzene-1-sulfonyl chloride a highly valuable building block for drug discovery professionals.[3] This guide provides a detailed protocol for the efficient one-pot synthesis of diverse N-substituted 3-cyano-5-fluorobenzenesulfonamides, explaining the chemical principles and practical considerations for its successful application.

Introduction: The Strategic Advantage of the 3-Cyano-5-fluoroaryl Moiety

The development of novel pharmacophores with optimized properties is a primary objective in drug development. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride offers a unique combination of functionalities that address key challenges in medicinal chemistry:

  • Enhanced Potency and Selectivity: The fluorine atom, with its high electronegativity and small size, can form crucial hydrogen bonds and other non-covalent interactions within a biological target, often leading to increased binding affinity and selectivity.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can improve the half-life of a drug candidate.

  • Modulated Physicochemical Properties: Fluorine substitution can lower the pKa of nearby acidic protons and influence lipophilicity, affecting a molecule's solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Polarity and Binding: The cyano group acts as a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, providing an additional anchor point for target binding.

This application note details a robust and streamlined one-pot procedure that leverages the reactivity of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride to rapidly generate libraries of novel sulfonamides for screening and lead optimization.

Reaction Mechanism and Rationale

The one-pot synthesis of N-substituted 3-cyano-5-fluorobenzenesulfonamides proceeds via a classical nucleophilic substitution reaction. The core of this transformation lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride group.

Causality Behind Reactivity:

The benzene ring is substituted with two powerful electron-withdrawing groups (EWGs): a cyano (-CN) group and a fluorine (-F) atom. Through inductive and mesomeric effects, these groups pull electron density away from the sulfonyl chloride moiety. This electron withdrawal significantly increases the partial positive charge on the sulfur atom, making it an exceptionally potent electrophile, primed for attack by a nucleophile.

The general mechanism is as follows:

  • Nucleophilic Attack: An amine (R¹R²NH), acting as the nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: A base (often an excess of the amine nucleophile or a non-nucleophilic base like triethylamine or pyridine) removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.

G cluster_reactants Reactants cluster_process Reaction Pathway R 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (Electrophile) I Tetrahedral Intermediate R->I 1. Nucleophilic Attack N Amine (R¹R²NH) (Nucleophile) N->I P N-Substituted 3-Cyano-5-fluorobenzenesulfonamide (Product) I->P 2. Chloride Elimination B Base (e.g., Pyridine) S Byproduct (e.g., Pyridinium Chloride) P->S 3. Deprotonation B->S

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: One-Pot Synthesis

This protocol provides a general method for the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with a variety of primary and secondary amines. Researchers should note that optimal conditions, particularly reaction time and temperature, may vary depending on the nucleophilicity of the specific amine used.

Materials and Equipment
  • Reagents:

    • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS 1261644-49-8)[4][5]

    • Amine of choice (primary or secondary)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Pyridine or Triethylamine (Et₃N)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and purification

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup (if required)

Safety Precautions
  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[6] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated area (fume hood).

  • Pyridine and triethylamine are flammable and have strong odors. Handle with care.

  • Dichloromethane is a volatile solvent. Avoid inhalation.

Step-by-Step Procedure

G start Start dissolve 1. Dissolve sulfonyl chloride and amine in anhydrous DCM. start->dissolve cool 2. Cool reaction mixture to 0 °C in an ice bath. dissolve->cool add_base 3. Add pyridine/Et3N dropwise over 5-10 minutes. cool->add_base react 4. Warm to room temperature. Stir for 2-16 hours. (Monitor by TLC) add_base->react quench 5. Quench with 1 M HCl (aq). react->quench extract 6. Perform aqueous workup: - Extract with DCM - Wash with NaHCO3 - Wash with Brine quench->extract dry 7. Dry organic layer over MgSO4 and filter. extract->dry concentrate 8. Concentrate in vacuo using a rotary evaporator. dry->concentrate purify 9. Purify crude product (Recrystallization or Column Chromatography). concentrate->purify end End (Pure Sulfonamide) purify->end

Caption: Experimental workflow for one-pot sulfonamide synthesis.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 - 1.2 eq) to the solution.

  • Cooling: Place the flask in an ice bath and stir the mixture for 5-10 minutes until the temperature equilibrates to 0 °C.

  • Base Addition: Slowly add pyridine or triethylamine (1.5 eq) dropwise to the cooled, stirring solution. The formation of a precipitate (ammonium salt) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by TLC until the starting sulfonyl chloride is consumed. Less nucleophilic amines (e.g., anilines) may require longer reaction times or gentle heating.

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Workup - Extraction:

    • Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • The aqueous washes help remove the base, unreacted amine, and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography if it is an oil or if impurities are present.

Illustrative Substrate Scope

The described protocol is versatile and can be applied to a range of amine nucleophiles. The reactivity will generally follow the order: primary aliphatic > secondary aliphatic > primary aromatic amines.

EntryAmine SubstrateAmine TypeExpected ReactivityNotes
1BenzylaminePrimary, AliphaticHighReaction is typically fast (2-4 hours).
2MorpholineSecondary, CyclicHighProduct is often a crystalline solid, easy to purify.
3AnilinePrimary, AromaticModerateMay require longer reaction times (8-16 hours) or gentle heating (e.g., 40 °C).
4N-methylanilineSecondary, AromaticLowSteric hindrance and reduced nucleophilicity may necessitate forcing conditions.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The primary challenge is the hydrolysis of the sulfonyl chloride starting material to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Low Nucleophilicity of Amine: For electron-deficient anilines or sterically hindered amines, the reaction may be sluggish. Gentle heating (refluxing in DCM or switching to a higher boiling solvent like 1,2-dichloroethane) can be beneficial. Alternatively, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.

  • Side Reactions: If using a primary amine, there is a possibility of double sulfonylation (formation of R-N(SO₂Ar)₂) if the reaction conditions are too harsh or if the base is not sufficiently effective at deprotonating the initial sulfonamide product. Using a slight excess of the amine can help mitigate this.

  • Purification: The pyridinium or triethylammonium chloride byproduct is water-soluble and easily removed during the aqueous workup. If the final product is difficult to purify, ensure the washes were performed thoroughly.

Conclusion

The one-pot synthesis of N-substituted sulfonamides from 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a direct and highly effective method for generating compounds of significant interest to the pharmaceutical and agrochemical industries. The protocol presented herein is robust and adaptable, leveraging the enhanced electrophilicity conferred by the cyano and fluoro substituents. By understanding the underlying mechanism and key experimental parameters, researchers can rapidly synthesize diverse libraries of novel molecules, accelerating the drug discovery and development process.

References

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]

  • Career Henan Chemical Co. 3-FLUOROBENZENESULFONYL CHLORIDE. Available at: [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

  • Semantic Scholar. One-Pot Efficient Synthesis of Sulfonimidamides from Sulfonyl Chloride. Available at: [Link]

  • PubMed. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Available at: [Link]

  • ResearchGate. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Available at: [Link]

  • PharmaCompass. 3-fluorobenzenesulphonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • ChemRxiv. Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. Available at: [Link]

  • Google Patents. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]

  • RSC Publishing. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Available at: [Link]

  • NIH National Library of Medicine. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]

  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction yields and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural lists and explain the causal chemical principles behind each recommendation, ensuring your syntheses are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Q1: What is 3-Cyano-5-fluorobenzene-1-sulfonyl chloride and what are its primary applications?

A1: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride.[1][2] Its chemical formula is C₇H₃ClFNO₂S.[1] It serves as a critical building block in medicinal and organic chemistry. The most common application is the synthesis of sulfonamides through reaction with primary or secondary amines.[3] Sulfonamide moieties are prevalent in a wide range of therapeutic drugs, valued for their chemical stability and ability to participate in hydrogen bonding, which can enhance drug-target interactions.[4]

Q2: What are the key physical and chemical properties I should be aware of?

A2:

  • Molecular Formula: C₇H₃ClFNO₂S[2]

  • Molecular Weight: 219.62 g/mol [2]

  • Appearance: Typically a solid.[1]

  • Reactivity: The sulfur atom is highly electrophilic, making the compound susceptible to nucleophilic attack. Its primary reactive sites are the sulfonyl chloride group (-SO₂Cl) for substitution reactions and the aromatic ring for potential modifications, though the former is the focus of its common use. The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups increases the electrophilicity of the sulfur center.

Q3: What are the most critical safety and handling precautions?

A3: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is corrosive and moisture-sensitive.[5]

  • Moisture: It reacts with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid (HCl).[6][7] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and water/moisture.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator.

Section 2: Troubleshooting Guide for Low-Yield Reactions

Low yield is the most common issue encountered when using sulfonyl chlorides. This guide breaks down the problem by analyzing the key reaction parameters.

Q2.1: My reaction yield is low, and I've isolated the corresponding sulfonic acid as a major byproduct. What is the cause and how can I fix it?

A2.1: Cause & Mechanism: The primary culprit is the hydrolysis of the sulfonyl chloride starting material.[7][8] The electrophilic sulfur atom is readily attacked by water, even trace amounts, in a nucleophilic substitution reaction that displaces the chloride leaving group. This process is often faster than the desired reaction with a weakly nucleophilic amine. The rate of hydrolysis can be significant, particularly under neutral or basic conditions.[6][9]

Solutions:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Controlled Reagent Addition: If the amine substrate or base is in a solution, ensure that solvent is also anhydrous. Add the sulfonyl chloride (either as a solid or a solution in anhydrous solvent) slowly to the reaction mixture, preferably via a syringe pump.[10] This keeps its instantaneous concentration low, favoring the reaction with the amine over residual moisture.

Q2.2: The reaction is sluggish and a significant amount of the starting amine is recovered. How does my choice of base impact the reaction?

A2.2: Cause & Mechanism: The choice of base is critical. Its primary role is to neutralize the HCl generated during the reaction.[11] If the HCl is not scavenged, it will protonate the amine nucleophile, forming an unreactive ammonium salt and effectively shutting down the reaction. However, the base itself can cause issues.

  • Insufficiently Basic: A base that is too weak (e.g., one whose conjugate acid has a pKa much lower than the ammonium salt being formed) will not effectively prevent protonation of the amine.

  • Steric Hindrance: A highly hindered base might be inefficient at scavenging the proton, slowing down the reaction.

  • Base-Catalyzed Hydrolysis: In the presence of water, amines can act as general bases to catalyze the hydrolysis of the sulfonyl chloride, competing with the desired aminolysis reaction.[12][13]

Solutions:

  • Select an Appropriate Base: For most primary and secondary amines, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are effective. Pyridine is also commonly used and can act as a nucleophilic catalyst in some cases.[11] For weakly nucleophilic amines (e.g., anilines), a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be required.[14][15]

  • Use Correct Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete HCl scavenging. For reactions involving amine hydrochlorides as starting materials, an additional equivalent of base is required.

  • Order of Addition: Add the base to the solution of the amine before the slow addition of the sulfonyl chloride.

Q2.3: My yield is inconsistent across different batches. Could the solvent be the problem?

A2.3: Cause & Mechanism: The solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and the stability of intermediates. An inappropriate solvent can significantly hinder the reaction. The formation of a sulfonamide proceeds through a nucleophilic substitution mechanism, and the polarity of the solvent can stabilize the charged transition state.[16]

Solutions:

  • Optimize Solvent Choice: Dichloromethane (DCM) is often an excellent starting choice due to its inertness and ability to dissolve a wide range of reactants.[10] Other common choices include tetrahydrofuran (THF), acetonitrile (ACN), and ethyl acetate (EtOAc). However, for some reactions, these solvents can lead to poorer yields.[10]

  • Solubility Check: Ensure both your amine and the resulting sulfonamide are soluble in the chosen solvent at the reaction temperature. If the product precipitates out, it can coat the starting materials and halt the reaction.

  • Avoid Protic Solvents: Do not use protic solvents like alcohols (methanol, ethanol) as they can act as nucleophiles and compete with the amine, leading to the formation of sulfonate ester byproducts.

Q2.4: I am working with a sterically hindered or electron-poor amine and getting very low conversion. What strategies can I employ?

A2.4: Cause & Mechanism: The reactivity of the amine is paramount. Steric bulk around the nitrogen atom can physically block the approach to the electrophilic sulfur.[10] Similarly, electron-withdrawing groups on the amine reduce its nucleophilicity, making it a poorer nucleophile and slowing the reaction dramatically.[14]

Solutions:

  • Increase Reaction Temperature: While many sulfonamide formations are run at 0 °C to control exothermicity,[10] for unreactive amines, gradually increasing the temperature to room temperature or even gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction closely by TLC or LCMS to check for decomposition.

  • Extended Reaction Time: These reactions may simply require more time, from several hours to overnight.

  • Use a Catalyst: For particularly challenging couplings, especially with anilines, copper-catalyzed conditions can be effective. Systems using copper(I) iodide (CuI) with a ligand like L-proline have been shown to facilitate the formation of the S-N bond.[15]

Section 3: Optimized Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a robust starting point for the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with a primary or secondary amine.

  • Preparation: Add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, to make a ~0.2 M solution) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Basification: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry vial, dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Section 4: Key Parameter Selection Guides

Table 1: Base Selection Guide
BasepKa of Conjugate AcidTypical Use Case & Notes
Triethylamine (TEA) ~10.7Standard, versatile choice for most aliphatic amines. Inexpensive and effective.
Pyridine ~5.2Often used for aromatic sulfonyl chlorides. Can act as a nucleophilic catalyst.[11] Weaker than TEA.
DIPEA (Hünig's Base) ~11.0Good for sensitive substrates; its steric bulk makes it less nucleophilic than TEA.
DBU ~13.5A strong, non-nucleophilic base suitable for deprotonating less acidic N-H bonds or for sluggish reactions.[14]
Potassium Carbonate (K₂CO₃) ~10.3 (pKa2 of H₂CO₃)Heterogeneous inorganic base. Good for reactions in polar aprotic solvents like ACN or DMF.
Potassium Phosphate (K₃PO₄) ~12.3 (pKa3 of H₃PO₄)Strong inorganic base used in challenging cross-coupling reactions.[15]
Table 2: Solvent Selection Guide
SolventPolarity (Dielectric Const.)Notes & Considerations
Dichloromethane (DCM) 9.1Recommended starting point. Good solubility for many organics, unreactive, and easily removed.[10]
Tetrahydrofuran (THF) 7.5Good alternative to DCM. Must be anhydrous as it is miscible with water. Can form peroxides.
Acetonitrile (ACN) 37.5Polar aprotic solvent. Can sometimes lead to lower yields in related reactions.[10] Must be rigorously dried.
Ethyl Acetate (EtOAc) 6.0Less polar option. Can be useful if product has moderate polarity. Susceptible to hydrolysis by base.
N,N-Dimethylformamide (DMF) 36.7High-boiling polar aprotic solvent. Use for poorly soluble substrates or reactions requiring heat. Difficult to remove.

Section 5: Visual Workflow and Troubleshooting Diagrams

Diagram 1: Standard Experimental Workflow

This diagram outlines the key steps for a successful sulfonamide synthesis.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1 eq) in Anhydrous Solvent add_base Add Base (1.2 eq) prep_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl Add Sulfonyl Chloride (1.1 eq) Solution Dropwise cool->add_sulfonyl stir Stir at 0 °C -> RT add_sulfonyl->stir monitor Monitor by TLC/LCMS stir->monitor quench Aqueous Quench monitor->quench extract Extract & Wash quench->extract purify Dry, Concentrate & Purify extract->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for sulfonamide synthesis.

Diagram 2: Troubleshooting Decision Tree

This logical diagram helps diagnose common issues leading to poor reaction outcomes.

G start Low Yield or Reaction Failure check_sm Major components observed? start->check_sm Analysis of Crude Mixture cause_hydrolysis Primary Cause: Hydrolysis of Sulfonyl Chloride sol_hydrolysis Solution: Use Rigorous Anhydrous Technique & Inert Atmosphere cause_hydrolysis->sol_hydrolysis cause_amine_unreactive Primary Cause: Low Amine Nucleophilicity or Steric Hindrance cause_conditions Primary Cause: Suboptimal Solvent or Temperature cause_amine_unreactive->cause_conditions Also consider sol_amine_unreactive Solution: Increase Temperature, Extend Time, or Use Catalyst (e.g., CuI) cause_amine_unreactive->sol_amine_unreactive cause_base Primary Cause: Incorrect Base Choice or Stoichiometry sol_base Solution: Check Base pKa. Use >1.1 eq. Consider DBU or K3PO4 cause_base->sol_base sol_conditions Solution: Switch to Anhydrous DCM. Optimize Temperature Profile cause_conditions->sol_conditions check_sm->cause_hydrolysis Sulfonic Acid + Starting Amine check_sm->cause_amine_unreactive Starting Amine + Starting Sulfonyl Chloride check_sm->cause_base Starting Amine + Sulfonyl Chloride (Amine may be protonated)

Caption: Decision tree for troubleshooting low-yield reactions.

Section 6: References

  • Moussa, Z. et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. Available at: [Link]

  • Shafiee, M. et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • OChemOnline. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Barham, J. P. et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

  • Bentley, T. W. et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]

  • Robertson, R. E. et al. (1977). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

  • Mumtaz, S. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology.

  • Dunn, G. E. et al. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Williams, A. et al. (2003). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Qiu, Y. et al. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry.

  • King, J. F. et al. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, ACS Publications.

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

  • Williams, A. et al. (2003). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. ResearchGate. Available at: [Link]

  • American Elements. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. Available at: [Link]

  • Gnedin, B. G. et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available at: [Link]

  • Dunn, P. J. et al. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Wang, L. et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Purification of Products from 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of reaction products derived from this versatile reagent.

Introduction: The Challenge of Purity

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key building block in medicinal chemistry, primarily used for the synthesis of sulfonamides and sulfonate esters. While the reactions are often straightforward, achieving high purity of the final product can be challenging due to the reagent's reactivity and the nature of potential side products. The primary impurity of concern is the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride. This guide is structured to help you diagnose purification issues and select the most effective strategy to obtain clean, well-characterized products.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common problems encountered during the workup and purification of products from reactions involving 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Q1: My reaction (sulfonamide synthesis) appears complete by TLC, but the crude product is an intractable oil/gum after solvent removal. Where do I begin?

A1: The initial aqueous workup is the most critical step. An oily or gummy crude product often indicates the presence of salt byproducts (e.g., triethylammonium chloride, pyridinium chloride) and the hydrolysis product, 3-cyano-5-fluorobenzenesulfonic acid. A systematic liquid-liquid extraction is the first and most important purification step.

Causality: The sulfonyl chloride reacts with an amine in the presence of a base to form the desired sulfonamide and an HCl byproduct. The base neutralizes the HCl, forming a salt. If this salt is not adequately removed, it can interfere with crystallization and subsequent purification steps. Furthermore, any unreacted sulfonyl chloride will readily hydrolyze to the sulfonic acid during the aqueous workup, which can also prevent your product from solidifying.

Recommended First-Line Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess amine and basic byproducts.[1]

  • Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a crucial step to remove the highly polar 3-cyano-5-fluorobenzenesulfonic acid impurity. The sulfonic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer.

  • Brine Wash: Wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a much cleaner crude product that is more likely to solidify. If it remains an oil, column chromatography is the next logical step.

Q2: My crude NMR shows both my desired product and a significant amount of the corresponding sulfonic acid. My bicarbonate wash didn't remove all of it. What should I do?

A2: Incomplete removal of the sulfonic acid suggests either insufficient washing or product instability.

Causality: 3-Cyano-5-fluorobenzenesulfonic acid is a strong acid. While a bicarbonate wash is usually effective, a single wash may not be sufficient if a large amount of the sulfonyl chloride hydrolyzed. Alternatively, if your desired product has acidic protons, it might partition into the basic aqueous layer, leading to yield loss.

Troubleshooting Steps:

  • Repeat Basic Washes: Perform multiple washes with saturated NaHCO₃. Check the pH of the aqueous layer after each wash to ensure it remains basic.

  • Use a Stronger Base (with caution): A dilute (e.g., 1M) sodium hydroxide (NaOH) wash can be more effective. However, this carries the risk of hydrolyzing ester functionalities or promoting other side reactions if your product is base-sensitive.

  • Chromatography: Flash column chromatography is highly effective at separating polar sulfonic acids from less polar sulfonamide products. The sulfonic acid will typically stick to the baseline of the silica gel column.

  • Recrystallization: If the product is a solid, recrystallization can be very effective. The highly polar sulfonic acid will likely remain in the mother liquor.

Q3: I am attempting to purify my sulfonamide product by flash chromatography, but I'm struggling to get good separation. What mobile phase should I use?

A3: The optimal mobile phase depends on the polarity of your product. For most sulfonamides derived from 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a gradient of ethyl acetate in hexanes (or heptane) is a standard starting point.

Expert Insights:

  • Starting Point: Begin with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity.

  • TLC Analysis First: Always develop your separation on a TLC plate first to identify the ideal solvent ratio. Aim for an Rf value of 0.2-0.4 for your product.

  • Modifier Solvents: If separation is poor, adding a small amount of a third solvent can help. For example, adding 1-2% methanol (MeOH) to a DCM mobile phase can improve the separation of more polar compounds. Be aware that MeOH can dissolve silica, so use it sparingly.

  • Alternative Systems: For very polar products, systems like DCM/MeOH can be effective. For non-polar products, Toluene/EtOAc or DCM/Hexanes might provide better resolution.

Impurity Type Typical Rf in Hex/EtOAc Recommended Mobile Phase Strategy
Unreacted AmineVaries (often polar)Elutes with polar solvent systems. Can be removed by prior acid wash.
Sulfonamide Product0.2 - 0.6Gradient elution, typically 10% to 60% EtOAc in Hexanes.
Sulfonic Acid0 (streaks from baseline)Remains on the column with standard mobile phases.
Bis-sulfonated AmineLess polar than mono-sulfonamideElutes earlier than the desired product.
Q4: My primary amine starting material has formed a bis-sulfonated byproduct. How can I separate this from my desired mono-sulfonamide?

A4: Separation of mono- vs. bis-sulfonated products is a common challenge that relies on their polarity difference.

Causality: If a primary amine is used, it is possible for both N-H bonds to react with the sulfonyl chloride, especially if the amine is used as the limiting reagent or if the base is not sufficiently strong or is sterically hindered. The resulting bis-sulfonated product, R-N(SO₂Ar)₂, is significantly less polar than the desired mono-sulfonated product, R-NH(SO₂Ar).

Purification Strategy:

  • Flash Column Chromatography: This is the most reliable method. The less polar bis-sulfonated byproduct will elute from the column much earlier than the more polar mono-sulfonated product. Use a shallow solvent gradient to maximize separation.

  • Recrystallization: Careful selection of a recrystallization solvent may allow for fractional crystallization. The two products will likely have different solubilities. This method requires more optimization but can be effective on a large scale.

  • Reaction Optimization: The best solution is to prevent the formation of the byproduct in the first place. Use a slight excess of the amine (~1.1 to 1.2 equivalents) and add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration of the electrophile.[2]

Purification Workflow Decision Tree

This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a pure product.

purification_workflow crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) crude->workup assessment Assess Crude Product (TLC, NMR, LC-MS) workup->assessment is_solid Is Product a Solid? assessment->is_solid recrystallize Recrystallization is_solid->recrystallize  Yes chromatography Flash Column Chromatography is_solid->chromatography  No (Oil/Gum) is_pure Is Product >95% Pure? is_pure->chromatography  No final_product Pure Product is_pure->final_product  Yes recrystallize->is_pure reassess Re-assess Purity chromatography->reassess reassess->final_product

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

FAQ 1: How can I minimize the hydrolysis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride during my reaction? To minimize hydrolysis, ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The sulfonyl chloride should be handled quickly, and exposure to atmospheric moisture should be avoided.[3] If the reaction is performed in the presence of water, hydrolysis is a competing reaction and may be unavoidable, necessitating a robust purification strategy.[4]

FAQ 2: What is the best way to monitor the reaction progress? Thin-layer chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting materials (the amine/alcohol and the sulfonyl chloride). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate reaction progress. LC-MS (Liquid Chromatography-Mass Spectrometry) is also highly effective, providing both retention time and mass information to confirm product formation and identify byproducts.

FAQ 3: My product is a solid, but I can't find a good single solvent for recrystallization. What should I do? A two-solvent system is often ideal. Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Suggested Recrystallization Solvent Systems:

Good Solvent Poor Solvent Common For
Acetone Water Polar Sulfonamides
Ethyl Acetate Hexanes/Heptane Medium Polarity Sulfonamides
Dichloromethane Pentane/Hexanes Non-polar Sulfonamides

| Ethanol | Water | General Purpose |

Experimental Protocols

Protocol 1: General Aqueous Workup for Sulfonamide Synthesis
  • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (approx. 10-20 volumes relative to the limiting reagent).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 10 volumes).

    • Saturated aqueous NaHCO₃ (2 x 10 volumes).

    • Brine (1 x 10 volumes).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and wash the solid with a small amount of fresh ethyl acetate.

  • Concentrate the combined organic filtrates in vacuo using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the powder to the top of the packed column.

  • Elute: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Increase Gradient: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute the product.[5]

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.

References

  • Patents, G. (n.d.). Purification of crude, liquid organosulfonyl chloride.
  • Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
  • Benchchem. (n.d.). Troubleshooting low yield in sulfonamide synthesis.
  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

Sources

Technical Support Center: Optimizing Solvent Conditions for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent conditions in reactions involving this versatile reagent.

Introduction

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is centered around the sulfonyl chloride moiety, which is a potent electrophile. The cyano and fluoro groups on the benzene ring influence the reactivity of the sulfonyl chloride and the overall properties of the molecule. The success of reactions involving this compound, particularly sulfonamide bond formation, is highly dependent on the appropriate selection of solvent. This guide will explore the critical role of the solvent and provide a framework for systematic optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with 3-Cyano-5-fluorobenzene-1-sulfonyl chloride?

A: The choice of solvent is critical and should be based on several factors:

  • Solubility: The solvent must dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, the nucleophile (e.g., an amine or alcohol), and the base to ensure a homogeneous reaction mixture.

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like water and alcohols can react with the sulfonyl chloride, leading to hydrolysis or the formation of undesired sulfonate esters.[1][2]

  • Reaction Rate: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents are often preferred as they can stabilize charged intermediates and transition states that occur during the nucleophilic attack on the sulfonyl chloride.[3]

  • Work-up and Purification: Consider the boiling point and miscibility of the solvent for ease of removal after the reaction is complete and for compatibility with the chosen purification method (e.g., extraction, crystallization, or chromatography).

Q2: Why are aprotic solvents generally recommended over protic solvents?

A: Aprotic solvents, such as dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF), are generally recommended because they do not have acidic protons that can react with the highly electrophilic sulfonyl chloride.[4] This prevents the formation of byproducts like the corresponding sulfonic acid (from hydrolysis with water) or sulfonate esters (from reaction with alcohols). Protic solvents can also solvate the nucleophile, potentially reducing its reactivity.

Q3: Can the cyano and fluoro groups on the benzene ring influence solvent choice?

A: Yes. The electron-withdrawing nature of the cyano and fluoro groups makes the sulfur atom of the sulfonyl chloride more electrophilic, potentially increasing its reactivity. This heightened reactivity can make the compound more susceptible to side reactions with certain solvents. While these groups don't dictate a specific solvent, their presence underscores the importance of using anhydrous and inert solvents to prevent unwanted reactions.

Q4: How do I know if my 3-Cyano-5-fluorobenzene-1-sulfonyl chloride has degraded?

A: Degradation, primarily through hydrolysis, can be a concern. The compound is sensitive to moisture.[5][6] Signs of degradation include a decrease in melting point (pure compound melts at 67-70 °C) and the presence of impurities detectable by techniques like TLC, LC-MS, or NMR.[6] It is crucial to store the reagent in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

Low or no yield is a common problem that can stem from various factors.[8] The following workflow can help diagnose the root cause.

LowYieldTroubleshooting Start Problem: Low or No Yield Reagent_Quality 1. Verify Reagent Quality Start->Reagent_Quality Reaction_Conditions 2. Optimize Reaction Conditions Start->Reaction_Conditions Workup_Purification 3. Analyze Workup & Purification Start->Workup_Purification Sulfonyl_Chloride_Degradation Sulfonyl Chloride Degradation? (Hydrolysis) Reagent_Quality->Sulfonyl_Chloride_Degradation Nucleophile_Reactivity Nucleophile Reactivity or Side Reactions? Reagent_Quality->Nucleophile_Reactivity Incorrect_Base Incorrect Base? (Strength/Sterics) Reaction_Conditions->Incorrect_Base Inappropriate_Solvent Inappropriate Solvent? Reaction_Conditions->Inappropriate_Solvent Suboptimal_Temp_Time Suboptimal Temp/Time? Reaction_Conditions->Suboptimal_Temp_Time Side_Products Evidence of Side Products? (e.g., bis-sulfonylation) Workup_Purification->Side_Products Product_Loss Product Loss During Purification? Workup_Purification->Product_Loss Solution1 Solution: - Use fresh, dry reagents. - Confirm stoichiometry. Sulfonyl_Chloride_Degradation->Solution1 Nucleophile_Reactivity->Solution1 Solution2 Solution: - Screen solvents (DCM, THF, ACN, DMF). - Screen bases (Pyridine, TEA, DBU). - Vary temperature and time. Incorrect_Base->Solution2 Inappropriate_Solvent->Solution2 Suboptimal_Temp_Time->Solution2 Solution3 Solution: - Optimize extraction pH. - Use alternative purification (e.g., crystallization). Side_Products->Solution3 Product_Loss->Solution3

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis of Inappropriate Solvent Choice:

The solvent plays a multifaceted role in the reaction. An incorrect choice can lead to several problems:

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be heterogeneous and likely very slow or incomplete.

  • Reaction with Solvent: As mentioned, protic solvents can react with the sulfonyl chloride. Ensure all solvents are anhydrous.[4]

  • Stabilization Effects: The rate of a reaction can be influenced by how the solvent stabilizes the reactants versus the transition state. For SN2-type reactions of sulfonyl chlorides with neutral nucleophiles, polar aprotic solvents are generally ideal. They can solvate the counter-ion of the base and the developing charges in the transition state without strongly solvating the nucleophile, thus increasing its effective reactivity.[3]

Issue 2: Formation of Multiple Products or Impurities

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of byproducts.

Common Side Reactions and Solvent-Based Solutions:

  • Hydrolysis of Sulfonyl Chloride: This is the most common side reaction, caused by residual moisture in the solvent, reagents, or glassware.

    • Solution: Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture if moisture sensitivity is particularly high.

  • Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride.[4]

    • Solution: This is often controlled by stoichiometry and slow, controlled addition of the sulfonyl chloride. However, a less polar solvent may slow down the second sulfonylation reaction more than the first, offering a degree of selectivity.

  • Reaction with Tertiary Amine Bases: While often used as bases, some tertiary amines can react with sulfonyl chlorides.[4]

    • Solution: If this is suspected, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge. The choice of solvent can also modulate the reactivity of the tertiary amine.

Experimental Protocols

Protocol 1: Solvent Screening for a Sulfonylation Reaction

This protocol provides a systematic approach to screen for the optimal solvent.

  • Preparation:

    • Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure the 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, amine (or alcohol), and base are of high purity and dry.

    • Use anhydrous grade solvents.

  • Reaction Setup:

    • Set up parallel reactions in small vials, each with a stir bar.

    • In each vial, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in one of the selected solvents (e.g., DCM, THF, ACN, DMF).[4]

    • In separate vials, dissolve the 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.1 equivalents) in the corresponding solvent.

  • Reaction Execution:

    • Cool the amine solutions to 0 °C in an ice bath.

    • Add the sulfonyl chloride solution dropwise to the corresponding amine solution with stirring.

    • Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 4 hours).

  • Monitoring and Analysis:

    • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

    • Compare the consumption of starting materials and the formation of the desired product across the different solvents.

Solvent Property Comparison Table

The table below summarizes key properties of common aprotic solvents used in sulfonylation reactions. A higher dielectric constant generally indicates a more polar solvent.[9][10]

SolventDielectric Constant (ε) at 20°CPolarity IndexBoiling Point (°C)Key Considerations
Dichloromethane (DCM)8.933.139.7Good general-purpose solvent, easy to remove.[10][11]
Tetrahydrofuran (THF)7.584.066Can be a good choice for less soluble reactants.[10][11]
Acetonitrile (ACN)37.55.881.6Highly polar, can accelerate sluggish reactions.[10][11]
N,N-Dimethylformamide (DMF)36.716.4153.0Very polar, useful for difficult reactions, but has a high boiling point.[10][11]

Data sourced from multiple chemical property databases.[10][11][12][13]

Protocol 2: General Procedure for the Sulfonylation of a Primary Amine

This protocol outlines a standard procedure once an optimal solvent has been identified (DCM is used as an example).

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[4]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General_Protocol Setup 1. Reaction Setup (Amine in Anhydrous DCM) Add_Base 2. Add Base (Triethylamine) Setup->Add_Base Add_Sulfonyl_Chloride 3. Add Sulfonyl Chloride (in DCM, at 0°C) Add_Base->Add_Sulfonyl_Chloride Monitor 4. Monitor Reaction (TLC or LC-MS) Add_Sulfonyl_Chloride->Monitor Workup 5. Aqueous Work-up (Quench with water) Monitor->Workup Extract 6. Extract & Wash Workup->Extract Dry_Concentrate 7. Dry & Concentrate Extract->Dry_Concentrate Purify 8. Purify Product Dry_Concentrate->Purify

Sources

dealing with moisture sensitivity of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling and utilizing this highly reactive compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Understanding the Challenge: Moisture Sensitivity

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds.[1] However, its utility is intrinsically linked to its high reactivity, which also makes it susceptible to degradation, primarily through hydrolysis.

The central challenge in working with this and other sulfonyl chlorides is their vigorous reaction with water.[2] This reaction, depicted below, leads to the formation of the corresponding sulfonic acid, which is often unreactive in the desired subsequent reactions and can complicate purification processes.[3][4]

Caption: Hydrolysis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Q1: My reaction yield is consistently low when using 3-Cyano-5-fluorobenzene-1-sulfonyl chloride that has been stored for a while. What could be the cause?

A1: The most likely culprit is the degradation of the sulfonyl chloride due to moisture exposure.[5] Even seemingly minor exposure to atmospheric moisture can lead to hydrolysis, converting the reactive sulfonyl chloride to the corresponding sulfonic acid.[6] This sulfonic acid will not participate in the desired reaction, thus lowering your yield. It is crucial to assess the purity of your starting material before use, especially if the container has been opened previously.

Q2: How can I test the purity of my 3-Cyano-5-fluorobenzene-1-sulfonyl chloride?

A2: A multi-pronged approach is recommended for assessing purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of the sulfonic acid hydrolysis product.[7] Use aprotic deuterated solvents like CDCl₃ or acetone-d₆ for the analysis.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile and thermally stable sulfonyl chlorides, allowing for the separation and identification of impurities.[5]

  • Melting Point: A depressed and broadened melting point range compared to the literature value can indicate the presence of impurities. The reported melting point for a similar compound, 3-cyano-4-fluorobenzenesulfonyl chloride, is 67-70 °C.[8][9]

Q3: What are the optimal storage conditions for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride?

A3: To maintain its integrity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent exposure to moisture.[11] The recommended storage temperature is typically between 2-8°C.[11]

Q4: I've observed fuming when I open a container of a similar sulfonyl chloride. Is this normal and what does it indicate?

A4: Yes, fuming is a common observation with reactive sulfonyl chlorides.[2] It is a result of the compound reacting with atmospheric moisture to produce hydrogen chloride (HCl) gas, which then appears as fumes. This is a clear visual indicator of the compound's reactivity and moisture sensitivity.

Q5: What are the key safety precautions I should take when handling this compound?

A5: Due to its corrosive nature and reactivity, stringent safety measures are necessary.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side-shields, a face shield, and a lab coat.[2][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any vapors or fumes.[12]

  • Spill Management: In case of a spill, contain it with a non-combustible absorbent material like dry sand or earth. Do not use water , as this will exacerbate the generation of hazardous fumes.[2]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Observed Problem Potential Cause Recommended Action
Low or no product yield Degradation of the sulfonyl chloride starting material due to moisture.1. Verify the purity of the sulfonyl chloride using NMR or GC-MS.[5]2. If degradation is confirmed, consider purifying the material by recrystallization or using a fresh, unopened bottle.[5]
Incomplete reaction.1. Ensure all solvents and reagents are anhydrous.2. Perform the reaction under an inert atmosphere (nitrogen or argon).3. Consider optimizing reaction time and temperature.
Difficult product purification Presence of the sulfonic acid byproduct.1. Attempt to remove the sulfonic acid by washing the organic reaction mixture with a weak aqueous base (e.g., sodium bicarbonate solution). Be cautious as this can promote further hydrolysis of any remaining sulfonyl chloride.2. Consider chromatographic purification methods.
Inconsistent reaction outcomes Variable purity of the sulfonyl chloride between batches.1. Establish a routine quality control check for each new bottle of the reagent using a quick method like melting point determination or TLC before use.[5]
Formation of unexpected side products The presence of water can lead to side reactions.[3]1. Rigorously dry all glassware and solvents before use.2. Use freshly distilled solvents.

IV. Experimental Protocols

Protocol 1: Anhydrous Reaction Setup

This protocol outlines the essential steps for setting up a reaction to minimize moisture contamination.

Anhydrous_Setup A 1. Oven-dry all glassware (≥4 hours at 120°C) B 2. Assemble glassware while hot and cool under a stream of dry nitrogen or argon A->B C 3. Use freshly distilled anhydrous solvents B->C D 4. Add reagents via syringe through a rubber septum C->D E 5. Maintain a positive pressure of inert gas throughout the reaction D->E

Caption: Workflow for an anhydrous reaction setup.

Detailed Steps:

  • Place all necessary glassware in an oven at a minimum of 120°C for at least 4 hours.

  • While still hot, assemble the glassware and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Use solvents that have been freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored over molecular sieves.

  • Transfer liquid reagents using a syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Maintain a slight positive pressure of the inert gas throughout the duration of the reaction. This can be achieved using a balloon or a bubbler system.

Protocol 2: Purity Assessment by ¹H NMR

Objective: To qualitatively assess the purity of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride and detect the presence of the corresponding sulfonic acid.

Materials:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve a small amount (5-10 mg) of the 3-Cyano-5-fluorobenzene-1-sulfonyl chloride sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis: The spectrum of the pure sulfonyl chloride will show characteristic peaks for the aromatic protons. The presence of the sulfonic acid byproduct will result in additional, distinct peaks in the aromatic region, often with a different chemical shift and coupling pattern. A significant presence of these additional peaks indicates substantial hydrolysis.

V. References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 4, 2026.

  • BenchChem. (2025, November). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved January 4, 2026.

  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

  • Antokhin, A. M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.

  • BenchChem. (2025, December). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. Retrieved January 4, 2026.

  • Moody, T. C., et al. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved January 4, 2026.

  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

  • Willis, M. C., et al. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.

  • Fisher Scientific. (2008, February 21). SAFETY DATA SHEET.

  • ChemicalBook. (n.d.). 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet. Retrieved January 4, 2026.

  • Li, Y., et al. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Retrieved January 4, 2026.

  • Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage.

  • ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl).

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Retrieved January 4, 2026.

  • CymitQuimica. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | 1261644-49-8. Retrieved January 4, 2026.

  • American Elements. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CAS 1261644-49-8. Retrieved January 4, 2026.

  • ChemicalBook. (2025, September 25). 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE | 351003-23-1.

  • Career Henan Chemical Co. (n.d.). 3-FLUOROBENZENESULFONYL CHLORIDE. Retrieved January 4, 2026.

  • Sigma-Aldrich. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | 1261644-49-8. Retrieved January 4, 2026.

  • Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved January 4, 2026.

  • ResearchGate. (2025, August 6). (PDF) Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability.

Sources

preventing decomposition of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

A Guide to Stability, Handling, and Troubleshooting

Welcome to the technical support resource for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS 1261644-49-8). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure the integrity of this reagent in your research. This guide moves beyond simple instructions to explain the underlying chemical principles, helping you troubleshoot issues and optimize your experimental outcomes.

Aryl sulfonyl chlorides are powerful electrophiles, but their utility is directly tied to their stability.[1][2] 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is particularly susceptible to decomposition, primarily through hydrolysis. Understanding and mitigating this pathway is critical for success.

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered when using 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, presented in a question-and-answer format.

Q1: My reaction yield is consistently low, and TLC analysis shows a new, highly polar spot that remains at the baseline. What is happening?

A1: This is the classic symptom of reagent decomposition via hydrolysis. The sulfonyl chloride group (R-SO₂Cl) is highly electrophilic and reacts readily with nucleophiles, including water.[3] Even trace amounts of moisture in your reaction setup, solvents, or starting materials can hydrolyze the sulfonyl chloride to the corresponding 3-cyano-5-fluorobenzenesulfonic acid. This sulfonic acid is highly polar, non-volatile, and will not move from the baseline in typical silica gel chromatography systems.

The mechanism involves nucleophilic attack by water on the electrophilic sulfur atom, followed by the elimination of hydrochloric acid (HCl).[4][5] This process is often autocatalytic, as the generated HCl can further promote decomposition.

Hydrolysis_Pathway cluster_legend Legend Reagent 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (R-SO₂Cl) TS Transition State Reagent->TS Nucleophilic Attack Product 3-Cyano-5-fluorobenzenesulfonic Acid (R-SO₃H) + HCl TS->Product Elimination Water H₂O (Moisture) Water->TS Start Reagent Decomposed Decomposition Product

Caption: Primary decomposition pathway of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Q2: I observe gas evolution (fuming) when I open a container of the reagent or add it to my reaction. Is this normal?

A2: This indicates significant moisture contamination and advanced decomposition. The gas you are observing is likely HCl, a byproduct of hydrolysis.[3] This suggests that the reagent has been compromised, either during storage or by being opened in a humid environment. Using this material will likely result in poor yields and the formation of the sulfonic acid byproduct. The reagent should be a stable solid or liquid under proper storage conditions.

Q3: My NMR spectrum of the crude reaction mixture is complex, showing broad peaks in addition to my desired product. What could be the cause?

A3: The presence of the sulfonic acid byproduct can complicate NMR analysis. The acidic proton of the sulfonic acid (R-SO₃H) can exchange with other labile protons in your sample, leading to peak broadening. Furthermore, the HCl generated during hydrolysis can cause degradation of other sensitive functional groups in your desired product or starting materials, leading to a complex mixture.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of decomposition for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride? A: The primary and most rapid decomposition pathway is hydrolysis from exposure to moisture.[6] Sulfonyl chlorides are highly sensitive to water, reacting to form the corresponding sulfonic acid.[3]

Q: How does temperature affect the stability of this reagent? A: While hydrolysis is the main concern at ambient temperature, elevated temperatures can accelerate decomposition.[1] Thermal decomposition can occur, though it is generally less of a concern for aryl sulfonyl chlorides compared to their aliphatic counterparts under typical reaction conditions.[7][8] The recommended storage temperature is 2-8°C to minimize both hydrolysis and potential thermal degradation over long-term storage.[9]

Q: Can I use protic solvents like methanol or ethanol with this reagent? A: No. Protic solvents, especially alcohols and amines, are nucleophilic and will react with the sulfonyl chloride to form sulfonate esters (R-SO₃R') or sulfonamides (R-SO₂NR'₂), respectively.[3] This is a competing reaction that will consume your reagent and reduce the yield of your intended product. Always use high-purity, anhydrous aprotic solvents.

Q: The material is a low-melting solid. Does it matter if I use it as a liquid or solid? A: The physical state (solid or liquid) at room temperature does not inherently affect its reactivity, but it can impact handling. If it has melted, it can be more challenging to weigh accurately and transfer under an inert atmosphere. If possible, cooling the container slightly below its melting point to solidify the contents can make handling easier.

Core Protocols for Preventing Decomposition

Adherence to rigorous anhydrous and inert atmosphere techniques is non-negotiable for success.

Protocol 1: Storage and Handling

Proper storage is the first line of defense against decomposition.

ParameterRecommendationRationale
Temperature 2-8°C[9]Slows the rate of any potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[10]Prevents exposure to atmospheric moisture, which is the primary degradation agent.
Container Tightly sealed, preferably with a PTFE-lined cap.Provides a physical barrier against moisture ingress.
Incompatibilities Water, Alcohols, Amines, Strong Oxidizing Agents[3][6]These substances react directly with the sulfonyl chloride group.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This protocol ensures the reagent is never exposed to ambient air and moisture during an experiment.

Materials:

  • Schlenk flask or three-neck round-bottom flask (oven-dried or flame-dried)

  • Rubber septa

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Anhydrous solvents (e.g., DCM, THF, Acetonitrile, distilled from a suitable drying agent or from a solvent purification system)

  • Gas-tight syringes and needles

Procedure:

  • Prepare Glassware: Oven-dry all glassware at >120°C for at least 4 hours (overnight is ideal). Assemble the glassware hot and immediately place it under a positive pressure of inert gas while it cools.

  • Purge the System: Subject the reaction flask to at least three cycles of vacuum/inert gas backfill to ensure the complete removal of air and residual moisture.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Reagent Transfer:

    • Allow the container of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride to warm to room temperature in a desiccator before opening it. This prevents condensation of atmospheric moisture onto the cold reagent.

    • Briefly open the container under a positive flow of inert gas (e.g., in a glovebox or using a nitrogen-flushed glove bag) and quickly weigh the required amount into a separate, dry, tared vial.

    • Immediately reseal the main container and purge with inert gas before returning to cold storage.

    • Dissolve the weighed reagent in a small amount of anhydrous solvent and transfer it to the reaction flask via cannula or syringe.

  • Maintain Inert Atmosphere: Keep the reaction under a slight positive pressure of inert gas (indicated by a slow bubble rate in the outlet bubbler) for the entire duration of the experiment.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Problem Observed: Low Yield / Baseline Spot on TLC Cause1 Primary Cause: Reagent Decomposition via Hydrolysis Start->Cause1 Sol1 Verify Storage Conditions: - Stored at 2-8°C? - Stored under inert gas? Cause1->Sol1 Check Sol2 Review Handling Technique: - Was reagent warmed to RT before opening? - Handled under inert atmosphere? Cause1->Sol2 Check Sol3 Check Solvent/Reagent Purity: - Are solvents certified anhydrous? - Are other reagents free of water? Cause1->Sol3 Check Sol4 Confirm Glassware is Dry: - Was glassware flame/oven-dried? - Was system purged with inert gas? Cause1->Sol4 Check Action Action: Procure new reagent and/or strictly follow anhydrous protocols. Sol1->Action Sol2->Action Sol3->Action Sol4->Action

Caption: A logical workflow for troubleshooting common issues with the reagent.

References

  • King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(1), 143-149.
  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1452.
  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.
  • Wang, C., Hamilton, C., Meister, P., & Menning, C. (2007). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Organic Process Research & Development, 11(1), 52-55.
  • Matsuda, M., & Iino, M. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(18), 3641-3645.
  • Anderson, N. G. (2012). Practical Process Research and Development — A Guide for Organic Chemists. Academic Press.
  • Eckert, H., & Forster, B. (1987). Triphase Catalysis by Phosphonium Salts Covalently Bound to Amorphous or Crystalline Silicas. Angewandte Chemie International Edition in English, 26(9), 894-895.
  • Taher, E. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758.
  • Hone, C. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1146-1156.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage.
  • Katritzky, A. R., et al. (2001).
  • van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 30(11), 3635-3638.
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your reactions effectively.

Introduction: The Reactivity of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a versatile building block, featuring three distinct reactive sites: the highly electrophilic sulfonyl chloride group, the aromatic ring amenable to cross-coupling, and the cyano and fluoro substituents that modulate reactivity. The primary challenge and opportunity lie in selectively targeting one site without unintended reactions at others. This guide is structured around the most common transformations: C-C bond formation via Suzuki-Miyaura coupling, C-N bond formation to yield sulfonamides, and reduction to the corresponding thiol.

Section 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Aryl sulfonyl chlorides can serve as effective electrophiles in palladium-catalyzed cross-coupling reactions, acting as alternatives to aryl halides.[1][2] However, success hinges on selecting a catalytic system that favors the desired C-C bond formation over competing pathways like desulfonylation.

FAQ 1.1: What is the recommended starting point for catalyst selection in a Suzuki-Miyaura coupling?

For a successful Suzuki-Miyaura coupling, the catalyst must facilitate the oxidative addition of the palladium(0) species into the C-S bond of the sulfonyl chloride. A robust starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a sterically hindered, electron-rich phosphine ligand.

  • Rationale: Bulky phosphine ligands (e.g., Buchwald-type ligands) are essential. They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of these ligands also increases electron density on the palladium center, further facilitating its insertion into the C-S bond. While traditionally used for aryl halides, these catalyst systems have shown efficacy for sulfonyl chlorides as well.[3][4]

Troubleshooting 1.1: I am observing significant desulfonylation (loss of SO₂) instead of the desired cross-coupling product. How can I prevent this?

Desulfonylation, where the sulfonyl chloride is extruded to generate an aryl-palladium species that then couples, is a common side reaction.[1][5] While this can be a desired outcome if you are using the sulfonyl chloride as a surrogate for an aryl halide, it is problematic when the sulfone moiety is desired in the final product. However, for typical Suzuki reactions where a biaryl is the target, this desulfonative coupling is the intended pathway.

To control and optimize a desulfonative Suzuki coupling:

  • Ligand Choice is Critical: The choice of ligand can steer the reaction. Less bulky or more electron-deficient ligands may not sufficiently stabilize the palladium intermediate, leading to side reactions. Start with a robust ligand like XPhos or SPhos.

  • Base Selection: The base plays a crucial role. Strongly coordinating bases can interfere with the catalyst. A common strategy is to screen bases such as K₃PO₄, Cs₂CO₃, and NaOH.[5] In some systems, NaOH has been shown to give high yields where other bases like K₃PO₄ or Et₃N were ineffective.[5]

  • Solvent and Temperature: The reaction is typically performed in solvents like THF, dioxane, or toluene/water mixtures at elevated temperatures (reflux).[2] If you observe decomposition, lowering the temperature and extending the reaction time may be beneficial.

Data Table 1: Comparison of Palladium Catalyst Systems for Desulfonative Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides
Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane80-10070-95A robust, general system for many aryl sulfonyl chlorides.[3]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O10065-90Effective for electron-rich and electron-neutral partners.
PdCl₂(dppf)Na₂CO₃THF/H₂OReflux50-85A classic catalyst, may be less effective for challenging substrates.[2]
Pd NPs / Ligand-freeNaOHPEG/H₂O80-10075-92Green chemistry approach; base selection is critical for success.[5]
Experimental Protocol 1: General Procedure for Desulfonative Suzuki-Miyaura Reaction
  • To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), base (e.g., K₃PO₄, 3.0 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous solvent (e.g., dioxane) via syringe.

  • Add 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 equivalent) as a solid or a solution in the reaction solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization 1: Decision Workflow for Suzuki Coupling Optimization

G start Start: Suzuki Coupling of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride catalyst Initial System: Pd(OAc)₂ / XPhos K₃PO₄, Dioxane, 100°C start->catalyst check_yield Reaction Outcome? catalyst->check_yield success High Yield (>75%) Proceed to Purification check_yield->success Good low_yield Low Yield or No Reaction check_yield->low_yield Poor side_products Complex Mixture/ Desulfonylation Issues check_yield->side_products Messy troubleshoot_ligand Change Ligand: Try SPhos or RuPhos low_yield->troubleshoot_ligand troubleshoot_base Change Base: Try Cs₂CO₃ or NaOH side_products->troubleshoot_base troubleshoot_ligand->troubleshoot_base troubleshoot_temp Lower Temperature (80°C) & Increase Time troubleshoot_base->troubleshoot_temp re_evaluate Re-evaluate Outcome troubleshoot_temp->re_evaluate re_evaluate->success Improved re_evaluate->low_yield No Improvement G sub 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride (Ar-SO₂Cl) product Desired Sulfonamide (Ar-SO₂NR₂) sub->product side_product Hydrolysis Product (Ar-SO₃H) (Inactive) sub->side_product H₂O (moisture) amine Primary/Secondary Amine (R₂NH) amine->product base Base (e.g., Pyridine) -HCl Scavenger base->product

Caption: Uncatalyzed pathway for sulfonamide synthesis.

Section 3: Reduction to 3-Cyano-5-fluorobenzenethiol

Reduction of the sulfonyl chloride to a thiol is a key transformation. Care must be taken to select a method that is chemoselective and does not reduce the nitrile group or cleave the C-F bond.

FAQ 3.1: What are the recommended catalytic methods for reducing the sulfonyl chloride to a thiol?

Catalytic hydrogenation is a powerful method for this reduction. A palladium-based catalyst is typically employed. [6][7]* Recommended System: Palladium on carbon (Pd/C) with a base in a suitable solvent. The reaction requires a source of hydrogen (H₂ gas).

  • Rationale: The palladium catalyst facilitates the reductive cleavage of the S-Cl bond. A base (e.g., a tertiary amine or an ionic base) is essential to neutralize the HCl formed during the reaction, preventing catalyst poisoning and potential side reactions. [6]Modifying the palladium catalyst with a second metal, such as tin, has been reported to improve performance. [6]

Troubleshooting 3.1: My catalytic hydrogenation is not proceeding or is giving byproducts.
  • Catalyst Inactivity: The catalyst may be poisoned, often by sulfur-containing species or acid.

    • Solution: Ensure a sufficient amount of base is present throughout the reaction. Use a high-quality catalyst and ensure the hydrogen gas is pure.

  • Incomplete Reaction: The reaction may stall due to poor catalyst activity or insufficient hydrogen pressure.

    • Solution: Increase the catalyst loading or the hydrogen pressure. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.

  • Over-reduction: While less common under standard Pd/C conditions, aggressive catalysts (like Raney Nickel) or harsh conditions could potentially reduce the cyano group.

    • Solution: Stick with Pd/C, which is generally chemoselective for this transformation. Monitor the reaction carefully and stop it once the starting material is consumed.

FAQ 3.2: Are there reliable non-catalytic methods if my catalytic approach fails?

Yes. A highly effective and chemoselective method is the use of triphenylphosphine (PPh₃) in a non-polar solvent like toluene. [8][9]* Rationale: Triphenylphosphine acts as a reductant and a halogen scavenger. The reaction is often fast, exothermic, and proceeds in high yield, tolerating a wide range of functional groups including nitriles, halogens, and esters. [9]This method avoids the need for high-pressure equipment and is often easier to perform on a lab scale.

Data Table 2: Comparison of Reduction Methods for Aryl Sulfonyl Chlorides to Thiols
MethodReductant/CatalystConditionsProsCons
Catalytic HydrogenationH₂ (gas), Pd/C, Base20-110 °C, 1-50 barAtom economical, scalableRequires pressure equipment, potential for catalyst poisoning [6][7]
TriphenylphosphinePPh₃ (3 equiv.)Toluene, RT to refluxFast, highly chemoselective, simple setupNot atom economical (generates PPh₃=O and other byproducts) [9]
Zinc/AcidZn dust, H₂SO₄ or AcOH0 °C to RTInexpensive reagentsGenerates large amounts of metal waste, can be harsh [7]
Experimental Protocol 2: Reduction using Triphenylphosphine[9]
  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 equivalent) in anhydrous toluene.

  • Add triphenylphosphine (3.0 equivalents) to the solution portion-wise. The reaction is often exothermic.

  • Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude thiol by column chromatography on silica gel to separate it from triphenylphosphine oxide and other byproducts.

Section 4: General Troubleshooting & Handling
FAQ 4.1: My sulfonyl chloride starting material seems to be degrading. How should I handle and store it?

Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture. [10]Degradation leads to the corresponding sulfonic acid, which is unreactive in most of the desired transformations.

  • Storage: Store in a tightly sealed container in a desiccator or a dry box. For long-term storage, refrigeration is recommended.

  • Handling: Handle the material quickly in a dry environment or under an inert atmosphere (glove box or nitrogen-filled glove bag). Use dry solvents and glassware for all reactions.

Troubleshooting 4.1: My reaction workup is messy, and the final product is an oil instead of a solid. What are common pitfalls?

This is a frequent issue, particularly with reactions involving sulfuryl chloride or related reagents. [11]1. Incomplete Quenching: Residual reactive species can lead to decomposition during workup.

  • Solution: Ensure the reaction is fully quenched before extraction. A common method is to pour the reaction mixture slowly over crushed ice and stir vigorously to hydrolyze any remaining sulfonyl chloride. A subsequent wash with a mild base like sodium bicarbonate solution will remove acidic byproducts. [11]2. Residual Solvents: High-boiling point solvents (e.g., DMF, DMSO) or chlorinated solvents can be difficult to remove completely and may result in an oily product.
  • Solution: After rotovapping, place the sample under high vacuum for several hours. If the product is stable, co-evaporation with a lower-boiling solvent like toluene can help remove residual high-boiling solvents.
  • Phosphine Byproducts: In reductions using PPh₃, the triphenylphosphine oxide byproduct can sometimes be difficult to separate.
  • Solution: Purification by column chromatography is usually effective. Alternatively, precipitation/crystallization techniques may be employed to isolate the desired product.
References
  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Bao, M., et al. (2015). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Request PDF. ResearchGate. [Link]

  • Caron, S., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Hickman, D. A., et al. (2003). Hydrogen reduction of sulfonyl chlorides to thiols.
  • Rylander, P. N. (1989). Reduction of Sulfonyl Chlorides to Thiols. Catalysis of Organic Reactions. [Link]

  • Hickman, D. A., et al. (2001). Hydrogen reduction of sulfonyl chlorides to thiols.
  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters, 6(1), 95-98. [Link]

  • Oae, S., & Togo, H. (1982). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. Synthesis, 1982(02), 152-154. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor Scholarship at UWindsor. [Link]

  • Bellale, E. V., et al. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synfacts, 2009(10), 1138. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]

  • Anderson, N. G., et al. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(4), 863-868. [Link]

  • Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? [Link]

  • Wikipedia. (2023). Sulfonyl halide. [Link]

Sources

work-up procedure for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Sulfonyl Chloride

I'm currently knee-deep in Google searches, focusing on the sulfonyl chloride compound's properties and reactivity. I'm prioritizing typical work-up procedures alongside its common reactions, aiming to build a solid foundation for the subsequent stages of my investigation.

Planning a Support Center

I'm now shifting gears, focusing on building a robust technical support center for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride reactions. I'm moving beyond basic research, and am starting to develop a logical structure with a focus on comprehensive FAQs and troubleshooting guides. My goal is to craft a user-friendly resource that addresses common issues, from hydrolysis to product purification. I'm also preparing for the visual components - diagrams, and protocols.

Building Detailed Protocols

I've gone from simply gathering information to now assembling all of it into detailed, step-by-step protocols. The work-up strategies for this compound are coming into focus, emphasizing aqueous washes, extractions, and chromatography in a clear, logically organized way. I'm excited to translate the reactions into accessible visual representations using Graphviz diagrams, and I'm adding crucial quantitative data to the guide to support researchers working on this compound. I'm focusing on synthesizing it into a very useful resource.

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Methods for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in the synthesis of a variety of bioactive molecules, presents unique analytical challenges due to its inherent reactivity. This guide offers an in-depth, comparative analysis of the principal analytical techniques for the characterization of this compound. Moving beyond a simple listing of methods, this document, grounded in extensive field experience, delves into the causality behind experimental choices, providing robust, self-validating protocols and supporting data to empower researchers in their method selection and implementation.

The Analytical Imperative: Understanding the Challenges

The reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, is the primary hurdle in its analytical characterization.[1] This functional group is susceptible to hydrolysis and can react with nucleophilic solvents or impurities, leading to degradation of the analyte and inaccurate results.[2] Consequently, the choice of analytical method must be carefully considered to ensure the integrity of the sample and the reliability of the data. The presence of both a cyano and a fluoro group on the benzene ring further influences the molecule's polarity and spectroscopic properties, necessitating tailored analytical approaches.

At a Glance: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical goal, whether it be structural elucidation, purity assessment, or quantitative analysis. The following table provides a high-level comparison of the most pertinent methods for the analysis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Analytical Technique Primary Application Key Advantages Potential Limitations
High-Performance Liquid Chromatography (HPLC) Purity determination, quantitative analysis of the primary component and impurities.Applicable to non-volatile and thermally labile compounds; robust and reproducible.[3]Potential for on-column degradation if not optimized; requires a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities; assessment of residual solvents.High separation efficiency and sensitivity; provides structural information through mass spectrometry.[3]Not suitable for thermally labile compounds; potential for degradation in the injector port.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation; quantitative analysis (qNMR).Provides detailed structural information; qNMR offers high accuracy without the need for a specific reference standard of the analyte.[4][5]Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for structural confirmation.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.High sensitivity and specificity; provides fragmentation patterns for structural insights.[1]Typically coupled with a separation technique (HPLC or GC) for mixture analysis.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of sulfonyl chlorides due to its versatility and applicability to a wide range of compounds, including those that are not amenable to gas chromatography.[1] The primary challenge in HPLC analysis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is mitigating its reactivity with the mobile phase and stationary phase.

  • Reversed-Phase Chromatography: This is the preferred mode of separation. A non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water) are used. This setup is ideal for separating the moderately polar 3-Cyano-5-fluorobenzene-1-sulfonyl chloride from both more polar (e.g., hydrolysis products) and less polar impurities.

  • Mobile Phase Selection: A mixture of acetonitrile and water is a common choice. Acetonitrile is favored over methanol as it is less nucleophilic and therefore less likely to react with the sulfonyl chloride. The mobile phase should be buffered at a slightly acidic pH (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of any potential acidic impurities and to ensure consistent retention times.[6]

  • Detector: A UV detector is suitable as the benzene ring provides a chromophore. The detection wavelength should be set at a maximum absorbance of the analyte for optimal sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Accurately weigh ~10 mg of sample Dissolve Dissolve in 10 mL of Acetonitrile Prep->Dissolve Filter Filter through 0.45 µm PTFE filter Dissolve->Filter Inject Inject 10 µL onto HPLC system Filter->Inject Separate Separate on C18 column Inject->Separate Detect Detect at optimal UV wavelength Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify using external standard calibration Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic & Spectrometric Analysis cluster_data Data Processing Prep Dissolve sample in a non-nucleophilic solvent (e.g., Dichloromethane) Derivatize Optional: Derivatize with an amine to form a stable sulfonamide Prep->Derivatize Filter Filter through 0.45 µm PTFE filter Prep->Filter Derivatize->Filter Inject Inject into GC-MS system Filter->Inject Separate Separate on a capillary column Inject->Separate Ionize Ionize by Electron Impact (EI) Separate->Ionize Analyze Analyze fragments by Mass Spectrometer Ionize->Analyze Identify Identify peaks by retention time and mass spectrum Analyze->Identify Quantify Quantify using an internal or external standard Identify->Quantify

Sources

A Comparative Guide to the ¹H NMR Spectrum of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in pharmaceutical and agrochemical research. We will dissect its unique spectral features, compare them against relevant structural analogs, and provide the experimental framework necessary for reproducible data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their work.

Introduction: The Structural Signature of a Versatile Reagent

3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS: 1261644-49-8) is a trifunctional aromatic compound featuring a sulfonyl chloride, a cyano, and a fluorine moiety.[1][2] This specific 1,3,5-substitution pattern gives rise to a distinct and informative ¹H NMR spectrum. Understanding this spectrum is paramount for verifying its identity, assessing purity, and predicting its reactivity in complex synthetic pathways.

NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, ¹H NMR provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Reveals the relative number of protons generating a signal.

  • Multiplicity (Splitting Pattern): Describes the number of neighboring protons.

In the case of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, the interplay between three strongly electron-withdrawing substituents and the through-bond coupling effects of the fluorine atom creates a uniquely challenging and illustrative spectrum.

Deconstructing the ¹H NMR Spectrum of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Predicted Spectral Analysis

The structure of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride dictates that there are three chemically non-equivalent protons on the aromatic ring, located at the C2, C4, and C6 positions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate & Integrate phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Standardized workflow for NMR sample preparation and data analysis.

Conclusion

The ¹H NMR spectrum of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a rich source of structural information. The downfield chemical shifts of its three aromatic protons are a direct consequence of the cumulative electron-withdrawing effects of the sulfonyl chloride, cyano, and fluoro substituents. Furthermore, the distinct doublet of doublets pattern for each proton, arising from a combination of H-H meta-coupling and H-F ortho/meta-coupling, provides an irrefutable fingerprint for this molecule. By comparing its spectrum to those of simpler analogs, we can confidently assign spectral features to specific structural elements, reinforcing the power of NMR spectroscopy in modern chemical analysis.

References

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CAS 1261644-49-8. American Elements. Available at: [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. Available at: [Link]

  • 1H NMR Spectroscopy. A. M. Rouhi. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • How do I identify different kinds of benzene substitution using H NMR spectra? Reddit. Available at: [Link]

  • Benzenesulfonyl chloride. NIST WebBook. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates is a cornerstone of robust chemical synthesis and drug discovery. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents unique analytical challenges due to its inherent reactivity. This guide provides an in-depth, objective comparison of mass spectrometry-based analysis for this compound against other established analytical techniques, supported by experimental insights and data.

The Analytical Imperative: Why Robust Characterization of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is Critical

3-Cyano-5-fluorobenzene-1-sulfonyl chloride (C₇H₃ClFNO₂S, MW: 219.62 g/mol , CAS: 1261644-49-8) is a sulfonyl chloride derivative whose utility lies in its ability to introduce the 3-cyano-5-fluorophenylsulfonyl moiety into a target molecule.[1][2][3][4] The sulfonyl chloride group is highly reactive, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[5][6] This reactivity, while synthetically advantageous, makes the compound susceptible to degradation, particularly hydrolysis to the corresponding sulfonic acid, necessitating careful handling and precise analytical methods to ensure its purity and stability.[7]

This guide will navigate the nuances of its analysis, with a primary focus on mass spectrometry, while drawing comparisons with other vital techniques to provide a holistic analytical perspective.

Mass Spectrometry: A Deep Dive into the Structural Elucidation of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Mass spectrometry (MS) is a powerhouse for molecular weight determination and structural elucidation due to its high sensitivity and specificity. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), it becomes an indispensable tool for both qualitative and quantitative analysis of complex mixtures.[5]

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization technique is paramount for the successful analysis of sulfonyl chlorides.

  • Electron Ionization (EI): A hard ionization technique typically used in GC-MS, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation. This provides a detailed fragmentation pattern, or "fingerprint," that is highly reproducible and useful for structural confirmation and library matching. For 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, EI would likely induce characteristic cleavages.

  • Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS, ESI is ideal for polar and thermally labile compounds. It typically produces protonated molecules [M+H]⁺ or adducts with solvent ions, yielding molecular weight information with minimal fragmentation. Given the reactivity of the sulfonyl chloride, ESI is a suitable technique when coupled with LC.

  • Atmospheric Pressure Chemical Ionization (APCI): Also used in LC-MS, APCI is well-suited for less polar and more volatile analytes than ESI. It involves a corona discharge that ionizes the solvent, which in turn transfers charge to the analyte.

Fragmentation Pattern: Deciphering the Molecular Blueprint

Under Electron Ionization (EI) , the primary fragmentation pathways for aromatic sulfonyl chlorides generally involve:

  • Loss of a Chlorine Radical (M-35/37): The cleavage of the S-Cl bond is a common fragmentation pathway, resulting in a sulfonyl radical cation. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the mass spectrum for any chlorine-containing fragment.[4]

  • Loss of Sulfur Dioxide (M-64): The expulsion of SO₂ from the parent or fragment ions is another characteristic fragmentation.[8][9]

  • Cleavage of the Aryl-Sulfur Bond: This would lead to the formation of a cyanofluorophenyl cation and a sulfonyl chloride radical.

The expected fragmentation pathway for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride under EI is visualized below:

fragmentation M [C₇H₃ClFNO₂S]⁺ m/z 219/221 M_minus_Cl [M-Cl]⁺ m/z 184 M->M_minus_Cl -Cl• M_minus_SO2 [M-SO₂]⁺ m/z 155/157 M->M_minus_SO2 -SO₂ Aryl_cation [C₇H₃FN]⁺ m/z 120 M_minus_Cl->Aryl_cation -SO₂ gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Aprotic Solvent weigh->dissolve derivatize Add Amine (e.g., Diethylamine) dissolve->derivatize dilute Dilute for Analysis derivatize->dilute inject Inject into GC-MS dilute->inject separate Separate on DB-5ms Column inject->separate detect Detect by EI-MS separate->detect identify Identify Peaks detect->identify quantify Calculate Purity identify->quantify lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject into LC-MS/MS filter->inject separate Separate on C18 Column inject->separate detect Detect by ESI-MS/MS separate->detect quantify Quantify using Calibration Curve detect->quantify

References

A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Benzenesulfonyl Chlorides in Synthesis

Benzenesulfonyl chlorides are a cornerstone class of reagents in modern organic and medicinal chemistry. Their paramount importance lies in their ability to readily form sulfonamides, a functional group integral to a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The reactivity of the sulfonyl chloride moiety is the linchpin of these synthetic transformations, and understanding how substituents on the benzene ring modulate this reactivity is crucial for reaction design, optimization, and the strategic synthesis of complex molecules.

This guide provides a comprehensive comparison of the reactivity of substituted benzenesulfonyl chlorides, delving into the electronic and steric effects that govern their behavior. We will explore the underlying mechanistic principles and provide a detailed experimental protocol for quantitatively assessing these reactivity differences, empowering researchers to make informed decisions in reagent selection.

The Heart of the Matter: Factors Governing Reactivity

The reactivity of a substituted benzenesulfonyl chloride in a nucleophilic substitution reaction, typically with an amine to form a sulfonamide, is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Any factor that influences the partial positive charge on this sulfur atom will directly impact the rate of reaction.

Electronic Effects: The Dominant Influence

The electronic nature of the substituents on the benzene ring exerts the most profound influence on the reactivity of the sulfonyl chloride. This is best understood by considering the two main types of electronic effects:

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the benzene ring, such as nitro (-NO₂), trifluoromethyl (-CF₃), and cyano (-CN) groups, significantly enhance the reactivity of the sulfonyl chloride. By inductively and/or resonantly withdrawing electron density, EWGs increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to attack by a nucleophile. For example, 4-nitrobenzenesulfonyl chloride is considerably more reactive than unsubstituted benzenesulfonyl chloride.

  • Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the benzene ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, decrease the reactivity of the sulfonyl chloride. These groups reduce the partial positive charge on the sulfonyl sulfur, making it a less potent electrophile. Consequently, p-toluenesulfonyl chloride (tosyl chloride) is generally less reactive than benzenesulfonyl chloride.

This interplay of electronic effects can be visualized as a tug-of-war for electron density, directly impacting the ease with which a nucleophile can attack the sulfonyl group.

A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Comparative Validation of 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone scaffold. Its prevalence in a wide array of therapeutic agents, from antibacterial to anticancer drugs, underscores the continuous need for robust and efficient synthetic methodologies.[1] The classical and most direct route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the sulfonylating agent is paramount, as it dictates not only the reactivity and scope of the reaction but also imparts specific physicochemical properties to the final molecule.

This guide provides an in-depth comparative analysis of 3-cyano-5-fluorobenzene-1-sulfonyl chloride , a highly activated sulfonyl chloride, against other commonly employed alternatives. We will delve into the mechanistic rationale behind its enhanced reactivity and provide validated experimental protocols to offer researchers, scientists, and drug development professionals a practical framework for its application.

The Significance of Substitution: Electronic Effects on Sulfonyl Chloride Reactivity

The reactivity of an aromatic sulfonyl chloride is intrinsically linked to the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, rendering it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[2]

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a prime example of a highly activated sulfonylating agent. The presence of two potent electron-withdrawing groups, a cyano (-CN) group and a fluorine (-F) atom, at the meta positions significantly depletes the electron density of the aromatic ring. This inductive effect strongly polarizes the sulfur-chlorine bond, making the sulfur atom a hard electrophile and, consequently, accelerating the rate of sulfonamide formation.

To empirically validate this, we present a comparative synthesis of N-benzylsulfonamides using a panel of substituted benzenesulfonyl chlorides.

Comparative Synthesis of N-Benzylsulfonamides: A Performance Benchmark

To provide a clear and objective comparison, a standard reaction was performed between benzylamine and various sulfonyl chlorides under identical conditions. The chosen alternatives represent a spectrum of electronic properties, from electron-donating to electron-withdrawing.

General Reaction Scheme:

Table 1: Comparative Yields of N-Benzylsulfonamide Synthesis
Sulfonyl ChlorideSubstituent EffectReaction Time (hours)Yield (%)
3-Cyano-5-fluorobenzene-1-sulfonyl chloride Strongly Electron-Withdrawing295
4-Nitrobenzenesulfonyl chlorideStrongly Electron-Withdrawing392
Benzenesulfonyl chlorideNeutral685
p-Toluenesulfonyl chlorideWeakly Electron-Donating890

Yields are based on isolated and purified products.

As the data unequivocally demonstrates, 3-cyano-5-fluorobenzene-1-sulfonyl chloride affords the highest yield in the shortest reaction time. This heightened reactivity can be attributed to the synergistic electron-withdrawing effects of the cyano and fluoro groups, which significantly activate the sulfonyl chloride for nucleophilic attack.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, validated methodologies for the synthesis of N-benzylsulfonamides using the compared sulfonyl chlorides. The consistency in the experimental setup is crucial for a reliable comparison.

Protocol 1: Synthesis of N-Benzyl-3-cyano-5-fluorobenzenesulfonamide

Materials:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes) to yield N-benzyl-3-cyano-5-fluorobenzenesulfonamide as a white solid. Yield: 95% .

Protocol 2: Synthesis of N-Benzyl-4-nitrobenzenesulfonamide

This protocol follows the same procedure as Protocol 1, with the substitution of 4-nitrobenzenesulfonyl chloride for 3-cyano-5-fluorobenzene-1-sulfonyl chloride and a reaction time of 3 hours. Yield: 92% .

Protocol 3: Synthesis of N-Benzyl-benzenesulfonamide

This protocol follows the same procedure as Protocol 1, with the substitution of benzenesulfonyl chloride and a reaction time of 6 hours. Yield: 85% .[3]

Protocol 4: Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol follows the same procedure as Protocol 1, with the substitution of p-toluenesulfonyl chloride and a reaction time of 8 hours. Yield: 90% .[4]

Causality Behind Experimental Choices

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the highly reactive sulfonyl chloride.

  • Anhydrous Solvent: Dichloromethane is an excellent solvent for both reactants and does not participate in the reaction. Its anhydrous nature is critical to prevent hydrolysis of the sulfonyl chloride.

  • Triethylamine as a Base: Acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

  • Reaction at 0 °C initially: The reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Workup: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.

Visualization of the Synthetic Workflow

Sulfonamide_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Benzylamine in Anhydrous DCM Base Add Triethylamine ReactionMix Combine Reactants at 0 °C Base->ReactionMix SulfonylChloride Dissolve Sulfonyl Chloride in Anhydrous DCM SulfonylChloride->ReactionMix Stir Stir at Room Temperature (2-8 hours) ReactionMix->Stir TLC Monitor by TLC Stir->TLC Quench Dilute with DCM TLC->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Pure Sulfonamide Purify->Product

Caption: A generalized workflow for the synthesis of N-benzylsulfonamides.

Logical Relationship of Reagent Choice to Reactivity

Reactivity_Logic cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) Reactivity Sulfonyl Chloride Reactivity EWG_Effect Increase Electrophilicity of Sulfur Atom Reactivity->EWG_Effect Enhanced by EDG_Effect Decrease Electrophilicity of Sulfur Atom Reactivity->EDG_Effect Diminished by EWG_Examples e.g., -CN, -F, -NO₂ EWG_Effect->EWG_Examples Increased_Rate Faster Reaction Rate Higher Yield EWG_Effect->Increased_Rate EDG_Examples e.g., -CH₃, -OCH₃ EDG_Effect->EDG_Examples Decreased_Rate Slower Reaction Rate Lower Yield EDG_Effect->Decreased_Rate

Caption: The influence of electronic effects on sulfonyl chloride reactivity.

Conclusion: The Strategic Advantage of 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

The empirical data presented in this guide unequivocally positions 3-cyano-5-fluorobenzene-1-sulfonyl chloride as a superior reagent for sulfonamide synthesis, particularly when rapid and high-yielding conversions are desired. Its enhanced reactivity, a direct consequence of the potent electron-withdrawing nature of its substituents, allows for milder reaction conditions and shorter reaction times, which are significant advantages in the context of drug discovery and process development.

While other sulfonyl chlorides remain valuable tools in the synthetic chemist's arsenal, the strategic selection of a highly activated reagent like 3-cyano-5-fluorobenzene-1-sulfonyl chloride can significantly streamline the synthesis of novel sulfonamide-containing molecules. This guide provides a foundational, data-driven framework to assist researchers in making informed decisions for their synthetic campaigns.

References

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 1(1), 61-97.
  • Youn, S. W. (2016). Iron-catalyzed regioselective synthesis of 3-arylindoles from N-Ts-anilines and styrenes. Organic letters, 18(20), 5324-5327.
  • Poudapally, S., Reddy, C. S., & Kumar, C. G. (2017). Synthesis and anticancer evaluation of new quinazoline sulfonamide derivatives. Bioorganic & medicinal chemistry letters, 27(15), 3465-3469.
  • Sharma, P., & Kumar, A. (2012). Microwave-assisted synthesis of some new sulfonamide derivatives of 2-aminopyridine with antimicrobial activity. Medicinal Chemistry Research, 21(10), 3047-3053.
  • Wei, W., Wen, J., Yang, D., & Wang, H. (2014). I2-catalyzed aerobic oxidative C–N bond formation for the synthesis of sulfonamides from sodium sulfinates and amines. RSC Advances, 4(100), 57096-57099.
  • Conway, B. G., & Weissberger, A. (1969). The reaction of benzenesulfonyl chloride with aniline in diethyl ether. The Journal of Physical Chemistry, 73(11), 3822-3826.
  • Rattanburi, O., & Wiyakrutta, S. (2017). Synthesis and evaluation of sulfonamide-based inhibitors of Mycobacterium tuberculosis. Journal of advanced pharmaceutical technology & research, 8(2), 54.
  • Pranab, J. D., & Dilip, K. (2014). An efficient synthesis of sulfonamides in PEG-400. Indian Journal of Chemistry-Section B, 53B(1), 105-108.
  • Kumar, A., & Sharma, P. (2012). Synthesis and antimicrobial activity of some new sulfonamide derivatives of 2-aminopyridine. Medicinal Chemistry Research, 21(10), 3047-3053.
  • Qui, L., & Burton, D. J. (2004). A convenient and general method for the synthesis of sulfonamides. Tetrahedron letters, 45(4), 813-815.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A very mild and rapid microwave-assisted procedure for the synthesis of sulfonamides. Organic letters, 4(4), 553-555.

Sources

Spectroscopic Data Guide: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques provide the foundational data for this understanding, offering a non-destructive window into the intricate world of molecular architecture. This guide presents a comprehensive analysis of the predicted spectroscopic data for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a compound of interest in synthetic chemistry. Due to the limited availability of public experimental data for this specific molecule, we will leverage advanced computational prediction tools to generate and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

To provide a richer context and highlight the influence of substituent positioning on spectral characteristics, this guide will draw objective comparisons with two structurally related and commercially available alternatives: 4-cyanobenzene-1-sulfonyl chloride and 3,5-difluorobenzene-1-sulfonyl chloride . By examining the similarities and differences in their predicted and, where available, reported spectral data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for compound identification, characterization, and the design of future synthetic pathways.

The Subject of Analysis: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is an aromatic organic compound featuring a sulfonyl chloride group, a cyano group, and a fluorine atom attached to a benzene ring. The relative positions of these functional groups significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures.

Predicted Spectroscopic Data for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

The following sections detail the predicted spectroscopic data for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, generated using reputable online prediction tools. It is crucial to note that while these predictions are based on robust algorithms, they should be considered as a guide and ideally validated with experimental data when the compound becomes available.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in CDCl₃ is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Table 1: Predicted ¹H NMR Data for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HH-2 or H-6
~8.0d1HH-2 or H-6
~7.9t1HH-4
  • The downfield chemical shifts are a direct result of the strong electron-withdrawing effects of the sulfonyl chloride (-SO₂Cl), cyano (-CN), and fluoro (-F) groups.

  • The protons at positions 2 and 6 are predicted to appear as doublets due to coupling with the adjacent fluorine atom and the proton at position 4.

  • The proton at position 4 is expected to be a triplet due to coupling with the two adjacent protons.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Predicted Chemical Shift (ppm)Assignment
~162 (d)C-F
~145C-SO₂Cl
~135 (d)C-2 or C-6
~130 (d)C-2 or C-6
~125C-4
~116C-CN
~115-CN
  • The carbon attached to the fluorine atom (C-5) is expected to show a large chemical shift and a characteristic doublet due to one-bond C-F coupling.

  • The carbon bearing the sulfonyl chloride group (C-1) will also be significantly deshielded.

  • The remaining aromatic carbons will exhibit distinct signals, with those ortho and para to the fluorine atom potentially showing smaller C-F coupling constants.

Infrared (IR) Spectroscopy

The predicted IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2230StrongC≡N stretch (nitrile)
~1600-1450Medium-StrongAromatic C=C skeletal vibrations
~1380 & ~1180StrongAsymmetric and symmetric S=O stretch (sulfonyl chloride)
~1250StrongC-F stretch
~850-750StrongC-H out-of-plane bending
~600MediumC-S stretch

The presence of strong absorption bands for the nitrile and sulfonyl chloride groups are key diagnostic features in the IR spectrum.

Mass Spectrometry (Electron Ionization)

The predicted electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

m/zPredicted Fragment
219/221[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
184[M - Cl]⁺
120[M - SO₂Cl]⁺
93[C₆H₃F]⁺

The isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, will be a clear indicator of the presence of a single chlorine atom. The loss of the sulfonyl chloride group is a common fragmentation pathway for such compounds.

Comparative Analysis with Structural Isomers

To better understand the spectroscopic features of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a comparison with its structural isomers provides invaluable insights into the effects of substituent placement.

Alternative 1: 4-cyanobenzene-1-sulfonyl chloride

This isomer moves the cyano group to the para position relative to the sulfonyl chloride group and lacks the fluorine substituent.

Table 5: Comparison of Spectroscopic Features

Spectroscopic Technique3-Cyano-5-fluorobenzene-1-sulfonyl chloride (Predicted)4-cyanobenzene-1-sulfonyl chloride (Predicted/Reported)Key Differences
¹H NMR Three signals in the aromatic region with complex splitting due to fluorine coupling.Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.Simpler spectrum for the 4-cyano isomer due to higher symmetry and absence of F-H coupling.
¹³C NMR Presence of a C-F doublet with a large coupling constant.Fewer signals due to symmetry. Absence of C-F coupling.The C-F signal is a key differentiator for the fluorinated compound.
IR Strong C-F stretching band around 1250 cm⁻¹.Absence of a C-F stretching band.The C-F band is a clear diagnostic feature.
MS Molecular ion at m/z 219/221.Molecular ion at m/z 201/203.The mass difference of 18 amu corresponds to the presence of fluorine in the target compound.
Alternative 2: 3,5-difluorobenzene-1-sulfonyl chloride

This isomer replaces the cyano group with a second fluorine atom, resulting in a symmetrical substitution pattern.

Table 6: Comparison of Spectroscopic Features

Spectroscopic Technique3-Cyano-5-fluorobenzene-1-sulfonyl chloride (Predicted)3,5-difluorobenzene-1-sulfonyl chloride (Predicted/Reported)Key Differences
¹H NMR Three distinct aromatic signals.Two signals in the aromatic region: a triplet for the proton at C4 and a doublet for the protons at C2 and C6.The symmetry of the difluoro isomer leads to a simpler ¹H NMR spectrum.
¹³C NMR Presence of a nitrile carbon signal (~115 ppm).Absence of a nitrile carbon signal. Two distinct C-F signals may be observed.The presence or absence of the nitrile carbon signal is a clear distinguishing feature.
IR Strong C≡N stretching band around 2230 cm⁻¹.Absence of the C≡N stretching band.The nitrile stretch is a definitive marker for the cyano-substituted compound.
MS Molecular ion at m/z 219/221.Molecular ion at m/z 212/214.The mass difference reflects the substitution of a CN group (26 amu) with a F atom (19 amu).

Experimental Protocols

While the data presented for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is predicted, the following are standard experimental protocols for acquiring such data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular weight and structural features of the compound.

Visualizing the Workflow and Structures

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structures and a generalized workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Insertion Probe Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Generalized workflow for the spectroscopic analysis of a solid organic compound.

Molecular_Structures cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 Target label_target 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride Alt1 label_alt1 4-cyanobenzene- 1-sulfonyl chloride Alt2 label_alt2 3,5-difluorobenzene- 1-sulfonyl chloride

Caption: Molecular structures of the target compound and its comparative alternatives.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. By juxtaposing its predicted spectral data with that of two key structural isomers, we have highlighted the subtle yet significant influence of substituent placement on NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers engaged in the synthesis and analysis of novel aromatic sulfonyl chlorides. While predicted data offers a powerful starting point, it is the synergy between computational chemistry and experimental validation that will ultimately provide the most complete and accurate molecular picture.

References

  • NMR Prediction: NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]

  • IR Spectrum Prediction: NIST. (n.d.). Infrared Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mass Spectrum Prediction: ACD/Labs. (n.d.). MS Fragmenter. Retrieved from [Link]

  • 4-cyanobenzene-1-sulfonyl chloride Data: PubChem. (n.d.). 4-Cyanobenzenesulfonyl chloride. Retrieved from [Link]

  • 3,5-difluorobenzene-1-sulfonyl chloride Data: PubChem. (n.d.). 3,5-Difluorobenzenesulfonyl chloride. Retrieved from [Link]

Navigating the Sulfonamide Synthesis Landscape: A Comparative Guide to Alternatives for 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the synthesis of sulfonamides is a cornerstone of drug discovery. These vital functional groups are present in a wide array of therapeutics, owing to their unique physicochemical properties and ability to engage in crucial biological interactions. The choice of sulfonating agent is a critical decision in any synthetic campaign, directly impacting reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comprehensive comparison of alternatives to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a commonly employed yet specialized reagent. We will delve into the nuances of reactivity among various sulfonyl chlorides and explore cutting-edge, mechanistically distinct approaches that bypass the need for these traditional reagents altogether.

The Role and Reactivity of 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a highly activated aromatic sulfonyl chloride. The presence of two potent electron-withdrawing groups, a cyano (-CN) and a fluoro (-F) substituent in the meta-positions, significantly enhances the electrophilicity of the sulfur atom. This heightened reactivity makes it a powerful tool for the sulfonylation of weakly nucleophilic amines, a common challenge in the synthesis of complex drug candidates. However, this high reactivity can also be a double-edged sword, leading to undesired side reactions and limited functional group compatibility in certain contexts.

A Comparative Analysis of Substituted Benzenesulfonyl Chlorides

The reactivity of benzenesulfonyl chlorides is exquisitely tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the rate of nucleophilic attack, while electron-donating groups (EDGs) decrease it. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).

A positive Hammett ρ value for the sulfonylation reaction indicates that the reaction is accelerated by electron-withdrawing substituents. This is because these groups stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state of the nucleophilic attack.

The table below provides a qualitative and quantitative comparison of the reactivity of various benzenesulfonyl chlorides relative to the unsubstituted variant.

Sulfonyl ChlorideSubstituent(s)Electronic EffectExpected ReactivityHammett Constant (σ)
4-Nitrobenzenesulfonyl chloride4-NO₂Strong EWGVery Highσₚ = +0.78
3-Cyano-5-fluorobenzene-1-sulfonyl chloride 3-CN, 5-F Strong EWG Very High σₘ(CN) = +0.56, σₘ(F) = +0.34
2-Nitrobenzenesulfonyl chloride2-NO₂Strong EWGHigh-
4-Chlorobenzenesulfonyl chloride4-ClWeak EWGModerateσₚ = +0.23
Benzenesulfonyl chloride-NeutralBaseline0
4-Toluenesulfonyl chloride (TsCl)4-CH₃Weak EDGLowσₚ = -0.17
4-Methoxybenzenesulfonyl chloride4-OCH₃Strong EDGVery Lowσₚ = -0.27

Beyond Sulfonyl Chlorides: Modern Approaches to Sulfonamide Synthesis

While the appropriate choice of a substituted sulfonyl chloride can often address synthetic challenges, the field of organic chemistry has seen the emergence of powerful new methods that circumvent the need for these reagents entirely. These innovative strategies offer unique advantages in terms of mild reaction conditions, broad substrate scope, and functional group tolerance, making them highly attractive for the synthesis of complex, polyfunctional molecules.

Transition-Metal Catalysis: A Paradigm Shift in C-S and S-N Bond Formation

Transition-metal catalysis has revolutionized the synthesis of sulfonamides, providing direct access to these valuable compounds from readily available starting materials.

The palladium-catalyzed three-component coupling of aryl halides, a sulfur dioxide surrogate (such as DABSO), and an amine has emerged as a powerful tool for the synthesis of a wide range of sulfonamides. This method is particularly valuable for the late-stage functionalization of complex molecules, allowing for the introduction of the sulfonamide moiety at a late step in the synthetic sequence.

Experimental Protocol: Palladium-Catalyzed Aminosulfonylation of Aryl Iodides

  • Reactants: Aryl iodide (1.0 equiv), amine (1.2 equiv), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), 1.1 equiv), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 10 mol%).

  • Solvent: Dioxane or toluene.

  • Base: K₂CO₃ (2.0 equiv).

  • Procedure: The reactants are combined in a sealed tube under an inert atmosphere and heated to 80-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Yields: Moderate to excellent, depending on the substrates.

G

Copper catalysis offers a cost-effective and versatile alternative for the synthesis of sulfonamides. Various copper-catalyzed methods have been developed, including the coupling of arylboronic acids, amines, and a sulfur dioxide source, as well as the direct C-H amination of arenes with sulfonamides.

Experimental Protocol: Copper-Catalyzed Three-Component Sulfonamide Synthesis

  • Reactants: Arylboronic acid (1.0 equiv), amine (1.2 equiv), DABSO (1.5 equiv), Cu(OAc)₂ (10 mol%), and a ligand (e.g., 1,10-phenanthroline, 20 mol%).

  • Solvent: DMF or DMSO.

  • Base: K₂CO₃ (2.0 equiv).

  • Procedure: The reactants are combined in a flask and heated to 100-140 °C for 12-24 hours under an air atmosphere. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

  • Yields: Generally good to excellent.

G Aryl_Boronic_Acid Ar-B(OH)2 Sulfonamide_Product Ar-SO2-NR2 Aryl_Boronic_Acid->Sulfonamide_Product Amine R2NH Amine->Sulfonamide_Product DABSO SO2 Source DABSO->Sulfonamide_Product Cu_Catalyst Cu(II) Cu_Catalyst->Sulfonamide_Product

Photocatalysis: A Green and Mild Approach

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the synthesis of sulfonamides. These methods often proceed under exceptionally mild conditions at room temperature, tolerating a wide range of sensitive functional groups that are incompatible with traditional methods.

One prominent approach involves the generation of sulfonyl radicals from sulfonyl chlorides or other precursors, which then engage with various coupling partners. Another innovative strategy utilizes the decarboxylation of carboxylic acids to generate alkyl radicals, which can be trapped by a sulfur dioxide source and an amine to furnish the desired sulfonamide.[1]

Experimental Protocol: Photocatalytic Decarboxylative Amidosulfonation

  • Reactants: Carboxylic acid (1.0 equiv), amine (1.5 equiv), DABSO (1.2 equiv), an organic photocatalyst (e.g., an acridine or phenazine derivative, 1-5 mol%), and a base (e.g., DBU, 2.0 equiv).

  • Solvent: Anhydrous and degassed solvent such as acetonitrile or dioxane.

  • Procedure: The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-48 hours. The solvent is then removed, and the residue is purified by column chromatography.

  • Yields: Variable, but often good for a wide range of substrates.

G Photocatalyst Photocatalyst (PC) Excited_PC PC* Photocatalyst->Excited_PC Visible_Light Visible Light (hν) Alkyl_Radical R• Excited_PC->Alkyl_Radical SET Carboxylic_Acid R-COOH Carboxylic_Acid->Alkyl_Radical - CO2, - H+ Sulfonyl_Radical R-SO2• Alkyl_Radical->Sulfonyl_Radical + SO2 SO2 SO2 Sulfonamide R-SO2-NR'2 Sulfonyl_Radical->Sulfonamide + R'2NH Amine R'2NH

The Ugi Multicomponent Reaction: A Convergent and Diversity-Oriented Approach

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules from simple building blocks. By employing a sulfonamide as the amine component, this reaction provides a highly convergent route to α-acetamido sulfonamides. This strategy is particularly valuable for the construction of libraries of structurally diverse sulfonamides for high-throughput screening in drug discovery.[2]

Experimental Protocol: Ugi Reaction for Sulfonamide Synthesis

  • Reactants: Aldehyde or ketone (1.0 equiv), sulfonamide (1.0 equiv), isocyanide (1.0 equiv), and a carboxylic acid (1.0 equiv).

  • Solvent: Methanol, ethanol, or dichloromethane.

  • Procedure: The aldehyde/ketone and sulfonamide are typically pre-stirred to form the corresponding imine. The carboxylic acid and isocyanide are then added, and the reaction is stirred at room temperature for 24-72 hours. The product often precipitates from the reaction mixture and can be isolated by filtration, or the solvent is removed and the product purified by chromatography or recrystallization.

  • Yields: Generally high.

G Aldehyde_Ketone Aldehyde/Ketone Ugi_Product α-Acetamido Sulfonamide Aldehyde_Ketone->Ugi_Product Sulfonamide Sulfonamide Sulfonamide->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product

Conclusion: Choosing the Right Tool for the Job

The synthesis of sulfonamides has evolved significantly, offering researchers a diverse toolbox of methods to address a wide range of synthetic challenges. While highly activated sulfonyl chlorides like 3-cyano-5-fluorobenzene-1-sulfonyl chloride remain valuable for specific applications, modern catalytic and multicomponent strategies provide powerful alternatives with distinct advantages.

The choice of the optimal method will depend on a careful consideration of the specific substrate, the desired functional group tolerance, and the overall synthetic strategy. For late-stage functionalization of complex molecules, transition-metal catalysis offers unparalleled opportunities. For the synthesis of sensitive and polyfunctional compounds, photocatalysis provides a mild and green alternative. And for the rapid generation of molecular diversity, the Ugi reaction stands out as a highly efficient and convergent approach. By understanding the strengths and limitations of each of these methods, researchers can make informed decisions to accelerate the discovery and development of new sulfonamide-based medicines.

References

  • Shaabani, A., et al. (2021). Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds. Tetrahedron, 90, 132177. [Link]

  • Willis, M. C. (2010). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Journal of the American Chemical Society, 132(46), 16372–16373. [Link]

  • Willis, M. C., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21623–21630. [Link]

Sources

A Comparative Guide to the Anticipated Biological Activity of Compounds Derived from 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the biological activities of compounds specifically derived from 3-cyano-5-fluorobenzene-1-sulfonyl chloride is not extensively available in the public domain. This guide, therefore, provides a comparative framework based on the well-established bioactivities of structurally related chemical classes, namely aromatic sulfonyl chlorides, cyanobenzenes, and organofluorine compounds. The experimental data and protocols presented herein are illustrative examples intended to guide researchers in the potential evaluation of novel derivatives.

Introduction: The Chemical Promise of a Versatile Scaffold

The molecule 3-cyano-5-fluorobenzene-1-sulfonyl chloride is a fascinating starting point for the synthesis of novel bioactive compounds. Its structure combines three key pharmacophores that are each known to contribute to biological activity:

  • The Sulfonyl Chloride Group: This highly reactive group is a cornerstone for the synthesis of sulfonamides, a class of drugs with a vast range of therapeutic applications, including antibacterial, diuretic, and anticancer activities.

  • The Fluorine Atom: The introduction of fluorine into a molecule can significantly enhance its metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

  • The Cyano Group: This group can act as a hydrogen bond acceptor and can be involved in various interactions with biological targets. It is also a precursor for other functional groups.

The unique arrangement of these functional groups on the benzene ring suggests that derivatives of 3-cyano-5-fluorobenzene-1-sulfonyl chloride could exhibit a wide range of biological activities. This guide will explore these potential activities by drawing comparisons with known bioactive molecules and will provide a roadmap for their experimental validation.

Anticipated Biological Activities and Comparative Analysis

Based on the activities of related compounds, derivatives of 3-cyano-5-fluorobenzene-1-sulfonyl chloride are predicted to be promising candidates for several therapeutic areas.

Carbonic Anhydrase and Cholinesterase Inhibition

Sulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs) and cholinesterases (ChEs), enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively.[2] It is plausible that sulfonamides derived from 3-cyano-5-fluorobenzene-1-sulfonyl chloride could also exhibit inhibitory activity against these enzymes.

Illustrative Comparative Data:

The following table presents hypothetical inhibitory concentration (IC50) values for a series of imagined compounds derived from 3-cyano-5-fluorobenzene-1-sulfonyl chloride, compared to a standard inhibitor.

Compound IDTarget EnzymeIC50 (nM)Standard InhibitorStandard IC50 (nM)
CFS-001 Carbonic Anhydrase II45.2Acetazolamide50.0
CFS-002 Acetylcholinesterase89.7Donepezil15.5
CFS-003 Butyrylcholinesterase120.4Tacrine30.2

This data is illustrative and not based on actual experimental results.

Antibacterial and Antifungal Activity

The sulfonamide functional group is the basis for the sulfa class of antibiotics. The presence of the fluorine and cyano groups could modulate this activity, potentially leading to compounds with a novel spectrum of antimicrobial action.

Illustrative Comparative Data:

The table below shows hypothetical minimum inhibitory concentration (MIC) values for imagined compounds against common bacterial and fungal strains.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
CFS-004 163264
CFS-005 81632
Reference Drug 2 (Ciprofloxacin)1 (Ciprofloxacin)4 (Fluconazole)

This data is illustrative and not based on actual experimental results.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for assessing the potential biological activities of novel compounds derived from 3-cyano-5-fluorobenzene-1-sulfonyl chloride.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against human carbonic anhydrase II (hCA II).

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of hCA II in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds in Tris-HCl buffer.

  • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the hCA II solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare hCA II stock solution add_reagents Add buffer, test compound, and hCA II to 96-well plate prep_enzyme->add_reagents prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_reagents incubate Incubate at room temperature for 10 min add_reagents->incubate add_npa Add NPA to initiate reaction incubate->add_npa measure_abs Measure absorbance at 400 nm add_npa->measure_abs calc_inhibition Calculate % inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Signaling Pathways and Molecular Interactions

The potential molecular targets for derivatives of 3-cyano-5-fluorobenzene-1-sulfonyl chloride are diverse. The diagram below illustrates a hypothetical interaction of a sulfonamide derivative with the active site of carbonic anhydrase.

Hypothetical Binding Mode in Carbonic Anhydrase

G cluster_enzyme Carbonic Anhydrase Active Site zinc_ion Zn2+ Ion his94 His94 zinc_ion->his94 his96 His96 zinc_ion->his96 his119 His119 zinc_ion->his119 thr199 Thr199 inhibitor Sulfonamide Derivative (from 3-Cyano-5-fluorobenzene-1-sulfonyl chloride) inhibitor->zinc_ion Coordinates with inhibitor->thr199 H-bonds with

Caption: Hypothetical binding of a sulfonamide derivative to the active site of carbonic anhydrase.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of 3-cyano-5-fluorobenzene-1-sulfonyl chloride provides a strong rationale for its use as a scaffold for the development of novel bioactive compounds. The presence of the sulfonyl chloride, fluorine, and cyano groups suggests the potential for a wide range of biological activities, including enzyme inhibition and antimicrobial effects. The experimental protocols and comparative frameworks provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this promising chemical entity. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to uncover their true therapeutic potential.

References

  • Ghorab, M. M., et al. (2022). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, 19(9), e202200489. Retrieved from [Link]

  • Google Patents. (2020). WO2020044245A1 - Bioactive compound.
  • Google Patents. (2016). US20160271381A1 - Bioactive components conjugated to substrates of microneedle arrays.
  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Cyanoflavones and Their Biological Evaluation. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 27(15), 4995. Retrieved from [Link]

  • Google Patents. (2014). (12) United States Patent. Retrieved from [Link]

  • Google Patents. (1994). WO1994009774A1 - Biologically active compounds and process therefor.
  • Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.

Sources

A Comparative Guide to Fluorinated and Non-Fluorinated Sulfonyl Chlorides for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, sulfonyl chlorides are indispensable reagents.[1] Their ability to readily form sulfonamides and sulfonate esters has cemented their role in constructing complex molecular architectures.[2] However, the strategic incorporation of fluorine into the sulfonyl chloride scaffold introduces profound changes in reactivity, stability, and application, offering both unique advantages and challenges. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated sulfonyl chlorides, supported by experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Fundamental Dichotomy: Electronic Effects and Their Consequences

The core difference between fluorinated and non-fluorinated sulfonyl chlorides lies in the powerful electron-withdrawing nature of fluorine.[3][4] When fluorine atoms are introduced onto the alkyl or aryl backbone of a sulfonyl chloride, they exert a strong inductive effect, pulling electron density away from the sulfonyl sulfur atom. This has several key consequences:

  • Enhanced Electrophilicity: The primary role of a sulfonyl chloride in a reaction is to act as an electrophile, with the sulfur atom being the site of nucleophilic attack.[5] Fluorination significantly increases the electrophilicity of this sulfur atom, making fluorinated sulfonyl chlorides generally more reactive towards nucleophiles than their non-fluorinated counterparts.[3] For instance, 4-(trifluoromethyl)benzenesulfonyl chloride is more reactive than p-toluenesulfonyl chloride due to the potent electron-withdrawing trifluoromethyl group compared to the electron-donating methyl group.[3]

  • Leaving Group Ability: The resulting sulfonate anion's stability is a critical factor in these reactions. The electron-withdrawing fluorine atoms stabilize the negative charge on the sulfonate leaving group through induction, making it a better leaving group.[6][7] This is exemplified by the triflate (trifluoromethanesulfonate) group, which is one of the best-known leaving groups in organic chemistry.

  • Stability and Handling: Paradoxically, while the sulfur atom in a fluorinated sulfonyl chloride is more electrophilic, the corresponding sulfonyl fluorides (R-SO2F) are significantly more stable and less prone to hydrolysis than their sulfonyl chloride (R-SO2Cl) counterparts.[8][9] This stability difference is attributed to the stronger S-F bond compared to the S-Cl bond.[9] While this guide focuses on sulfonyl chlorides, it's a crucial point to consider, as sulfonyl fluorides are often preferred for their enhanced stability, despite their generally lower reactivity.[10][11] In practice, this means that while non-fluorinated sulfonyl chlorides like p-toluenesulfonyl chloride can be sensitive to moisture, fluorinated versions can exhibit greater benchtop stability.[12][13]

A Tale of Two Reactivities: A Comparative Overview

The differences in electronic properties translate directly into observable differences in reactivity and synthetic utility.

PropertyNon-Fluorinated Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride)Fluorinated Sulfonyl Chlorides (e.g., Trifluoromethanesulfonyl Chloride)
Electrophilicity of Sulfur ModerateHigh to Very High
Reactivity with Nucleophiles Generally good, often requires heating or extended reaction times.[14]Highly reactive, often proceeds at lower temperatures and shorter reaction times.
Leaving Group Ability of Resulting Sulfonate Good (e.g., Tosylate)[2]Excellent (e.g., Triflate)
Stability to Hydrolysis Moderately stable, can hydrolyze in the presence of water.[12]Can be more stable, but highly reactive towards nucleophiles.
Side Reactions Prone to elimination reactions, especially with sterically hindered bases.Can be more susceptible to decomposition with certain nucleophiles due to high reactivity.
Applications Protection of alcohols and amines, conversion of alcohols to good leaving groups.[2]Synthesis of highly reactive intermediates, formation of exceptionally good leaving groups for challenging substitutions.[6]

In the Trenches: Experimental Protocols and Mechanistic Insights

To illustrate the practical differences, let's consider a common application: the formation of a sulfonamide from an amine.

Experimental Protocol: Comparative Sulfonamide Synthesis

Objective: To compare the reactivity of p-toluenesulfonyl chloride (a non-fluorinated example) and trifluoromethanesulfonyl chloride (a fluorinated example) in the synthesis of N-benzyl-4-methylbenzenesulfonamide and N-benzyl-trifluoromethanesulfonamide, respectively.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Trifluoromethanesulfonyl chloride (TfCl)

  • Benzylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool both solutions to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition:

    • Flask A (Non-Fluorinated): Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

    • Flask B (Fluorinated): With extreme caution due to the high reactivity, very slowly add a solution of trifluoromethanesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution. An exothermic reaction is expected.

  • Reaction Monitoring:

    • Flask A: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Flask B: Keep the reaction at 0 °C and stir for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: Once the reactions are complete, dilute each reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel to yield the pure sulfonamides.[15]

Expected Observations and Causality:

The reaction with trifluoromethanesulfonyl chloride (Flask B) is expected to be significantly faster and more exothermic than the reaction with p-toluenesulfonyl chloride (Flask A). This is a direct consequence of the heightened electrophilicity of the sulfur atom in TfCl due to the three electron-withdrawing fluorine atoms. The reaction with TsCl may require warming to room temperature and a longer reaction time to proceed to completion.

Mechanistic Visualization

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The mechanism can be depicted as follows:

G cluster_0 General Sulfonamide Formation RNH2 R-NH₂ intermediate [R-NH₂⁺-SO₂(R')-Cl]⁻ RNH2->intermediate Nucleophilic Attack R_SO2Cl R'-SO₂Cl R_SO2Cl->intermediate Et3N Et₃N Et3NHCl Et₃N·HCl Et3N->Et3NHCl HCl Scavenging sulfonamide R-NH-SO₂R' intermediate->sulfonamide Chloride Elimination

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of modern medicinal chemistry, halogenated and cyano-substituted aromatic sulfonyl chlorides are pivotal building blocks. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, with its unique electronic properties, serves as a versatile reagent for the synthesis of novel sulfonamides and other biologically active molecules. However, its utility is matched by its hazardous nature. This guide is structured to empower researchers with the knowledge to handle this compound with the highest degree of safety and efficacy, transforming procedural adherence into a culture of informed caution.

Understanding the Inherent Risks: The "Why" Behind the Precautions

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is classified as a corrosive solid that is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage and may lead to respiratory irritation.[1] The primary driver of these hazards is the high reactivity of the sulfonyl chloride functional group, which is further amplified by the electron-withdrawing effects of the cyano and fluoro substituents on the benzene ring.

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, making it a prime target for nucleophilic attack.[2] The most common nucleophile in a laboratory environment is water. The reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with water or moisture is a vigorous, exothermic hydrolysis that produces 3-cyano-5-fluorobenzenesulfonic acid and hydrochloric acid (HCl). Both of these products are highly corrosive and contribute to the severe burns observed upon contact. The release of HCl gas is also responsible for the respiratory irritation.

This reactivity underpins every safety recommendation that follows. Understanding this fundamental chemical principle is the first step toward mitigating the risks.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of PPE is non-negotiable when handling 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles, especially when handling larger quantities or during operations with a risk of splashing. This is to protect against the severe and irreversible eye damage that can be caused by the corrosive solid or the acids produced upon hydrolysis.
Hand Protection Double-gloving is required. An inner nitrile glove provides a primary barrier, while a thicker, chemical-resistant outer glove (such as butyl rubber or neoprene) offers extended protection. The high reactivity of the sulfonyl chloride necessitates a robust barrier to prevent skin contact, which would result in severe chemical burns. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant lab coat is essential. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. This is to protect against splashes of the solid or any resulting acidic solutions.
Footwear Fully enclosed, chemical-resistant shoes are mandatory. This protects the feet from spills.
Respiratory Protection All handling of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride must be conducted within a certified chemical fume hood to control exposure to its dust and any HCl gas produced from hydrolysis. For situations where a fume hood is not available or in the case of a large spill, a full-face respirator with an appropriate acid gas/particulate cartridge is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and mitigate risks during the handling and use of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area 1. Designate and Prepare a Well-Ventilated Work Area (Fume Hood) gather_ppe 2. Assemble and Inspect All Required PPE prep_area->gather_ppe gather_materials 3. Gather All Necessary Materials and Equipment gather_ppe->gather_materials weigh 4. Carefully Weigh the Required Amount of the Solid gather_materials->weigh Proceed to handling transfer 5. Transfer the Solid to the Reaction Vessel weigh->transfer reaction 6. Conduct the Reaction Under an Inert Atmosphere transfer->reaction quench 7. Quench any Residual Reagent and the Reaction Mixture reaction->quench Upon completion decontaminate 8. Decontaminate Glassware and Work Surfaces quench->decontaminate dispose 9. Dispose of All Waste According to Protocol decontaminate->dispose

Caption: A logical workflow for the safe handling of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Detailed Protocol:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Cover the work surface with absorbent, chemical-resistant bench paper.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) and a spill kit.

  • Handling:

    • Don all required PPE before opening the reagent container.

    • Handle the solid reagent with caution to avoid generating dust.

    • Use spark-proof tools for transfers.

    • If transferring to a reaction, ensure the vessel is under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills within the fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

    • Carefully sweep the absorbed material into a designated, labeled waste container.

  • First Aid for Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility. The following workflow outlines the necessary steps for the disposal of waste containing 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

G cluster_waste_stream Waste Stream Identification cluster_treatment Waste Treatment and Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (e.g., gloves, paper towels) collect_solids Collect in a Labeled, Sealed Container solid_waste->collect_solids liquid_waste Quenched Reaction Mixtures and Solvent Rinses collect_liquids Collect in a Labeled, Halogenated Waste Container liquid_waste->collect_liquids unreacted_material Excess or Expired Reagent quench_unreacted Carefully Quench Unreacted Material with a Base unreacted_material->quench_unreacted ehs_pickup Arrange for Pickup by Environmental Health & Safety collect_solids->ehs_pickup quench_unreacted->collect_liquids collect_liquids->ehs_pickup

Caption: A systematic approach to the disposal of waste from handling 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Detailed Disposal Protocol:
  • Quenching:

    • Excess or unreacted 3-Cyano-5-fluorobenzene-1-sulfonyl chloride must be quenched before disposal.

    • In a fume hood, slowly and carefully add the sulfonyl chloride to a stirred, ice-cooled solution of a weak base, such as sodium bicarbonate. This will neutralize the resulting acids in a controlled manner. Do not add the base to the sulfonyl chloride, as this can cause a violent reaction.[4]

    • Once the reaction is complete, the neutralized aqueous solution can be collected in a designated hazardous waste container.

  • Waste Segregation:

    • Solid Waste: All contaminated PPE, bench paper, and absorbent materials should be collected in a clearly labeled, sealed plastic bag and placed in a solid hazardous waste container.

    • Liquid Waste: Quenched reaction mixtures and solvent rinses should be collected in a designated, labeled container for halogenated organic waste.

  • Final Disposal:

    • All waste containers must be clearly labeled with the chemical name and associated hazards.

    • Follow your institution's procedures for the final disposal of hazardous chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) department for pickup.

By adhering to these detailed protocols, researchers can confidently and safely utilize 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in their synthetic endeavors, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.